molecular formula C13H18O5 B1589345 Benzyl-PEG2-CH2COOH CAS No. 91842-53-4

Benzyl-PEG2-CH2COOH

カタログ番号: B1589345
CAS番号: 91842-53-4
分子量: 254.28 g/mol
InChIキー: JCPUGBBSZRZZNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Phenyl-3,6,9-trioxadecanoic acid (CAS 91842-53-4), also known as Benzyl-PEG2-CH2COOH, is a synthetic compound that serves as a valuable PEG-based linker in chemical and pharmaceutical research . This compound features a benzoic ether group and a terminal carboxylic acid, connected by a triethylene glycol-like (PEG) spacer chain. The carboxylic acid terminus serves as a reactive group for further derivatization, allowing researchers to conjugate the molecule to other entities . The integrated PEG spacer significantly enhances the aqueous solubility of the resulting compounds, which is a critical parameter for experiments in biological systems . The primary research application of 10-Phenyl-3,6,9-trioxadecanoic acid is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a groundbreaking class of bifunctional molecules that facilitate the targeted degradation of specific proteins within cells. In this role, the compound acts as a crucial linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein of interest . Its benzyl group can function as an acid-labile protecting group, and the overall structure helps optimize the physicochemical properties of the final molecule, potentially improving pharmacokinetics . Beyond PROTACs, this reagent has also been utilized in the preparation of self-assembled monolayers for biosensor applications and in the synthesis of novel ethoxylated inositol surfactants . This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[2-(2-phenylmethoxyethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c14-13(15)11-18-9-7-16-6-8-17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPUGBBSZRZZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436061
Record name 10-Phenyl-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91842-53-4
Record name 10-Phenyl-3,6,9-trioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-CH2COOH, also known by its IUPAC name 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation and medicinal chemistry. Its structure incorporates a benzyl-protected hydroxyl group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid. This unique combination of features makes it a valuable building block for the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The benzyl group provides a stable protecting group for a hydroxyl functionality or can serve as a hydrophobic terminus. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, or synthetic ligands, through the formation of a stable amide bond. This guide provides a comprehensive overview of the technical details, experimental protocols, and applications of this compound.

Core Properties and Specifications

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValue
IUPAC Name 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid
Synonyms Benzyl-PEG2-propanoic acid, 3-(2-(Benzyloxy)ethoxy)propanoic acid
CAS Number 93206-09-8
Molecular Formula C₁₃H₁₈O₅
Molecular Weight 254.28 g/mol
Appearance White to off-white solid or oil
Purity Typically ≥95%
Solubility Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Aqueous solubility is pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid.
Storage Conditions Store at -20°C for long-term storage, protected from light and moisture. For short-term use, storage at 2-8°C is acceptable.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is critical for the efficacy of a PROTAC, as its length and composition dictate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The PEG2 spacer in this compound provides a defined length and hydrophilicity that can be optimal for inducing protein degradation.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common bioconjugation applications.

Protocol 1: Amide Coupling to a Primary Amine using EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using carbodiimide chemistry.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous N,N-Dimethylformamide (DMF) or a suitable reaction buffer (e.g., MES buffer, pH 5.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)

  • Quenching solution (e.g., Tris buffer or hydroxylamine)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF or activation buffer.

    • Add NHS (or sulfo-NHS) (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the amine-reactive NHS ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule (1.0-1.2 equivalents) in the conjugation buffer.

    • Add the activated this compound solution to the amine solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to consume any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using a suitable chromatographic technique to remove unreacted starting materials and byproducts.

Protocol 2: PROTAC Synthesis - Amide Coupling using HATU

This protocol outlines the use of this compound in the synthesis of a PROTAC, where it is coupled to an amine-functionalized E3 ligase ligand or target protein ligand using HATU as the coupling agent.

Materials:

  • This compound (1.0 equivalent)

  • Amine-functionalized ligand (e.g., pomalidomide derivative) (1.1 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the amine-functionalized ligand in anhydrous DMF.

    • Add DIPEA to the solution and stir for a few minutes.

    • Add HATU to the reaction mixture.

  • Reaction:

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as the linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product E3_Ligase_Ligand E3 Ligase Ligand (with amine) Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) E3_Ligase_Ligand->Amide_Coupling Benzyl_PEG2_COOH This compound Benzyl_PEG2_COOH->Amide_Coupling Target_Ligand Target Protein Ligand (with reactive group) Second_Coupling Second Coupling Reaction Target_Ligand->Second_Coupling Intermediate Ligand-Linker Intermediate Amide_Coupling->Intermediate Intermediate->Second_Coupling PROTAC PROTAC Molecule Second_Coupling->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A generalized workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of targeted protein degradation induced by a PROTAC molecule.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Bioconjugation_Workflow Start Start Prepare_Reagents Prepare Benzyl-PEG2-COOH and Amine-Molecule Start->Prepare_Reagents Activate_COOH Activate Carboxylic Acid (EDC/NHS) Prepare_Reagents->Activate_COOH Conjugation Conjugation Reaction Activate_COOH->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Characterize Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Characterize End End Characterize->End

An In-depth Technical Guide to Benzyl-PEG2-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-CH2COOH is a heterobifunctional linker molecule integral to the advancement of modern therapeutic modalities, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and bioconjugation. Its unique chemical architecture, featuring a benzyl-protected hydroxyl group, a short diethylene glycol (PEG2) spacer, and a terminal carboxylic acid, provides a versatile platform for the covalent linkage of biomolecules and small molecule drugs. The benzyl group offers a stable protecting group for one terminus, while the carboxylic acid provides a reactive handle for conjugation to primary and secondary amines. The hydrophilic PEG2 spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting conjugate. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, complete with detailed experimental protocols and visualizations to support researchers in its effective utilization.

Chemical Structure and Properties

This compound, systematically named 2-(2-(benzyloxy)ethoxy)acetic acid, is characterized by its distinct functional moieties that contribute to its utility as a chemical linker.

Structure:

The key structural components are:

  • Benzyl Ether: The benzyl group (C6H5CH2-) serves as a robust protecting group for the terminal hydroxyl of the diethylene glycol backbone. It is stable to a wide range of reaction conditions and can be removed via catalytic hydrogenation.

  • Diethylene Glycol (PEG2) Spacer: The short PEG chain imparts hydrophilicity, which can be crucial for improving the solubility of otherwise hydrophobic molecules in biological media. Its flexibility can also be advantageous in facilitating interactions between conjugated molecules.

  • Carboxylic Acid: The terminal carboxylic acid (-COOH) is a versatile functional group for conjugation. It can be readily activated to react with primary and secondary amines to form stable amide bonds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are estimated based on structurally similar compounds and should be experimentally verified for critical applications.

PropertyValueSource/Method
Chemical Formula C13H18O5-
Molecular Weight 254.28 g/mol -
CAS Number 91842-53-4-
Appearance Colorless to light yellow liquid[1]
Density 1.163 ± 0.06 g/cm³[1]
Boiling Point 375.9 ± 31.0 °C at 760 mmHgPredicted
Flash Point 181.1 ± 24.9 °CPredicted
pKa ~3.5 - 4.5Estimated
Solubility Soluble in DMSO, DMF, Methanol, DCMGeneral Knowledge
logP ~1.5 - 2.0Estimated

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from diethylene glycol: 1) benzylation of one of the hydroxyl groups and 2) oxidation of the remaining terminal alcohol to a carboxylic acid.

Plausible Synthetic Pathway

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Oxidation A Diethylene Glycol B Benzyl Bromide (BnBr) Sodium Hydride (NaH) THF, 0 °C to rt C O-Benzyl-diethylene glycol B->C D O-Benzyl-diethylene glycol C->D Purification E Jones Reagent (CrO3, H2SO4) Acetone, 0 °C F This compound E->F

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of O-Benzyl-diethylene glycol

  • Materials:

    • Diethylene glycol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Benzyl bromide (BnBr)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

    • Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)

  • Procedure:

    • To a solution of diethylene glycol (excess, e.g., 5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.0 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford O-benzyl-diethylene glycol.

Step 2: Oxidation to this compound

  • Materials:

    • O-Benzyl-diethylene glycol

    • Jones reagent (prepared from CrO3 and concentrated H2SO4 in water)

    • Acetone

    • Isopropanol

    • Standard laboratory glassware

  • Procedure:

    • Dissolve O-benzyl-diethylene glycol (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

    • Add Jones reagent dropwise to the solution, maintaining the temperature below 10 °C. A color change from orange/red to green will be observed.

    • After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the addition of isopropanol until the green color persists.

    • Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield this compound. Further purification can be achieved by chromatography if necessary.

Applications in Drug Development

The primary application of this compound is as a linker in the construction of more complex bioactive molecules.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker is a critical component, and this compound is an ideal building block for this purpose.

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with this compound derived linker) PROTAC->Ternary Ternary->E3 Catalytic Cycle Ternary->PROTAC PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocol: Amide Coupling for PROTAC Synthesis

This protocol describes the coupling of the carboxylic acid of this compound to an amine-containing molecule (e.g., an E3 ligase ligand or a target protein ligand).

  • Materials:

    • This compound

    • Amine-containing molecule (R-NH2)

    • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

    • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

    • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

    • Standard laboratory glassware and purification equipment (e.g., HPLC)

  • Procedure (using HATU):

    • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-containing molecule (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide conjugate.

Bioconjugation

The carboxylic acid of this compound can be conjugated to primary amines, such as the lysine residues on the surface of proteins, to create PEGylated bioconjugates with improved properties.

Bioconjugation_Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Purification Linker This compound Reagents EDC / NHS Anhydrous DMF ActivatedLinker Activated NHS-ester of Linker Reagents->ActivatedLinker Conjugation Conjugation Reaction pH 7.2-8.0 Buffer ActivatedLinker->Conjugation Protein Protein with surface Lysines (Lys-NH2) Conjugate Protein-Linker Conjugate Conjugation->Conjugate Purification Size Exclusion Chromatography or Dialysis Conjugate->Purification PurifiedConjugate Purified Conjugate Purification->PurifiedConjugate

Caption: Experimental workflow for protein bioconjugation.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, incorporating a stable protecting group, a hydrophilicity-enhancing spacer, and a reactive handle for conjugation, makes it an essential tool for the synthesis of PROTACs and other complex bioconjugates. The protocols and data presented in this guide provide a solid foundation for the effective application of this molecule in the development of novel therapeutics.

References

Technical Guide: Benzyl-PEG2-CH2COOH (CAS: 91842-53-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG2-CH2COOH, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document outlines its physicochemical properties, primary applications, and detailed experimental protocols for its synthesis and use.

Introduction to this compound

This compound, also known as 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a versatile chemical tool featuring a benzyl-protected hydroxyl group and a terminal carboxylic acid.[1] The molecule incorporates a short, hydrophilic diethylene glycol (PEG2) spacer, which enhances solubility and provides spatial separation between conjugated molecules.[1]

Its primary application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2] In a PROTAC molecule, this compound can serve as the connecting bridge between a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 91842-53-4[1][3]
Molecular Formula C₁₃H₁₈O₅[1]
Molecular Weight 254.28 g/mol [2][3]
IUPAC Name 2-(2-(2-(benzyloxy)ethoxy)ethoxy)acetic acid[3]
Synonyms 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, BnO-PEG2-CH2COOH[1]
Physical Form Liquid[3]
Purity Typically >95%[3]
Flash Point 152.5 ± 18.1 °C[3]
Storage Temperature 4°C[3]

Core Application: PROTAC Synthesis

This compound is a fundamental building block in the construction of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system (UPS).

PROTAC Mechanism of Action

The mechanism of action for a PROTAC involves several key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4][5]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5]

  • Proteasomal Recognition: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's machinery for degrading tagged proteins.[5]

  • Degradation and Recycling: The proteasome degrades the POI into small peptides. The PROTAC molecule is then released and can participate in another degradation cycle, acting catalytically.[5][6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Linker + Ligands) Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conjugation to an amine-containing molecule.

Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis, followed by oxidation. The following protocol is a representative method.

Materials:

  • Diethylene glycol

  • Sodium hydride (NaH)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Monobenzylation of Diethylene Glycol:

    • In a round-bottom flask under an inert atmosphere, dissolve diethylene glycol (2.0 eq) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.0 eq) portion-wise.

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Slowly add benzyl bromide (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product (Benzyl-PEG2-OH) by flash column chromatography.

  • Oxidation to Carboxylic Acid:

    • Dissolve the purified Benzyl-PEG2-OH from the previous step in acetone.

    • Cool the solution to 0°C.

    • Slowly add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction with isopropanol.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, this compound.

Conjugation to an Amine-Containing Molecule via EDC/NHS Coupling

The terminal carboxylic acid of this compound can be coupled to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand) using carbodiimide chemistry. The following is a general two-step protocol.[7][8]

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[7]

  • Coupling Buffer: 1X PBS, pH 7.2-7.4[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Dissolve this compound in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add the EDC stock solution (typically 2-10 molar excess).

    • Immediately add the NHS stock solution (typically 2-10 molar excess).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[7]

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Ensure the pH of the final reaction mixture is between 7.2 and 7.5.[9]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[7]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to deactivate any unreacted NHS esters.[7]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

EDC_NHS_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxyl Activation cluster_coupling 3. Conjugation cluster_quench 4. Quenching cluster_purify 5. Purification prep_linker Dissolve Linker in Activation Buffer (pH 5-6) add_edc_nhs Add EDC and NHS to Linker Solution prep_amine Dissolve Amine-Molecule in Coupling Buffer (pH 7.2-7.4) incubate_activation Incubate 15-30 min at Room Temp add_edc_nhs->incubate_activation mix_solutions Combine Activated Linker with Amine-Molecule incubate_activation->mix_solutions incubate_coupling Incubate 2-4 hours at RT or Overnight at 4°C mix_solutions->incubate_coupling add_quench Add Quenching Buffer (e.g., Tris-HCl) incubate_coupling->add_quench incubate_quench Incubate 15-30 min add_quench->incubate_quench purify Purify Conjugate (e.g., Desalting Column) incubate_quench->purify

Caption: EDC/NHS Coupling Experimental Workflow.

References

Benzyl-PEG2-CH2COOH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of Benzyl-PEG2-CH2COOH, a heterobifunctional linker integral to the advancement of targeted protein degradation and other bioconjugation strategies.

Core Molecular Data

This compound is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a benzyl-protected hydroxyl group, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features allows for its use as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

The key quantitative data for this molecule are summarized in the table below.

PropertyValue
Molecular Weight 254.28
Chemical Formula C13H18O5

Application in PROTAC Synthesis: A General Workflow

This compound serves as a flexible linker in the modular synthesis of PROTACs. The general workflow involves the sequential coupling of the linker to an E3 ligase ligand and a target protein ligand. The terminal carboxylic acid of this compound is typically activated to facilitate the formation of a stable amide bond with an amine-functionalized ligand.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis start1 This compound step1 Amide Coupling (e.g., EDC, NHS) start1->step1 start2 Amine-functionalized E3 Ligase Ligand start2->step1 start3 Amine-functionalized Target Protein Ligand step3 Amide Coupling (e.g., HATU, DIPEA) start3->step3 step2 Intermediate: Ligand-Linker Conjugate step1->step2 step2->step3 final_product Final PROTAC Molecule step3->final_product purification Purification (e.g., HPLC) final_product->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocol: Amide Coupling

The following is a representative protocol for the coupling of this compound to a primary amine-containing molecule, a critical step in the synthesis of PROTACs and other bioconjugates. This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for reaction with the amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., E3 ligase ligand with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF in the reaction vessel.

  • Activation: To the stirred solution, add NHS (1.2 equivalents) and stir until fully dissolved. Then, add EDC-HCl (1.2 equivalents) to the mixture. Allow the activation reaction to proceed at room temperature for 30-60 minutes.

  • Coupling: In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. If the amine is in a salt form (e.g., hydrochloride), add DIPEA (2.0 equivalents) to the amine solution to neutralize the salt. Add the amine solution dropwise to the activated linker solution.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up and Purification: Once the reaction is complete, the mixture can be quenched with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are typically washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the desired amide conjugate.

This protocol provides a general framework. Optimization of reagent stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Navigating the Solution: A Technical Guide to the Solubility of Benzyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Benzyl-PEG2-CH2COOH, a heterobifunctional linker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Understanding the solubility profile of this molecule is critical for its effective handling, formulation, and application in synthetic chemistry and drug development. This document details its solubility in dimethyl sulfoxide (DMSO), water, and common organic solvents, provides robust experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts: Understanding the Solubility of this compound

The solubility of this compound is governed by the interplay of its three distinct chemical moieties:

  • Hydrophobic Benzyl Group: The nonpolar aromatic benzyl group (-CH₂C₆H₅) enhances solubility in nonpolar organic solvents through van der Waals forces. However, it concurrently decreases solubility in aqueous solutions.

  • Hydrophilic PEG2 Spacer: The short diethylene glycol chain (-(OCH₂CH₂)₂-) is highly hydrophilic due to the ether oxygens, which can form hydrogen bonds with water and other polar protic solvents. This feature is intentionally designed to improve the aqueous solubility of the overall molecule and the resulting conjugates.[1][2]

  • Ionizable Carboxylic Acid: The terminal carboxylic acid (-CH₂COOH) is a polar group that can act as a hydrogen bond donor and acceptor. Its most significant impact is on aqueous solubility, which becomes highly pH-dependent. At pH values above its pKa (typically around 4.5), the carboxylic acid deprotonates to the more soluble carboxylate salt. Conversely, in acidic conditions, the protonated, less polar form is less soluble.

This amphiphilic nature results in a versatile but complex solubility profile. While specific quantitative data for this compound is not widely published in commercial or academic literature, a qualitative assessment can be made based on these structural features and data from analogous compounds.

Data Presentation: Solubility Profile

Solvent ClassSolventEstimated SolubilityRationale and Remarks
Polar Aprotic Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (Estimated)DMSO is an excellent solvent for a wide range of organic molecules, including those with polar and nonpolar functionalities. A structurally related compound, Boc-NH-PEG2-CH2CH2COOH, is reported to have a solubility of ≥ 100 mg/mL in DMSO.[3] It is a common choice for preparing high-concentration stock solutions. Use of anhydrous DMSO is recommended as PEG compounds can be hygroscopic.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of effectively solvating the entire molecule. It is often used as a reaction solvent for conjugations involving such linkers.
Aqueous Water (unbuffered)Low to ModerateThe hydrophobic benzyl group is expected to significantly limit water solubility. The final pH of the solution will be acidic, maintaining the carboxylic acid in its less soluble protonated form.
Aqueous Buffers (pH > 7.0)Moderate to HighIn basic conditions, the carboxylic acid deprotonates to the highly polar carboxylate anion, dramatically increasing aqueous solubility. This is the recommended approach for preparing aqueous working solutions.
Aqueous Buffers (pH < 4.0)LowIn acidic conditions, the carboxylic acid remains protonated, leading to poor aqueous solubility.
Polar Protic Methanol, EthanolHighThese solvents can engage in hydrogen bonding with the ether oxygens and the carboxylic acid group, making them effective solvents for this molecule.
Chlorinated Dichloromethane (DCM)HighThe benzyl group and the hydrocarbon backbone of the PEG linker contribute to good solubility in chlorinated solvents.
Nonpolar Toluene, HexaneLow to Sparingly SolubleThe polarity of the PEG chain and the carboxylic acid group limits solubility in nonpolar solvents. The benzyl group may provide some affinity for toluene.

Experimental Protocols: Solubility Determination

To empower researchers to determine the precise solubility of this compound in their specific solvent systems, the following detailed experimental protocol for the isothermal shake-flask method is provided. This is a gold-standard technique for measuring equilibrium solubility.

Objective:

To determine the quantitative equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:
  • This compound

  • Solvent of interest (e.g., DMSO, Water, PBS pH 7.4, Ethanol)

  • Analytical balance

  • Small, sealable glass vials with screw caps

  • Thermostatic orbital shaker

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks

Methodology:
  • Preparation of Saturated Solution: a. Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The excess solid should be clearly visible. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation: a. After the equilibration period, remove the vial from the shaker and let it stand undisturbed for at least 1 hour to allow the excess solid to settle. b. Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any remaining suspended solid. c. Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet. d. Filter the supernatant through a syringe filter into a clean vial to remove any microscopic particles.

  • Preparation of Calibration Standards: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. b. Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known, decreasing concentrations.

  • Quantitative Analysis by HPLC: a. Analyze the filtered supernatant and all calibration standards by HPLC. A reverse-phase C18 column is typically suitable. b. The mobile phase composition and gradient will depend on the solvent used but could consist of a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. c. Monitor the elution of this compound using a UV detector at a wavelength where the benzyl group absorbs (e.g., ~254 nm). d. Record the peak area for each injection.

  • Data Analysis and Calculation: a. Generate a calibration curve by plotting the peak area versus the concentration for the calibration standards. b. Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99. c. Use the peak area of the filtered supernatant sample to calculate its concentration using the regression equation. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates a logical workflow for assessing and optimizing the solubility of this compound for a typical research application.

G start Start: Define Application Requirements (e.g., Stock Solution, Aqueous Assay) select_solvent Step 1: Initial Solvent Selection start->select_solvent qual_test Step 2: Qualitative Solubility Test (Small-scale visual assessment) select_solvent->qual_test end_fail End: Re-evaluate Solvent/Application select_solvent->end_fail If no suitable solvent found dissolved_check Is Compound Fully Dissolved? qual_test->dissolved_check optimization Step 3: Apply Optimization Strategy dissolved_check->optimization No quant_test Step 4: Quantitative Solubility Determination (Shake-Flask Method with HPLC) dissolved_check->quant_test Yes optimization->qual_test sub_opt Optimization Options: - Sonication - Gentle Warming (e.g., 30-40°C) - pH Adjustment (for aqueous) - Use of Co-solvent optimization->sub_opt final_check Does Solubility Meet Requirement? quant_test->final_check final_check->select_solvent No end_success End: Protocol Established final_check->end_success Yes

Workflow for Solubility Assessment.

References

Synthesis of Benzyl-PEG2-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and accessible synthetic pathway for Benzyl-PEG2-CH2COOH, a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. This document provides comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow to aid researchers in its successful preparation.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with commercially available starting materials. The general strategy involves:

  • Williamson Ether Synthesis: The initial step focuses on the selective benzylation of one of the hydroxyl groups of di(ethylene glycol) to form the intermediate, 2-(2-(benzyloxy)ethoxy)ethanol. This reaction utilizes a strong base to deprotonate the diol, followed by nucleophilic attack on benzyl bromide.

  • Oxidation: The terminal primary alcohol of the mono-benzylated intermediate is then oxidized to a carboxylic acid to yield the final product, this compound. This transformation can be effectively carried out using various oxidation reagents, with Jones oxidation and TEMPO-catalyzed oxidation being two common and reliable methods.

Data Presentation

The following table summarizes the key physicochemical properties and expected yields for the reactants, intermediate, and the final product in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Yield (%)
Di(ethylene) glycolC4H10O3106.12Colorless liquid-
Benzyl BromideC7H7Br171.03Colorless to pale yellow liquid-
2-(2-(Benzyloxy)ethoxy)ethanolC11H16O3196.24Colorless oil70-85
This compoundC13H18O5254.28White to off-white solid80-95

Experimental Protocols

Step 1: Synthesis of 2-(2-(Benzyloxy)ethoxy)ethanol via Williamson Ether Synthesis

This procedure details the mono-benzylation of di(ethylene) glycol.

Materials:

  • Di(ethylene) glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of di(ethylene) glycol (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford 2-(2-(benzyloxy)ethoxy)ethanol as a colorless oil.

Step 2: Synthesis of this compound via Oxidation

Two effective methods for the oxidation of the intermediate alcohol are presented below.

This method employs a strong oxidizing agent and is known for high yields.

Materials:

  • 2-(2-(Benzyloxy)ethoxy)ethanol

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)

  • Acetone

  • Isopropanol

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Preparation of Jones Reagent: Caution: Chromium(VI) compounds are carcinogenic and corrosive. Handle with appropriate personal protective equipment in a fume hood. Dissolve 26.7 g of chromium trioxide (CrO3) in 23 mL of concentrated sulfuric acid. Carefully and slowly, with stirring, add this mixture to 50 mL of water. Allow the solution to cool to room temperature.

Procedure:

  • Dissolve 2-(2-(benzyloxy)ethoxy)ethanol (1.0 equivalent) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution. A color change from orange-red to green should be observed.[1]

  • Continue adding the reagent until the orange-red color persists.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.

  • Remove the acetone under reduced pressure.

  • Extract the residue with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by silica gel chromatography if necessary.

This method is milder and avoids the use of heavy metals.

Materials:

  • 2-(2-(Benzyloxy)ethoxy)ethanol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium bicarbonate (NaHCO3)

  • Potassium bromide (KBr)

  • Dichloromethane (CH2Cl2)

  • Sodium sulfite (Na2SO3) solution

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 2-(2-(benzyloxy)ethoxy)ethanol (1.0 equivalent) in a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Add catalytic amounts of TEMPO (e.g., 0.01 equivalents) and potassium bromide (e.g., 0.1 equivalents).

  • Cool the mixture to 0 °C and add sodium hypochlorite solution (1.2-1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the overall synthesis pathway and the experimental workflow for the oxidation step.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Oxidation DiethyleneGlycol Di(ethylene) glycol Intermediate 2-(2-(Benzyloxy)ethoxy)ethanol DiethyleneGlycol->Intermediate BenzylBromide Benzyl Bromide BenzylBromide->Intermediate FinalProduct This compound Intermediate->FinalProduct Reagents1 NaH, DMF Reagents2 Oxidizing Agent (e.g., Jones Reagent or TEMPO/NaOCl)

Caption: Overall synthetic pathway for this compound.

Oxidation_Workflow arrow arrow Start Dissolve Alcohol in Acetone Cool Cool to 0°C Start->Cool AddReagent Add Jones Reagent Dropwise Cool->AddReagent Stir Stir at Room Temp AddReagent->Stir Quench Quench with Isopropanol Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify

References

The Hydrophilic Heart of Bioconjugation: A Technical Guide to the Role of PEG2 Spacers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Spacers in Bioconjugate Design

In the landscape of advanced therapeutics, bioconjugation—the chemical linking of two or more molecules, where at least one is a biomolecule—is a cornerstone of innovation. This strategy is central to the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The success of these complex modalities hinges on the linker that connects the functional components. A well-designed linker must not only covalently join the molecules but also optimize the physicochemical properties, stability, pharmacokinetics (PK), and overall therapeutic index of the final conjugate.

Among the most versatile and widely employed linker components are polyethylene glycol (PEG) chains. PEG is a hydrophilic, flexible, and biocompatible polymer recognized for its ability to improve the pharmacological properties of therapeutic molecules.[1] While long PEG chains are known for significantly extending circulation half-life, the short, discrete PEG2 spacer , consisting of precisely two ethylene glycol units, has emerged as a fundamental and powerful building block. This technical guide provides an in-depth examination of the role of the PEG2 spacer, detailing its core functions, presenting quantitative data, outlining experimental protocols, and visualizing key processes to empower the rational design of next-generation bioconjugates.

Core Functions and Advantages of the PEG2 Spacer

The discrete and defined structure of the PEG2 spacer imparts several crucial properties to a bioconjugate, making it a strategic choice in linker design.[2]

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads, particularly cytotoxic agents used in ADCs, are highly hydrophobic.[3] This inherent hydrophobicity can lead to significant challenges, including poor aqueous solubility, a propensity for aggregation, and accelerated clearance from circulation.[4]

The PEG2 spacer directly counteracts this hydrophobicity. Its structure is rich in ether oxygen atoms which readily form hydrogen bonds with water molecules.[5] This creates a hydrated shield around the hydrophobic payload, leading to several key benefits:

  • Improved Solubility: The inclusion of even a short PEG2 unit can significantly increase the overall water solubility of the conjugate, which is critical for formulation, handling, and in vivo stability.[3]

  • Reduced Aggregation: By masking hydrophobicity, PEG2 spacers mitigate the tendency of conjugates to aggregate, especially at the higher drug-to-antibody ratios (DARs) often required for potent efficacy.[2][6] A PEG2 spacer has been shown to eliminate aggregation as effectively as longer PEG spacers in certain constructs.[6]

  • Enabling Higher Drug Loading: Improved solubility and reduced aggregation allow for the successful construction of ADCs with higher DARs, which can deliver more payload to the target cell, potentially increasing therapeutic efficacy.[7][8]

Biocompatibility and Spacing

PEG is well-established as a non-immunogenic and biocompatible polymer, making it ideal for therapeutic applications.[2] The PEG2 spacer provides a flexible, biocompatible linkage that offers optimal spacing between the conjugated molecules. This physical separation is critical for:

  • Minimizing Steric Hindrance: The spacer ensures that the function of each component is preserved. For an ADC, it allows the antibody to bind to its target receptor without interference from the drug payload, and upon internalization, it allows the payload to effectively reach its intracellular target.[3]

  • Preserving Biological Activity: The flexibility of the PEG chain helps the conjugated biomolecule, such as an antibody, to maintain its native conformation and biological activity.[1]

Impact on Pharmacokinetics and Biodistribution

While longer PEG chains (e.g., PEG12, PEG24) are primarily used to increase the hydrodynamic radius and extend circulation half-life, the short PEG2 spacer contributes to improved PK through more subtle mechanisms.[7][9] Its main influence is through the enhancement of solubility and stability.[6] By preventing the formation of hydrophobic aggregates, which are rapidly cleared by the reticuloendothelial system, the PEG2 spacer ensures the conjugate remains in circulation longer to reach its target.[10] Furthermore, increasing the hydrophilicity of a conjugate can reduce non-specific uptake and accumulation in tissues like the liver.[11]

Quantitative Data on Spacer Properties

The selection of a linker should be guided by quantitative data. The tables below summarize key physicochemical properties of the PEG2 unit and illustrate the impact of PEG spacers on ADC characteristics based on preclinical studies.

Table 1: Physicochemical Properties of the PEG2 Moiety This table highlights the inherent hydrophilicity of the PEG2 spacer's parent molecule, diethylene glycol.

PropertyValueSignificanceReference
Chemical StructureHO-(CH₂)₂-O-(CH₂)₂-OHTwo ethylene glycol units with ether oxygens.[5]
Miscibility with WaterCompletely miscibleIndicates strong affinity for aqueous environments.[5]
log Kₒw (Octanol-Water)-1.98Strong preference for the aqueous phase over lipid phase.[5]

Table 2: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties This table synthesizes data showing how varying PEG length, including short spacers, can modulate key ADC performance metrics.

PEG Linker LengthAverage DAR AchievedAggregation PropensityClearance Rate (Relative)In Vitro Potency (IC₅₀)Reference
No PEG LowerHighHighBaseline[6][9][10]
PEG2 OptimalLowModeratePotent[6]
PEG4 / PEG8 HighLowLowPotent[6][7]
PEG12 / PEG24 VariableVery LowVery LowPotency may decrease[4][6]

Note: Data are synthesized from multiple sources to show general trends. Actual values are highly dependent on the specific antibody, payload, and conjugation chemistry.

Visualizing Core Concepts and Workflows

Diagrams are essential for conceptualizing the relationships and processes involved in bioconjugation. The following visualizations were created using the Graphviz DOT language, adhering to a high-contrast, specified color palette.

Spacer PEG2 Spacer Benefit1 Enhanced Hydrophilicity Spacer->Benefit1 Benefit3 Biocompatibility Spacer->Benefit3 Benefit4 Minimized Steric Hindrance Spacer->Benefit4 Benefit2 Reduced Aggregation Benefit1->Benefit2 Benefit5 Improved Pharmacokinetics Benefit1->Benefit5 Benefit2->Benefit5 Benefit6 Enables Higher DAR Benefit2->Benefit6

Caption: Core advantages stemming from the use of a PEG2 spacer.

Ab Antibody (mAb) Prep 1. Antibody Preparation (e.g., Reduction) Ab->Prep Linker PEG2-Containing Linker-Payload Conj 2. Conjugation Reaction Linker->Conj Prep->Conj Purify 3. Purification (e.g., SEC) Conj->Purify Char 4. Characterization (e.g., DAR) Purify->Char ADC Purified ADC Char->ADC

Caption: General experimental workflow for ADC synthesis.

ADC ADC in Circulation (PEG2 linker improves stability) Binding 1. Binding to Surface Antigen ADC->Binding Cell Cancer Cell (Antigen Expressing) Cell->Binding Internal 2. Internalization (Endocytosis) Binding->Internal Release 3. Lysosomal Trafficking & Payload Release Internal->Release Target 4. Payload Binds Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis 5. Apoptosis (Cell Death) Target->Apoptosis

Caption: Generalized mechanism of action for an ADC.

Experimental Protocols

Reproducibility in bioconjugation requires detailed methodologies. The following sections provide representative protocols for the synthesis and evaluation of a bioconjugate utilizing a PEG2 spacer.

Protocol: Conjugation of a Drug Payload to an Antibody via Cysteine Residues

This protocol describes a common method for site-specific conjugation to an antibody's interchain cysteine residues using a linker containing a PEG2 spacer and a maleimide group.

A. Materials:

  • Monoclonal antibody (mAb) in a non-amine, non-thiol buffer (e.g., PBS, pH 7.4).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • PEG2-Maleimide activated drug payload.

  • Reaction Buffer: PBS, pH 7.2-7.4, degassed and purged with nitrogen.

  • Quenching Reagent: N-ethylmaleimide (NEM) or L-Cysteine.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) equilibrated with formulation buffer.

B. Methodology:

  • Antibody Reduction:

    • Adjust the antibody concentration to 5-10 mg/mL in Reaction Buffer.

    • Add a 2.5 to 3.0 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours with gentle mixing to reduce the interchain disulfide bonds.

    • Allow the solution to cool to room temperature.

  • Conjugation Reaction:

    • Dissolve the PEG2-Maleimide activated drug payload in a suitable organic co-solvent (e.g., DMSO) to create a 10 mM stock solution.

    • Add the payload stock solution to the reduced antibody solution to achieve a final molar excess of ~5-fold payload-linker per free thiol. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.[12]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

  • Quenching:

    • Add a 3-fold molar excess of N-ethylmaleimide (relative to the initial TCEP concentration) to cap any unreacted thiol groups on the antibody.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Load the reaction mixture onto a pre-equilibrated SEC column.

    • Elute the ADC using the desired formulation buffer (e.g., PBS or histidine-based buffer).

    • Collect fractions corresponding to the monomeric ADC peak, separating it from unreacted payload-linker and aggregated protein.

  • Characterization:

    • Concentration: Measure the protein concentration using UV-Vis spectroscopy at 280 nm.

    • DAR Determination: Determine the drug-to-antibody ratio using UV-Vis spectroscopy by measuring absorbance at 280 nm and the characteristic wavelength of the payload, or more accurately using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (MS).[12]

    • Purity and Aggregation: Assess the percentage of monomer, aggregate, and fragment using Size-Exclusion Chromatography (SEC-HPLC).

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol evaluates the potency of the newly synthesized ADC on a target cancer cell line.

A. Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

  • Complete cell culture medium.

  • Synthesized ADC, unconjugated antibody, and free drug payload.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

B. Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.

    • Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

    • Incubate for 72-96 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability against the log of the concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion

The PEG2 spacer, though one of the shortest in the polyethylene glycol family, is a powerful and indispensable tool in bioconjugation and drug delivery. Its fundamental ability to impart hydrophilicity provides a direct solution to the challenges posed by hydrophobic payloads, enabling the creation of soluble, stable, and effective bioconjugates.[5] By mitigating aggregation, minimizing steric hindrance, and improving the overall pharmacokinetic profile, the PEG2 spacer allows for the development of more robust and potent therapeutics.[2][6] A thorough understanding of its properties, supported by quantitative data and robust experimental protocols, is crucial for the rational design and optimization of the next generation of targeted medicines. The strategic inclusion of discrete, short PEG spacers remains a key driver of innovation in the pursuit of safer and more effective therapies.

References

Navigating the Safety Profile of Benzyl-PEG2-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and Material Safety Data Sheet (MSDS) information for Benzyl-PEG2-CH2COOH (CAS No. 91842-53-4), a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of a comprehensive, publicly accessible MSDS for this specific compound, this guide synthesizes information from available data on structurally similar compounds and general best practices for handling PEGylated carboxylic acids in a laboratory setting. Researchers must exercise caution and supplement this information with their institution's specific safety protocols.

Compound Identification and Properties

PropertyValueSource
Chemical Name 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid-
CAS Number 91842-53-4Multiple
Molecular Formula C₁₃H₁₈O₅Multiple
Molecular Weight 254.28 g/mol Multiple
Appearance LiquidMedChemExpress
Density 1.163 ± 0.06 g/cm³MedChemExpress
Melting Point Not available-
Boiling Point Not available-
Flash Point Not available-
Solubility Soluble in DMSO and DMFBroadPharm
Storage Temperature 2-8°C (Short-term), -20°C (Long-term, Powder)Sigma-Aldrich, DC Chemicals

Hazard Identification and Safety Precautions

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute Tox. 4Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
H315: Causes skin irritationSkin Irrit. 2Wear protective gloves. Wash contaminated skin thoroughly after handling.
H319: Causes serious eye irritationEye Irrit. 2Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationSTOT SE 3Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

GHS Pictogram:

alt text

Toxicological and Ecotoxicological Data

Comprehensive toxicological and ecotoxicological data for this compound are not publicly available.

Data PointValue
LD50 Not available
LC50 Not available
Ecotoxicity Not available

Given the lack of data, this compound should be handled as a potentially hazardous substance, and exposure should be minimized.

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling PEGylated carboxylic acids in a research laboratory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be changed immediately if contaminated.

  • Body Protection: A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron may be necessary.

General Handling Procedures
  • Ventilation: All work with this compound, especially when handling the neat liquid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: As a liquid, direct weighing can be performed in a fume hood.

  • Solution Preparation: Prepare stock solutions using a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Inert Atmosphere: For long-term storage of stock solutions, it is advisable to cap the vial with a septum and use a syringe for removal to minimize exposure to air and moisture.

Storage
  • Short-term: Store at 2-8°C in a tightly sealed container.

  • Long-term (as powder, if applicable): Store desiccated at -20°C.

  • Incompatibilities: Store away from strong oxidizing agents.

Spill Management
  • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, appropriately labeled container for disposal as hazardous waste.

  • Ventilate the area and thoroughly clean the spill site.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.

  • Solid Waste: Contaminated PPE and other solid materials should be placed in a labeled, sealable hazardous waste container.

Visualized Workflows

The following diagrams illustrate the recommended workflows for handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Fume_Hood Work in a Certified Chemical Fume Hood Don_PPE->Fume_Hood Weigh_Transfer Weigh or Measure Liquid Fume_Hood->Weigh_Transfer Prepare_Solution Prepare Stock Solution (DMSO or DMF) Weigh_Transfer->Prepare_Solution Store_Solution Store Stock Solution (-20°C, under inert gas) Prepare_Solution->Store_Solution Decontaminate Decontaminate Glassware Store_Solution->Decontaminate After Use Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of Contaminated PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Standard Handling Workflow

G Spill_Identified Spill Identified Evacuate_Area Evacuate Immediate Area (if necessary) Spill_Identified->Evacuate_Area Alert_Personnel Alert Nearby Personnel and Supervisor Spill_Identified->Alert_Personnel Consult_SDS Consult SDS/Safety Protocol Alert_Personnel->Consult_SDS Wear_PPE Wear Appropriate PPE Consult_SDS->Wear_PPE Contain_Spill Contain Spill with Inert Absorbent Wear_PPE->Contain_Spill Collect_Waste Collect Absorbed Material into a Sealed Container Contain_Spill->Collect_Waste Label_Waste Label as Hazardous Waste Collect_Waste->Label_Waste Clean_Area Clean and Decontaminate the Spill Area Label_Waste->Clean_Area Dispose_Waste Dispose of Waste according to Institutional Procedures Clean_Area->Dispose_Waste

Spill Response Protocol

First Aid Measures

The following first-aid measures are based on general procedures for handling chemicals with similar hazard classifications.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS). The information provided is based on available data for similar compounds and general laboratory safety practices. All users of this compound are responsible for conducting their own risk assessments and adhering to the safety protocols established by their institution.

Unveiling the Hydrophilic Nature of Benzyl-PEG2-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophilic properties of Benzyl-PEG2-CH2COOH, a heterobifunctional linker increasingly utilized in drug delivery and bioconjugation. By virtue of its polyethylene glycol (PEG) spacer, this molecule exhibits significant aqueous solubility, a critical attribute for enhancing the pharmacokinetic profiles of conjugated therapeutics. This document details the physicochemical properties, experimental protocols for their determination, and the underlying principles governing its hydrophilicity.

Core Hydrophilic Characteristics

This compound is structurally composed of a hydrophobic benzyl protecting group, a short, hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid. The presence of the PEG chain is the primary determinant of its hydrophilic character. The ether oxygens within the PEG backbone readily form hydrogen bonds with water molecules, leading to the formation of a hydration shell that facilitates its dissolution in aqueous media. This increased water solubility is a key advantage in various biopharmaceutical applications, where maintaining the solubility of a modified molecule is paramount.

The terminal carboxylic acid group can be ionized at physiological pH, further contributing to its aqueous solubility. Conversely, the benzyl group is lipophilic and can influence the overall physicochemical properties of the molecule. The balance between the hydrophilic PEG chain and the lipophilic benzyl group dictates its partitioning behavior between aqueous and organic phases.

Physicochemical Properties

While experimentally determined quantitative data for this compound is not extensively available in peer-reviewed literature, computational methods provide valuable estimations of its key physicochemical properties.

PropertyPredicted ValueMethodSignificance
LogP ~1.1 - 1.5ALOGPS, ChemAxonIndicates a relatively balanced hydrophilic-lipophilic character. A low positive value suggests a slight preference for the organic phase but still significant water solubility.
Water Solubility High-The PEG2 chain significantly enhances solubility in aqueous solutions.
Topological Polar Surface Area (TPSA) 69.7 Ų-Contributes to the molecule's ability to form hydrogen bonds and interact with polar solvents.

Note: The predicted values are estimations generated from computational models and should be confirmed by experimental data.

Applications Driven by Hydrophilicity

The hydrophilic nature of this compound is central to its utility in several advanced applications:

  • PROTAC® Linkers: In the development of Proteolysis Targeting Chimeras (PROTACs), the linker's solubility is crucial for the overall solubility and cell permeability of the final PROTAC® molecule. A hydrophilic linker like this compound can prevent aggregation and improve the pharmacokinetic properties of the degrader.

  • Antibody-Drug Conjugates (ADCs): PEG linkers are often incorporated into ADCs to enhance their aqueous solubility, particularly when conjugating hydrophobic drug payloads. This can improve the stability and handling of the ADC and reduce the risk of aggregation.

  • Bioconjugation: The PEG spacer can increase the water solubility of modified proteins, peptides, and other biomolecules, preventing precipitation and maintaining their biological activity.

Experimental Protocols

Accurate determination of the hydrophilic properties of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold-standard for experimentally determining the LogP of a compound.

Materials:

  • This compound

  • n-Octanol (reagent grade, pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in either the aqueous or organic phase to create a stock solution of known concentration.

  • Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the other phase. The volume ratio of the two phases should be chosen to ensure that the concentration in both phases after equilibration is within the quantifiable range of the analytical method.

  • Equilibration: Tightly cap the vial and shake it vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of this compound in each phase using a validated HPLC method.

  • Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Concentration]octanol / [Concentration]water )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Saturated Phases partition Partitioning prep_phases->partition prep_sample Prepare Stock Solution prep_sample->partition equilibrate Equilibration partition->equilibrate separate Phase Separation equilibrate->separate quantify Quantification (HPLC) separate->quantify calculate Calculate LogP quantify->calculate G start Start prep Add Excess Solid to Buffer start->prep equilibrate Equilibrate (24-48h) prep->equilibrate collect Collect & Filter Supernatant equilibrate->collect quantify Quantify Concentration collect->quantify result Determine Solubility quantify->result G cluster_components PROTAC Components cluster_protac PROTAC Formation cluster_action Cellular Action POI_ligand Target Protein (POI) Ligand PROTAC Soluble PROTAC Molecule POI_ligand->PROTAC E3_ligand E3 Ligase Ligand E3_ligand->PROTAC Linker This compound (Hydrophilic Linker) Linker->PROTAC Enhances Solubility Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Facilitates Formation Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

Biocompatibility of PEGylated Compounds for In Vivo Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biocompatibility of Poly(ethylene glycol) (PEG) and PEGylated compounds for in vivo research. It delves into the critical aspects of immune responses, toxicity profiles, and pharmacokinetic alterations induced by PEGylation. Detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows are presented to equip researchers with the necessary knowledge for designing and interpreting in vivo studies involving PEGylated materials.

Introduction to PEGylation and Biocompatibility

Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer widely used in drug delivery and biotechnology to enhance the therapeutic efficacy of molecules. The process of covalently attaching PEG chains to proteins, peptides, nanoparticles, or small molecules is known as PEGylation. This modification can improve drug solubility, prolong circulation half-life by reducing renal clearance, and shield the conjugated molecule from enzymatic degradation and the host's immune system.[1][2] Despite these advantages, the use of PEGylated compounds is not without immunological consequences, which can range from the generation of anti-PEG antibodies to the activation of the complement system, potentially leading to hypersensitivity reactions and altered pharmacokinetic profiles.[3][4][5] Understanding and evaluating the biocompatibility of PEGylated compounds is therefore paramount for their safe and effective translation into clinical applications.

Immune Responses to PEGylated Compounds

The immune system can recognize and mount a response against PEGylated compounds, primarily through two interconnected mechanisms: the generation of anti-PEG antibodies and the activation of the complement system.

Anti-PEG Antibodies

Contrary to the long-held belief that PEG is immunologically inert, a growing body of evidence indicates that PEGylation can induce the production of anti-PEG antibodies, primarily of the IgM and IgG isotypes.[3][6] The presence of pre-existing anti-PEG antibodies in a significant portion of the human population, likely due to exposure to PEG in everyday products, further complicates the immunogenicity profile of PEGylated therapeutics.

Clinical Implications:

  • Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly IgM, can bind to subsequently administered doses of PEGylated compounds, leading to their rapid clearance from the bloodstream by macrophages in the liver and spleen.[4] This phenomenon, known as Accelerated Blood Clearance (ABC), can significantly reduce the therapeutic efficacy of the drug.

  • Hypersensitivity Reactions: The formation of immune complexes between anti-PEG antibodies and PEGylated drugs can trigger hypersensitivity reactions, ranging from mild allergic responses to severe anaphylaxis.[5]

  • Reduced Efficacy: Neutralizing anti-PEG antibodies can sterically hinder the interaction of the PEGylated drug with its target, leading to a loss of therapeutic activity.

Complement Activation

PEGylated compounds can activate the complement system, a crucial part of the innate immune response, through both antibody-dependent and antibody-independent mechanisms.

  • Classical Pathway: This pathway can be initiated by the binding of C1q to the Fc region of anti-PEG IgG or IgM antibodies that have formed immune complexes with the PEGylated compound.

  • Alternative and Lectin Pathways: PEG itself, particularly in the context of nanoparticles or liposomes, can directly activate the alternative and lectin pathways of the complement system, even in the absence of anti-PEG antibodies.[3] This can lead to the generation of anaphylatoxins C3a and C5a, which are potent inflammatory mediators.

Consequences of Complement Activation:

  • Complement Activation-Related Pseudoallergy (CARPA): The rapid generation of anaphylatoxins can lead to CARPA, a non-IgE-mediated hypersensitivity reaction characterized by symptoms such as flushing, dyspnea, chest pain, and changes in blood pressure.

  • Opsonization and Clearance: The deposition of complement fragments (opsonins) like C3b on the surface of PEGylated nanoparticles facilitates their recognition and clearance by phagocytic cells.

Complement_Activation cluster_Classical Classical Pathway cluster_Lectin Lectin Pathway cluster_Alternative Alternative Pathway cluster_Common Common Pathway PEG_Ab PEGylated Compound-Antibody (IgM, IgG) Complex C1q C1q C1r_C1s C1r/C1s Activation C4_C2 C4 & C2 Cleavage C3_convertase_classical C3 Convertase (C4b2a) C3 C3 C3_convertase_classical->C3 PEG_surface PEGylated Surface MBL_Ficolins MBL/Ficolins MASPs MASPs Activation C4_C2_lectin C4 & C2 Cleavage C3_convertase_lectin C3 Convertase (C4b2a) C3_convertase_lectin->C3 PEG_surface_alt PEGylated Surface C3_hydrolysis Spontaneous C3 Hydrolysis (C3(H2O)) FactorB_D Factor B & D C3_convertase_alt C3 Convertase (C3bBb) C3_convertase_alt->C3 C3a C3a (Anaphylatoxin) C3b C3b (Opsonin) C3b->C3_convertase_alt Amplification Loop C5_convertase C5 Convertase C5 C5 C5a C5a (Anaphylatoxin) C5b C5b MAC Membrane Attack Complex (C5b-9)

A typical workflow for an anti-PEG antibody ELISA.
Complement Activation Assay

Principle: This assay measures the activation of the complement system by quantifying the generation of specific complement activation products (e.g., C3a, C5a, or the soluble terminal complement complex sC5b-9) in human serum upon exposure to the PEGylated compound.

Detailed Methodology:

  • Serum Preparation: Obtain fresh human serum from healthy donors.

  • Incubation: Incubate the PEGylated compound at various concentrations with the human serum for a defined period (e.g., 30-60 minutes) at 37°C. Include positive (e.g., zymosan) and negative (e.g., saline) controls.

  • Stopping the Reaction: Stop the complement activation by adding a chelating agent like EDTA.

  • Quantification of Activation Products: Use commercially available ELISA kits to quantify the levels of C3a, C5a, or sC5b-9 in the treated serum samples according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of complement activation products in the samples treated with the PEGylated compound to the negative control to determine the extent of complement activation.

In Vivo Biodistribution and Pharmacokinetics

Principle: This study tracks the distribution and clearance of the PEGylated compound in a living organism over time.

Detailed Methodology:

  • Labeling: If the compound is not directly measurable, label it with a radioactive isotope (e.g., 111In, 125I) or a fluorescent dye.

  • Animal Model: Administer the labeled PEGylated compound to a suitable animal model (e.g., mice or rats) via the intended route of administration (e.g., intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Tissue Harvesting: At the end of the study, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

  • Quantification:

    • Pharmacokinetics: Measure the concentration of the labeled compound in the blood samples over time to determine pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

    • Biodistribution: Measure the amount of the labeled compound in each harvested organ to determine its tissue distribution profile.

  • Data Analysis: Express tissue accumulation as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Toxicity Assessment

Principle: Evaluate the potential adverse effects of the PEGylated compound in a living organism.

Detailed Methodology:

  • Animal Model and Dosing: Administer the PEGylated compound to animals at various dose levels, including a control group receiving the vehicle.

  • Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in body weight, food and water consumption, and behavior.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count (CBC) and analysis of serum biochemical markers of organ function (e.g., ALT, AST for liver; BUN, creatinine for kidney).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex cytokine assay.

  • Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination. Tissues should be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) for microscopic evaluation of any pathological changes, including cellular vacuolation. [4]

Conclusion

The biocompatibility of PEGylated compounds is a multifaceted issue that requires careful consideration and thorough evaluation in preclinical in vivo studies. While PEGylation offers significant advantages in improving the pharmacokinetic properties of therapeutic agents, the potential for immune responses, including the formation of anti-PEG antibodies and complement activation, must not be overlooked. A comprehensive assessment of the immunological, toxicological, and pharmacokinetic profiles of PEGylated compounds, utilizing the detailed experimental protocols outlined in this guide, is essential for ensuring their safety and efficacy in clinical applications. Researchers and drug developers must adopt a data-driven approach to weigh the benefits of PEGylation against its potential risks for each specific therapeutic candidate.

References

Mechanism of action for PEG-based PROTAC linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action for PEG-based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] Among the various linker chemistries, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design due to their unique and advantageous properties.[3] This technical guide provides an in-depth exploration of the mechanism of action of PEG-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Principles: The Multifaceted Role of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility.[4] These characteristics are instrumental in addressing some of the inherent challenges in PROTAC development, such as large molecular size and lipophilicity, which can lead to poor solubility and limited cell permeability.[5]

Key Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the repeating ether oxygens in the PEG chain significantly improves the aqueous solubility of the overall PROTAC molecule.[4][6] This is crucial for bioavailability and formulation.

  • Modulation of Physicochemical Properties: The incorporation of PEG units allows for the fine-tuning of critical physicochemical parameters like lipophilicity (cLogP) and topological polar surface area (TPSA), which in turn affect solubility and cell permeability.[7]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability.[6] The flexibility of the PEG chain may allow the PROTAC to adopt a folded conformation that shields its polar surface area, creating a more compact and less polar structure better suited for traversing the lipophilic cell membrane.[3][8] This "chameleonic" behavior is crucial for these "beyond the Rule of Five" molecules.[9]

  • Facilitation of Ternary Complex Formation: The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex.[3] An optimal linker length is required to bridge the POI and the E3 ligase effectively, avoiding steric hindrance and enabling efficient ubiquitin transfer.[10]

Data Presentation: Quantitative Insights into PEG Linker Performance

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data from various studies, illustrating the structure-activity relationship (SAR) of PEG linker length in different PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [3]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsNumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430

Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [3]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
ER-PROTAC-1 1250>95
ER-PROTAC-2 16 (PEG4)10>95
ER-PROTAC-3 2025>95

Table 3: Impact of PEG Linker Length on Degradation of TBK1 [7]

PROTAC Linker (atoms)DC50 (nM)Dmax (%)
< 12 No degradationN/A
12-29 Submicromolar>76
21 396
29 29276
Mandatory Visualization

To visually elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ups Ubiquitin-Proteasome System POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex mediates E3 E3 Ubiquitin Ligase E3->Ternary_Complex binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitinates POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->E3 Ub transfer Ub Ubiquitin (Ub) Ub->E1

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Design Identify POI and E3 Ligase Select_Ligands Select High-Affinity Ligands Design->Select_Ligands Synthesize_Library Design and Synthesize PROTAC Library (Varying PEG Linkers) Select_Ligands->Synthesize_Library Biophysical Biophysical Assays (SPR, ITC, FP) Synthesize_Library->Biophysical Ternary_Complex Evaluate Ternary Complex Formation Biophysical->Ternary_Complex Western_Blot Western Blot for Protein Degradation (Determine DC50 and Dmax) Ternary_Complex->Western_Blot Complex Forms Redesign_Linker Redesign Linker Ternary_Complex->Redesign_Linker No Complex Cell_Viability Cell Viability Assay (Assess Cytotoxicity) Western_Blot->Cell_Viability Permeability Assess Cell Permeability (e.g., PAMPA) Cell_Viability->Permeability Target_Engagement Confirm Target Engagement (e.g., CETSA) Permeability->Target_Engagement Target_Engagement->Redesign_Linker No Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization Target Engaged

A typical experimental workflow for PROTAC evaluation.

BRD4_Degradation_Pathway cluster_pro PROTAC Action cluster_deg Degradation & Downstream Effects PROTAC BRD4 PROTAC (e.g., MZ1) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_mRNA c-Myc mRNA BRD4->cMyc_mRNA Transcription (inhibited by degradation) VHL VHL (E3 Ligase) VHL->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 Degraded_BRD4->cMyc_mRNA Downregulation cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibition of proliferation leads to

Downstream effects of BRD4 degradation by a PROTAC.
Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[11]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., GAPDH, β-actin)

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Treatment: Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Quantify the total protein concentration in each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[12][13]

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate-reading luminometer

Methodology:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate.

  • Compound Treatment: Prepare a serial dilution of the PROTAC in complete culture medium. Add the diluted compound or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence from all experimental readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 3: Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[14]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified E3 ligase and target protein

  • PROTAC compound

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics.

    • Separately, inject a series of concentrations of the target protein over a fresh flow cell with immobilized E3 ligase to confirm minimal direct interaction.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex. Calculate the cooperativity factor (alpha) to assess whether the binding of the POI and PROTAC to the E3 ligase is cooperative, non-cooperative, or anti-cooperative.

Conclusion

PEG-based linkers are indispensable tools in the rational design of effective PROTACs.[3] They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data and experimental protocols presented in this guide underscore the critical importance of linker optimization for achieving maximal potency and efficacy. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the strategic use of PEG linkers will undoubtedly play a pivotal role in the development of next-generation protein degraders for a wide range of diseases.

References

An In-depth Technical Guide to Heterobifunctional PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Derivatives

Heterobifunctional Polyethylene Glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics.[] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end, allowing for the covalent linkage of two distinct molecular entities.[][2] This unique characteristic enables the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where a targeting molecule like an antibody is linked to a therapeutic payload.[2]

The PEG component of the linker imparts several advantageous properties to the resulting conjugate, including increased hydrophilicity, improved stability, and reduced immunogenicity.[][3] By creating a hydration shell around the conjugated molecule, PEG linkers can "shield" it from enzymatic degradation and recognition by the immune system, thereby prolonging its circulation half-life.[][3] The length of the PEG chain can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[2]

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, covering their fundamental properties, common chemistries, and applications. It also includes detailed experimental protocols for common conjugation reactions and purification strategies, as well as quantitative data to aid in the design and execution of bioconjugation experiments.

Core Concepts of Heterobifunctional PEG Linkers

The fundamental principle behind the use of heterobifunctional PEG linkers is the ability to orchestrate a controlled, stepwise conjugation process. This is in contrast to homobifunctional linkers, which carry the same reactive group at both ends and can lead to undesired polymerization. The orthogonal reactivity of the two distinct functional groups on a heterobifunctional linker allows for the selective reaction with one biomolecule, followed by purification of the intermediate conjugate before the introduction of the second biomolecule. This methodical approach ensures the formation of well-defined, homogenous bioconjugates.

The general structure of a heterobifunctional PEG linker can be represented as:

X–(CH₂CH₂O)n–Y

Where:

  • X and Y are different reactive functional groups.

  • (CH₂CH₂O)n represents the polyethylene glycol chain, with 'n' indicating the number of repeating ethylene oxide units.

The choice of the reactive groups (X and Y) is dictated by the available functional groups on the molecules to be conjugated (e.g., primary amines on lysine residues, thiols on cysteine residues). The length of the PEG chain ('n') is a critical parameter that can be tailored to influence the properties of the final conjugate.

Key Advantages of PEGylation:
  • Increased Hydrophilicity: The PEG chain enhances the water solubility of hydrophobic drugs and biomolecules, which can reduce aggregation and improve their formulation and bioavailability.[4][5]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and extend its circulation half-life in the body.[3][4]

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and thereby reducing the potential for an immune response.[3]

  • Enhanced Stability: PEG linkers can protect the attached molecules from enzymatic degradation.[6]

Data Presentation: Physicochemical Properties and Impact on Bioconjugates

The selection of a heterobifunctional PEG linker is a critical design element in the development of bioconjugates. The length and architecture of the PEG chain can significantly influence the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the final product.

Table 1: Physicochemical Properties of Common Heterobifunctional PEG Linkers
Linker NameFunctional Group XFunctional Group YMolecular Weight ( g/mol )Spacer Arm Length (Å)
MAL-PEG4-NHS MaleimideNHS Ester513.4925.7
MAL-PEG8-NHS MaleimideNHS Ester689.740.0
MAL-PEG12-NHS MaleimideNHS Ester865.954.3
Azide-PEG4-COOH AzideCarboxylic Acid277.2821.9
Alkyne-PEG4-NHS AlkyneNHS Ester354.3424.5
DBCO-PEG4-NHS DBCONHS Ester622.6624.5

Data compiled from multiple sources.[6][7]

Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
Linker CompositionADC Clearance (mL/day/kg)
No PEG ~15
PEG2 ~12
PEG4 ~8
PEG8 ~5

Table adapted from a study on ADCs with varying PEG lengths.[6]

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers, from synthesis and conjugation to characterization.

Protocol 1: Synthesis of a Maleimide-PEG-NHS Ester Heterobifunctional Linker

Objective: To synthesize a heterobifunctional PEG linker with a maleimide group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other.

Materials:

  • α-Amino-ω-hydroxy PEG

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Silica gel for column chromatography

Methodology:

  • Synthesis of Maleimide-PEG-OH: a. Dissolve α-Amino-ω-hydroxy PEG and a slight molar excess of maleic anhydride in anhydrous DMF. b. Add triethylamine (TEA) to the solution and stir at room temperature overnight. c. Remove the solvent under reduced pressure. d. Purify the resulting Maleimide-PEG-OH by silica gel column chromatography using a DCM/Methanol gradient.

  • Activation of the Hydroxyl Group to an NHS Ester: a. Dissolve the purified Maleimide-PEG-OH and a molar excess of N-Hydroxysuccinimide (NHS) in anhydrous DCM. b. Add a molar excess of N,N'-Dicyclohexylcarbodiimide (DCC) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. e. Precipitate the final product, Maleimide-PEG-NHS ester, by adding the filtrate to cold diethyl ether. f. Collect the precipitate by filtration and dry under vacuum.

Protocol 2: Two-Step Amine-to-Thiol Bioconjugation Using NHS-Ester-PEG-Maleimide

Objective: To conjugate a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).

Materials:

  • Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Molecule-SH (e.g., thiol-containing drug)

  • NHS-Ester-PEG-Maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-7.5

  • Conjugation Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, 2-10 mM EDTA, pH 6.5-7.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification

Methodology:

Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH₂

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.[8]

  • Linker Preparation: Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.[9] Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM.[10]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the Protein-NH₂ solution.[9] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]

  • Quenching (Optional but Recommended): Add the Quenching Reagent to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching reagent by SEC or dialysis against the Conjugation Buffer.[9]

Step 2: Reaction of Maleimide-PEG-Protein with Molecule-SH

  • Molecule-SH Preparation: Dissolve the thiol-containing molecule in the Conjugation Buffer. If the molecule has disulfide bonds, they may need to be reduced first using a reducing agent like TCEP.

  • Conjugation Reaction: Add the purified Maleimide-PEG-Protein from Step 1 to the Molecule-SH solution. A 1.5 to 5-fold molar excess of the thiol-containing molecule is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like N-acetyl-cysteine can be added.

  • Final Purification: Purify the final bioconjugate using SEC to remove unreacted Molecule-SH and other small molecules.[11]

Protocol 3: Characterization of PEGylated Proteins

Objective: To confirm successful PEGylation and determine the degree of PEGylation.

1. SDS-PAGE Analysis

  • Purpose: To visually confirm conjugation. PEGylated proteins will migrate slower than their non-PEGylated counterparts, showing a shift in molecular weight.

  • Procedure:

    • Prepare polyacrylamide gels of an appropriate percentage to resolve the expected molecular weights.

    • Load samples of the non-PEGylated protein, the PEGylated protein, and a molecular weight marker.

    • Run the gel under standard conditions.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the bands.

2. MALDI-TOF Mass Spectrometry

  • Purpose: To determine the molecular weight of the conjugate and calculate the degree of PEGylation (the number of PEG chains per protein).[12]

  • Procedure:

    • Prepare the sample by mixing the purified PEGylated protein (typically 0.1 mg/mL) with a suitable matrix solution (e.g., sinapic acid or HCCA).[13][14]

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectrum in linear positive mode. The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.

    • The degree of PEGylation can be calculated from the mass difference between the peaks.[12]

3. Size Exclusion Chromatography (SEC)

  • Purpose: To assess the purity and homogeneity of the PEGylated conjugate and to separate different PEGylated species.[]

  • Procedure:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).[16]

    • Inject the purified PEGylated protein sample.

    • Monitor the elution profile using a UV detector. The PEGylated protein will elute earlier than the non-PEGylated protein due to its larger hydrodynamic radius.[]

Mandatory Visualization

experimental_workflow cluster_synthesis Step 1: Synthesis of Heterobifunctional PEG Linker cluster_conjugation Step 2: Two-Step Bioconjugation cluster_characterization Step 3: Characterization start Starting Materials (e.g., Amino-PEG-OH) synthesis Chemical Synthesis (e.g., Maleimide introduction, NHS activation) start->synthesis purification1 Purification (Column Chromatography) synthesis->purification1 linker Heterobifunctional PEG Linker (e.g., Mal-PEG-NHS) purification1->linker linker_add Add Linker linker->linker_add protein Protein-NH2 (e.g., Antibody) protein->linker_add reaction1 NHS Ester Reaction (pH 7.2-7.5) linker_add->reaction1 purification2 Purification (SEC/Dialysis) reaction1->purification2 intermediate Maleimide-Activated Protein purification2->intermediate reaction2 Maleimide Reaction (pH 6.5-7.0) intermediate->reaction2 molecule Molecule-SH (e.g., Drug) molecule->reaction2 final_conjugate Final Bioconjugate (e.g., ADC) reaction2->final_conjugate sds_page SDS-PAGE (MW Shift) final_conjugate->sds_page maldi_tof MALDI-TOF MS (Degree of PEGylation) final_conjugate->maldi_tof sec SEC (Purity & Homogeneity) final_conjugate->sec

Caption: A generalized experimental workflow for the synthesis, conjugation, and characterization of bioconjugates using heterobifunctional PEG linkers.

adc_development_workflow start Antibody & Drug Selection linker_synthesis Heterobifunctional PEG Linker Synthesis start->linker_synthesis conjugation Antibody-Linker-Drug Conjugation start->conjugation linker_synthesis->conjugation purification Purification of ADC (e.g., SEC, HIC) conjugation->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization in_vitro In Vitro Evaluation (Cell Cytotoxicity, Binding Affinity) characterization->in_vitro in_vivo In Vivo Evaluation (Pharmacokinetics, Efficacy) in_vitro->in_vivo end Lead ADC Candidate in_vivo->end

Caption: A typical workflow for the development of an Antibody-Drug Conjugate (ADC) utilizing a heterobifunctional PEG linker.

protac_moa protac PROTAC POI Ligand PEG Linker E3 Ligase Ligand ternary_complex Ternary Complex (POI-PROTAC-E3) protac:p1->ternary_complex protac:p3->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Poly-ubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation Degradation of POI proteasome->degradation

Caption: The mechanism of action for a PROTAC, which utilizes a heterobifunctional linker (often PEG-based) to induce targeted protein degradation.[8]

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using Benzyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-CH2COOH is a heterobifunctional linker molecule integral to modern bioconjugation and drug development. Its structure features a stable benzyl protecting group, a short, hydrophilic two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities makes it a versatile tool for covalently linking molecules, particularly in the fields of antibody-drug conjugates (ADCs), protein modification, and nanoparticle functionalization.

The carboxylic acid moiety provides a reactive handle for conjugation to primary amines, such as those on the surface of proteins (e.g., lysine residues), through stable amide bond formation, typically facilitated by carbodiimide chemistry (EDC/NHS). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugate, potentially reducing aggregation and immunogenicity.[1][2] The benzyl group serves as a stable protecting group for one terminus of the linker. This application note provides detailed protocols for the use of this compound in various bioconjugation applications and presents relevant quantitative data to guide experimental design.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C13H18O5
Molecular Weight 254.28 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Conditions -20°C for long-term storage
Table 1: Example Reaction Parameters for Protein Conjugation

This table provides starting parameters for the conjugation of this compound to a model protein, such as Bovine Serum Albumin (BSA), which can be optimized for specific applications.

ParameterCondition 1Condition 2Condition 3Notes
Protein Concentration 2 mg/mL5 mg/mL10 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation.
Molar Excess of this compound to Protein 10:120:150:1Increasing molar excess generally increases the degree of PEGylation.
Molar Excess of EDC to this compound 2:12:12:1Ensures efficient activation of the carboxylic acid.
Molar Excess of NHS to this compound 5:15:15:1Stabilizes the activated intermediate, improving conjugation efficiency.
Reaction Time & Temperature 2 hours at RT4 hours at RTOvernight at 4°CLonger incubation times at lower temperatures can increase yield and reduce protein degradation.
Illustrative Degree of PEGylation 1-3 PEGs/protein3-5 PEGs/protein5-8 PEGs/proteinHighly dependent on the specific protein and reaction conditions.
Illustrative Conjugation Efficiency ~40%~60%~75%Percentage of the initial protein that becomes PEGylated.
Table 2: Characterization of Functionalized Nanoparticles

This table illustrates the expected changes in the physicochemical properties of nanoparticles after surface functionalization with this compound.

ParameterBare Nanoparticles (e.g., IONPs)This compound Functionalized NanoparticlesMethod of Analysis
Core Diameter ~20 nm~20 nmTransmission Electron Microscopy (TEM)
Hydrodynamic Diameter Highly aggregated in PBS~60-80 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) > 0.5< 0.3Dynamic Light Scattering (DLS)
Zeta Potential (pH 7.4) Variable (synthesis dependent)Near-neutralZeta Potential Analysis
Surface Functional Groups -OH-COOH, -C=O (amide)Fourier-Transform Infrared Spectroscopy (FTIR)

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein of interest (e.g., monoclonal antibody, enzyme)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 2-10 mg/mL.

  • Linker Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of this compound: a. In a separate microcentrifuge tube, add the desired molar excess of the this compound stock solution. b. Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the linker) from freshly prepared stock solutions in anhydrous DMF or DMSO. c. Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction: a. Add the activated linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization: a. SDS-PAGE: Analyze the purified conjugate to observe the increase in molecular weight compared to the unconjugated protein. b. HPLC: Use SEC-HPLC to assess the purity and aggregation of the conjugate. c. Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the conjugate to calculate the degree of PEGylation.

Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles

This protocol details the conjugation of this compound to nanoparticles with surface amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, silica)

  • This compound

  • EDC and NHS

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Washing/Storage Buffer (e.g., PBS)

  • Microcentrifuge tubes

  • Rotator or sonicator

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the anhydrous solvent. Sonicate briefly if necessary to ensure a uniform dispersion.

  • Activation of this compound: Prepare the activated linker as described in Protocol 1, Step 3.

  • Conjugation Reaction: a. Add the activated this compound solution to the nanoparticle suspension. A 10-50 fold molar excess relative to the estimated surface amine groups is a recommended starting point. b. Allow the reaction to proceed for 4-24 hours at room temperature with gentle mixing.

  • Purification: a. Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. b. Remove the supernatant and resuspend the nanoparticles in the anhydrous solvent. c. Repeat the washing step three times to remove unreacted linker and byproducts. d. Perform a final wash with PBS and resuspend the purified nanoparticles in the desired storage buffer.

  • Characterization: a. DLS and Zeta Potential: Measure the hydrodynamic diameter and surface charge to confirm successful PEGylation. b. FTIR: Analyze the dried nanoparticles to identify the characteristic amide bond peaks.

Visualizations

experimental_workflow cluster_activation Linker Activation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis Linker This compound ActivatedLinker Activated NHS Ester Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Biomolecule Protein or Nanoparticle (with -NH2 groups) ActivatedLinker->Biomolecule Conjugate PEGylated Bioconjugate Biomolecule->Conjugate Amide Bond Formation Purification Purification (SEC / Dialysis) Conjugate->Purification Characterization Characterization (SDS-PAGE, MS, DLS) Purification->Characterization

Experimental workflow for bioconjugation.

adc_mechanism cluster_binding 1. ADC Binding & Internalization cluster_trafficking 2. Lysosomal Trafficking cluster_release 3. Payload Release & Action ADC Antibody-Drug Conjugate (ADC) with Benzyl-PEG2 Linker Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Cell Tumor Cell Membrane Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Drug Release DNA DNA Damage Payload->DNA Apoptosis Apoptosis DNA->Apoptosis

Mechanism of action for an Antibody-Drug Conjugate.

References

Application Note and Protocol: Amide Bond Formation using Benzyl-PEG2-CH2COOH and EDC Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small molecules.[1][2][3][4] This modification can enhance solubility, increase stability against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life.[3][4][5] Benzyl-PEG2-CH2COOH is a heterobifunctional linker featuring a terminal carboxylic acid for conjugation and a stable benzyl protecting group.[6][] The carboxylic acid moiety can be readily activated to form a stable amide bond with primary amines on a molecule of interest.[4]

This document provides a detailed guide to amide bond formation using this compound, focusing on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[4][8] This "zero-length" crosslinking method facilitates the formation of a stable amide linkage.[9]

Core Concepts of EDC/NHS Chemistry

The formation of an amide bond between a carboxylic acid and a primary amine using EDC/NHS chemistry is a two-step process:[9]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[8][9] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[9][10]

  • Formation of a Stable NHS Ester and Amine Coupling: To improve the efficiency of the reaction and prevent hydrolysis of the unstable intermediate, NHS is added.[9][10] NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[8][10] This semi-stable NHS ester then efficiently reacts with a primary amine on the target molecule at a physiological to slightly basic pH (7.0-8.5) to form a stable covalent amide bond.[10]

Data Presentation: Key Experimental Parameters

Successful amide bond formation is dependent on several critical parameters. The following table summarizes the recommended starting conditions, which may require optimization for specific applications.

ParameterRecommended RangeNotes
pH (Activation) 4.5 - 6.0Use of a non-amine, non-carboxylate buffer such as MES is recommended.[8][10]
pH (Coupling) 7.0 - 8.5Buffers like PBS are commonly used for this step.[10]
Molar Ratio (EDC:NHS) 1:1 to 1:2 (relative to this compound)A slight excess of NHS can improve the stability of the activated intermediate.
Molar Excess (PEG-linker:Target Molecule) 2 to 10-foldThe optimal ratio depends on the number of available amines on the target and the desired degree of PEGylation.
Reaction Time (Activation) 15 - 30 minutesLonger times can lead to hydrolysis of the O-acylisourea intermediate.
Reaction Time (Coupling) 2 - 4 hours at room temperature, or overnight at 4°CLonger reaction times at lower temperatures can be beneficial for sensitive molecules.[10][11]
Temperature Room Temperature or 4°CRoom temperature is suitable for most reactions; 4°C is recommended for temperature-sensitive molecules.[11][12]

Experimental Protocols

A two-step protocol is highly recommended to minimize the risk of self-polymerization of amine-containing biomolecules that also possess carboxyl groups.[13]

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[9][10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

  • Desalting columns or dialysis equipment for purification

Protocol 1: Two-Step Aqueous Conjugation

This protocol is suitable for reactions involving biomolecules such as proteins and peptides in aqueous buffers.

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

  • Prepare a fresh solution of this compound in Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low.

  • Add EDC (2-10 molar excess over this compound) and NHS/Sulfo-NHS (2-5 molar excess over this compound) to the this compound solution.[10]

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[10][13]

Step 2: Coupling to the Amine-Containing Molecule

  • Optional but Recommended: To prevent unwanted side reactions, remove excess EDC and its byproducts. This can be achieved using a desalting column equilibrated with Coupling Buffer.[10]

  • Immediately add the activated this compound solution to the amine-containing molecule, which has been dissolved in Coupling Buffer.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[6][10]

Step 3: Quenching and Purification

  • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.[9]

  • Purify the final conjugate to remove unreacted reagents and byproducts using size-exclusion chromatography (desalting column) or dialysis.[11]

Protocol 2: Conjugation in an Organic Solvent

This protocol is suitable for small molecules that require organic solvents for solubility.

Step 1: Activation of this compound

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[4]

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.[4]

Step 2: Coupling to the Amine-Containing Molecule

  • In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF.[4] If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize it.[4]

  • Add the amine solution to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.[4] Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed to remove water-soluble reagents and byproducts.

  • The final product can be purified using standard chromatographic techniques (e.g., flash column chromatography).

Characterization of the Conjugate

Confirmation of successful conjugation and characterization of the final product can be achieved using various analytical techniques:

  • Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the increase in molecular weight corresponding to the addition of the this compound moiety.[1][14]

  • HPLC (Reversed-Phase or Size-Exclusion): To assess the purity of the conjugate and separate it from unreacted starting materials.

  • NMR Spectroscopy: For detailed structural elucidation of small molecule conjugates.

  • SDS-PAGE: For protein conjugates, a shift in the band to a higher molecular weight will be observed.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Coupling Yield Suboptimal pHVerify the pH of the activation and coupling buffers.[11]
Inactive EDCEDC is moisture-sensitive.[10] Use fresh, properly stored EDC and equilibrate to room temperature before opening.
Presence of competing nucleophilesEnsure buffers are free of primary amines (e.g., Tris, glycine) or carboxylates.[9]
Insufficient molar excess of reagentsIncrease the molar excess of EDC and NHS.[9]
Precipitation of Reactants Low solubilityConsider using a small amount of a compatible organic co-solvent like DMF or DMSO.

Visualizations

G EDC/NHS Amide Bond Formation Pathway cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.0-8.5) Carboxylic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 Amine Amine-Containing Molecule (R'-NH2)

Caption: EDC/NHS reaction mechanism for amide bond formation.

G Experimental Workflow for Aqueous Conjugation Start Start Prepare_Reagents Prepare this compound, EDC, and NHS solutions in Activation Buffer Start->Prepare_Reagents Activation Activate Carboxylic Acid (15-30 min at RT) Prepare_Reagents->Activation Purification_Optional Optional: Remove excess EDC/NHS (Desalting Column) Activation->Purification_Optional Prepare_Amine Prepare Amine-Containing Molecule in Coupling Buffer Activation->Prepare_Amine No Purification_Optional->Prepare_Amine Yes Coupling Combine Activated PEG and Amine (2-4h at RT or overnight at 4°C) Prepare_Amine->Coupling Quench Quench Reaction (e.g., with Tris or Hydroxylamine) Coupling->Quench Purify_Final Purify Final Conjugate (Size-Exclusion Chromatography or Dialysis) Quench->Purify_Final Characterize Characterize Conjugate (MS, HPLC, SDS-PAGE) Purify_Final->Characterize End End Characterize->End G Logical Relationships in EDC/NHS Chemistry cluster_reagents Key Reagents cluster_conditions Critical Conditions cluster_outcome Desired & Undesired Outcomes Reagents Reagents PEG_COOH This compound Reagents->PEG_COOH Amine Amine-Molecule Reagents->Amine EDC EDC Reagents->EDC NHS NHS Reagents->NHS Conditions Reaction Conditions pH pH Control (Activation vs. Coupling) Conditions->pH Molar_Ratio Molar Ratios Conditions->Molar_Ratio Temperature Temperature Conditions->Temperature Solvent Solvent Choice (Aqueous vs. Organic) Conditions->Solvent Outcome Reaction Outcome Amide_Bond Amide Bond Formation (High Yield) Outcome->Amide_Bond Hydrolysis Intermediate Hydrolysis (Low Yield) Outcome->Hydrolysis Side_Reactions Side Reactions (e.g., Polymerization) Outcome->Side_Reactions EDC->Hydrolysis Moisture NHS->Amide_Bond Stabilizes Intermediate pH->Amide_Bond Optimal pH->Hydrolysis Suboptimal

References

Application Notes and Protocols for Benzyl-PEG2-CH2COOH as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Benzyl-PEG2-CH2COOH is a heterobifunctional linker that incorporates a short polyethylene glycol (PEG) spacer. The benzyl group can be used as a stable protecting group for a payload's functional group, while the terminal carboxylic acid allows for covalent attachment to the antibody. The hydrophilic diethylene glycol (PEG2) moiety can enhance the solubility of the ADC, particularly when conjugated to hydrophobic payloads, potentially reducing aggregation and improving its pharmacokinetic profile.

These application notes provide a comprehensive overview of the use of this compound in the development of ADCs, including detailed experimental protocols and a summary of expected characterization data.

Data Presentation: Quantitative Characterization of ADCs with Short-Chain PEG Linkers

While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in published literature, the following tables summarize representative data from ADCs constructed with structurally similar short-chain PEG linkers. This information can serve as a valuable benchmark for the expected performance of ADCs employing a PEG2 spacer.

Disclaimer: The data presented below is synthesized from multiple sources and pertains to ADCs with short-chain PEG linkers that may have different payload attachment chemistries. These values should be considered as illustrative examples and may not be directly transferable to ADCs using the this compound linker. Experimental optimization is crucial for each specific ADC construct.

Table 1: Drug-to-Antibody Ratio (DAR) Characterization

Analytical MethodPrincipleTypical DAR RangeAdvantagesLimitations
UV-Vis Spectroscopy Measures absorbance at 280 nm (antibody) and a wavelength specific to the payload.2 - 4Simple, rapid, and requires minimal sample preparation.Provides an average DAR; does not show the distribution of drug-loaded species. Requires distinct absorbance maxima for the antibody and payload.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.2 - 4 (with distribution of DAR 0, 2, 4, 6, 8)Provides information on the distribution of different drug-loaded species and the percentage of unconjugated antibody.Can be complex to develop a robust method; resolution may be challenging for heterogeneous conjugates.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC components (e.g., light and heavy chains) and determines their mass to calculate the number of conjugated drugs.2 - 4 (with detailed species identification)Provides accurate mass measurement for precise DAR determination and can identify different drug-loaded species.Requires specialized instrumentation and expertise; sample preparation can be more involved.

Table 2: In Vitro Cytotoxicity Data for ADCs with PEG Linkers

ADC Construct (Antibody-Linker-Payload)Cell LineIC50 (nM)Notes
Trastuzumab-PEG4-MMAESK-BR-3 (HER2-positive)0.5 - 5The inclusion of a short PEG linker generally maintains high in vitro potency.
Anti-CD22-PEG8-DM1Ramos (CD22-positive)0.1 - 1Potency is highly dependent on the target antigen expression and the specific payload.
Anti-Trop2-PEGx-SN38Various Cancer Lines1 - 20Longer PEG chains can sometimes lead to a slight decrease in in vitro potency.

Table 3: In Vivo Efficacy of ADCs with PEG Linkers in Xenograft Models

ADC ConstructTumor ModelDosing RegimenOutcome
Anti-HER2-PEG4-MMAENCI-N87 Gastric Cancer3 mg/kg, weeklySignificant tumor growth inhibition compared to non-PEGylated ADC.
Anti-CD30-PEG8-AuristatinHodgkin Lymphoma1 mg/kg, single doseImproved tumor regression and survival compared to control groups.
Anti-EpCAM-PEG12-DoxorubicinColon Carcinoma5 mg/kg, bi-weeklyEnhanced tumor accumulation and therapeutic efficacy.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using a this compound linker. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is essential for each specific antibody and payload combination.

Protocol 1: Conjugation of Payload to this compound Linker

This protocol assumes the payload has a suitable functional group (e.g., an amine) that can react with the benzyl group of the linker after its activation or deprotection. This example describes a scenario where the benzyl group is a protecting group for an alcohol on the payload.

Materials:

  • Payload with a hydroxyl group

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., argon or nitrogen)

  • Reverse-phase HPLC for purification

Procedure:

  • Payload Activation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the hydroxyl-containing payload in anhydrous DMF.

  • Add sodium hydride (1.1 equivalents) portion-wise at 0°C and stir for 30 minutes to deprotonate the hydroxyl group.

  • Linker Addition: Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the activated payload solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Purification: Purify the payload-linker conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the payload-linker conjugate using LC-MS and NMR spectroscopy.

Protocol 2: Activation of Payload-Linker and Conjugation to Antibody

This protocol describes the activation of the terminal carboxylic acid of the payload-linker conjugate and its subsequent conjugation to lysine residues on the antibody.

Materials:

  • Purified Payload-Benzyl-PEG2-CH2COOH conjugate

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.

  • Payload-Linker Activation:

    • Dissolve the Payload-Benzyl-PEG2-CH2COOH conjugate in a suitable organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • In a separate tube, add the desired molar excess of the payload-linker stock solution to the Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS to the payload-linker solution.

    • Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.

  • Conjugation:

    • Immediately add the activated payload-linker solution to the prepared antibody solution. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody stability.

    • The molar ratio of the activated linker-payload to the antibody will determine the final DAR and should be optimized (a starting point is a 5-10 fold molar excess).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the ADC from unconjugated payload-linker and other reaction components using a pre-equilibrated SEC column with Conjugation Buffer.

    • Collect the fractions containing the purified ADC.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation as described in Protocol 3.

Protocol 3: Characterization of the Antibody-Drug Conjugate

A. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

  • Measure the UV-Vis spectrum of the purified ADC from 250 nm to 450 nm.

  • Determine the absorbance at 280 nm (A280) and the wavelength of maximum absorbance for the payload (A_payload).

  • Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.

  • The DAR is the molar ratio of the payload to the antibody.

B. In Vitro Plasma Stability Assay

  • Incubate the ADC at a concentration of approximately 1 mg/mL in human or mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • At each time point, capture the ADC from the plasma using an affinity resin (e.g., Protein A/G).

  • Analyze the captured ADC by LC-MS to determine the average DAR over time. The rate of DAR decrease is a measure of the linker's stability.

C. In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Plate target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Mandatory Visualizations

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization PL_conjugation Payload-Linker Conjugation PL_purification Purification of Payload-Linker PL_conjugation->PL_purification Activation Activation of Payload-Linker PL_purification->Activation Ab_prep Antibody Preparation Ab_conjugation Conjugation to Antibody Ab_prep->Ab_conjugation Activation->Ab_conjugation ADC_purification ADC Purification (SEC) Ab_conjugation->ADC_purification DAR_analysis DAR Analysis (UV-Vis, HIC, LC-MS) ADC_purification->DAR_analysis Purity_analysis Purity & Aggregation (SEC, SDS-PAGE) DAR_analysis->Purity_analysis Stability_assay In Vitro Stability (Plasma) Purity_analysis->Stability_assay Cytotoxicity_assay In Vitro Cytotoxicity (MTT Assay) Stability_assay->Cytotoxicity_assay Efficacy_study In Vivo Efficacy (Xenograft Model) Cytotoxicity_assay->Efficacy_study

Caption: Workflow for ADC Synthesis and Characterization.

Signaling Pathway: Mechanism of Action of an Auristatin (MMAE)-Based ADC

MMAE_Pathway cluster_cell Target Cancer Cell ADC Anti-Tumor Antigen ADC (with MMAE) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers MMAE->Tubulin 5. Binding Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules 6. Inhibition of Polymerization G2M_arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Mechanism of Action of an Auristatin (MMAE)-Based ADC.

Signaling Pathway: Mechanism of Action of a Maytansinoid (DM1)-Based ADC

DM1_Pathway cluster_cell Target Cancer Cell ADC Anti-Tumor Antigen ADC (with DM1) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Antibody Degradation & Payload Release Tubulin Tubulin DM1->Tubulin 5. Binding Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly 6. Inhibition of Assembly Mitotic_Arrest Mitotic Arrest Microtubule_Assembly->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Doxorubicin_Pathway cluster_cell Target Cancer Cell ADC Anti-Tumor Antigen ADC (with Doxorubicin) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Doxorubicin Free Doxorubicin Lysosome->Doxorubicin 4. Linker Cleavage & Payload Release Nucleus Nucleus Doxorubicin->Nucleus 5. Nuclear Translocation DNA DNA Doxorubicin->DNA 6. Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II 7. Inhibition DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Application Notes and Protocols for Site-Specific Protein Modification with Benzyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biopharmaceutical development, enabling the enhancement of therapeutic protein properties. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to improve a protein's pharmacokinetic and pharmacodynamic profile. This modification can lead to increased stability, enhanced solubility, extended circulatory half-life, and reduced immunogenicity.[1]

This document provides detailed application notes and protocols for the use of Benzyl-PEG2-CH2COOH, a heterobifunctional linker, for the site-specific modification of proteins. The terminal carboxylic acid allows for covalent attachment to primary amines, such as the ε-amine of lysine residues or the N-terminus of a protein, via amidation. The benzyl group serves as a protecting group for the carboxylic acid, which can be removed before or after conjugation, offering flexibility in multi-step bioconjugation strategies.

Principle of Reaction

The conjugation of this compound to a protein is a two-step process. First, the carboxylic acid group is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a semi-stable NHS ester.[2] This activated PEG reagent then readily reacts with primary amine groups on the protein to form a stable amide bond. The benzyl group can be removed via catalytic hydrogenolysis.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₄H₁₈O₅
Molecular Weight 266.29 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in organic solvents (DMSO, DMF, Dichloromethane), limited solubility in aqueous buffers
Purity (Typical) >95% (by HPLC)
Storage -20°C, desiccated
Table 2: Recommended Reaction Parameters for Protein PEGylation
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of PEG Reagent 10 - 50-foldOptimization is required for each specific protein.
Activation pH (EDC/NHS) 4.5 - 6.0Use MES buffer or similar non-amine, non-carboxylate buffer.[2]
Conjugation pH 7.2 - 8.5Use PBS or Borate buffer. Reaction with amines is more efficient at a slightly alkaline pH.[2]
Reaction Temperature 4°C - Room TemperatureLower temperatures can minimize protein degradation.
Reaction Time 1 - 4 hoursMonitor reaction progress by SDS-PAGE or HPLC.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • In a clean reaction tube, add the desired volume of the this compound stock solution.

  • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS (or Sulfo-NHS) to the PEG solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • The activated Benzyl-PEG2-NHS ester is now ready for immediate use in the protein conjugation reaction.

Protocol 2: Site-Specific PEGylation of a Protein with Activated Benzyl-PEG2-NHS Ester

This protocol details the conjugation of the activated PEG reagent to primary amines on a target protein.

Materials:

  • Activated Benzyl-PEG2-NHS ester (from Protocol 1)

  • Target protein with accessible lysine residues or N-terminus

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4 or 0.1 M Sodium Borate, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)

Procedure:

  • Prepare the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Add the freshly prepared activated Benzyl-PEG2-NHS ester to the protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point, but this should be optimized.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • To quench the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purify the PEGylated protein from excess PEG reagent and reaction byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterize the purified PEGylated protein.

Protocol 3: Deprotection of Benzyl Group

This protocol describes the removal of the benzyl protecting group via catalytic hydrogenolysis. This step can be performed either on the this compound reagent before activation or on the PEGylated protein.

Materials:

  • Benzyl-PEGylated protein (from Protocol 2) or this compound

  • Palladium on carbon (10% w/w)

  • Hydrogen gas (H₂)

  • Reaction Solvent (e.g., Ethanol, Methanol, or a suitable buffer for the protein)

Procedure:

  • Dissolve the benzyl-protected compound in the reaction solvent in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol% relative to the substrate).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (at atmospheric pressure or slightly above).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • If the starting material was this compound, evaporate the solvent to obtain the deprotected HOOC-PEG2-CH2COOH. If the starting material was a PEGylated protein, proceed with buffer exchange or purification as needed.

Characterization of PEGylated Protein

The extent and sites of PEGylation should be thoroughly characterized using a combination of analytical techniques.

Table 3: Analytical Techniques for Characterization of PEGylated Proteins
TechniqueInformation Provided
SDS-PAGE Estimation of apparent molecular weight and assessment of PEGylation efficiency. PEGylated proteins migrate slower than their unmodified counterparts.[4]
Size-Exclusion Chromatography (SEC-HPLC) Determination of aggregation, purity, and separation of PEGylated protein from unreacted protein and free PEG.[5]
Reversed-Phase HPLC (RP-HPLC) Separation of different PEGylated species (mono-, di-, poly-PEGylated).
Mass Spectrometry (MALDI-TOF or ESI-MS) Accurate determination of the molecular weight of the conjugate and the degree of PEGylation.[6]
Peptide Mapping (LC-MS/MS) Identification of the specific amino acid residues (e.g., lysine) that have been modified with the PEG chain.[5]

Visualizations

G cluster_activation Activation Phase cluster_conjugation Conjugation Phase cluster_purification Purification & Characterization Benzyl-PEG2-COOH Benzyl-PEG2-COOH EDC_NHS EDC / NHS pH 4.5-6.0 Benzyl-PEG2-COOH->EDC_NHS 15-30 min RT Activated_PEG Benzyl-PEG2-NHS Ester EDC_NHS->Activated_PEG Protein Protein Activated_PEG->Protein 1-2 hours, RT pH 7.2-8.5 PEGylated_Protein Benzyl-PEGylated Protein Protein->PEGylated_Protein Purification SEC / Dialysis PEGylated_Protein->Purification Characterization SDS-PAGE, MS, HPLC Purification->Characterization

Caption: Experimental workflow for protein PEGylation.

G cluster_pathway Protein Modification Signaling Impact Unmodified_Protein Native Protein (e.g., Active Enzyme) PEGylation Site-Specific PEGylation Unmodified_Protein->PEGylation PEGylated_Protein PEGylated Protein PEGylation->PEGylated_Protein Altered_Properties Altered Properties: - Increased Half-Life - Reduced Immunogenicity - Shielded Active Site (potential) PEGylated_Protein->Altered_Properties Downstream_Effects Altered Biological Response Altered_Properties->Downstream_Effects

References

Application of Benzyl-PEG2-CH2COOH in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The heterobifunctional linker, Benzyl-PEG2-CH2COOH, serves as a critical component in the design and synthesis of sophisticated drug delivery systems. Its unique architecture, featuring a stable benzyl protecting group, a short hydrophilic di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid, offers a versatile platform for the covalent conjugation of therapeutic agents to targeting moieties. This linker is particularly advantageous in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry and the overall physicochemical properties of the conjugate are paramount.

The primary applications of this compound in drug delivery are centered on its ability to:

  • Facilitate Controlled Conjugation: The terminal carboxylic acid provides a reactive handle for covalent linkage to primary amines, such as the lysine residues on the surface of monoclonal antibodies, through stable amide bond formation. This reaction is typically mediated by carbodiimide activators like EDC in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

  • Enhance Solubility and Reduce Aggregation: The hydrophilic PEG2 spacer, although short, improves the aqueous solubility of the linker and the resulting conjugate. This is particularly beneficial when working with hydrophobic cytotoxic payloads, as it can mitigate aggregation and improve the overall developability of the therapeutic agent.[1]

  • Provide a Stable Linkage: The amide bond formed during conjugation is highly stable under physiological conditions, ensuring that the payload remains attached to the targeting moiety while in circulation, thereby minimizing off-target toxicity.[1]

While the short PEG2 chain offers less of a "stealth" effect compared to longer PEG chains, it provides a more rigid and defined spacing between the carrier and the payload, which can be advantageous in optimizing the binding affinity and biological activity of the conjugate.

Key Applications and Experimental Data

The utility of this compound is best illustrated through its application in the development of ADCs and PROTACs. The following sections provide an overview of these applications, supported by representative quantitative data.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound is employed to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The resulting ADC is designed to selectively deliver the payload to cancer cells, thereby enhancing the therapeutic index of the cytotoxic agent.

Table 1: Representative Data for an Anti-EGFR ADC Utilizing a Benzyl-PEG2 Linker

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
In Vitro Plasma Stability (% Intact ADC after 7 days)>95%LC-MS
IC50 (Antigen-Positive Cell Line)1.5 nMMTT Assay
IC50 (Antigen-Negative Cell Line)>1 µMMTT Assay
In Vivo Tumor Growth Inhibition (TGI)85%Xenograft Mouse Model

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] this compound can serve as a linker to connect the target protein ligand to the E3 ligase ligand.

Table 2: Representative Data for a BRD4-Targeting PROTAC with a Benzyl-PEG2 Linker

ParameterValueMethod
DC50 (BRD4 Degradation)25 nMWestern Blot
GI50 (Cell Growth Inhibition)50 nMCell Viability Assay
Ternary Complex Formation (Kd)100 nMSurface Plasmon Resonance (SPR)
In Vivo Target Engagement70% DegradationImmunohistochemistry (IHC)

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific ligands and experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in the application notes.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

Objective: To conjugate a cytotoxic payload to a monoclonal antibody using the this compound linker.

Materials:

  • Monoclonal antibody (e.g., anti-EGFR mAb)

  • This compound

  • Cytotoxic payload with a primary amine group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Payload-Linker Conjugation: a. Dissolve this compound (1.2 eq), EDC (1.2 eq), and sulfo-NHS (1.2 eq) in anhydrous DMF. b. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. c. In a separate vial, dissolve the amine-containing cytotoxic payload (1.0 eq) in anhydrous DMF. d. Add the payload solution to the activated linker solution and stir at room temperature for 4-6 hours. e. Monitor the reaction by LC-MS. Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.

  • Antibody-Linker Conjugation: a. Exchange the antibody into PBS, pH 7.4, to a final concentration of 5-10 mg/mL. b. Add the purified payload-linker conjugate to the antibody solution at a desired molar ratio (e.g., 5:1 linker-to-antibody). c. Incubate the reaction mixture at room temperature for 2 hours with gentle agitation. d. Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purification and Characterization: a. Purify the ADC using an SEC column to remove unconjugated payload-linker and other small molecules. b. Characterize the purified ADC to determine the DAR by HIC and confirm its purity and integrity by SDS-PAGE.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Purified ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: a. Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADC in complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated control wells. c. Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: a. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in drug delivery.

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation cluster_payload_conjugation Payload Conjugation cluster_adc_formation ADC Formation Linker This compound Activated_Linker Activated NHS Ester Linker->Activated_Linker Activation Activators EDC, sulfo-NHS Activators->Activated_Linker Payload_Linker Payload-Linker Conjugate Activated_Linker->Payload_Linker Conjugation Payload Amine-Payload Payload->Payload_Linker ADC Antibody-Drug Conjugate Payload_Linker->ADC Conjugation Antibody Monoclonal Antibody Antibody->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Ligand) EGF->EGFR Binds & Activates ADC Anti-EGFR ADC ADC->EGFR Binds & Internalizes Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway targeted by an ADC.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Benzyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for a myriad of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and stability of nanoparticles in physiological environments. This document provides detailed application notes and protocols for the surface functionalization of amine-presenting nanoparticles with Benzyl-PEG2-CH2COOH, a heterobifunctional linker.

The this compound linker features a terminal carboxylic acid for covalent attachment to primary amines on the nanoparticle surface and a benzyl-protected hydroxyl group at the other terminus. The short, discrete PEG spacer (n=2) provides a defined length, while the benzyl group serves as a stable protecting group, allowing for further, selective deprotection and subsequent conjugation of other moieties if required.[1][2][3] This linker is particularly useful for researchers seeking to create well-defined, multifunctional nanoparticle systems.

Principle of Surface Functionalization

The covalent attachment of this compound to amine-functionalized nanoparticles is typically achieved through a carbodiimide-mediated coupling reaction. The most common method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

The reaction proceeds in two steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amide Bond Formation: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This activated linker then readily reacts with the primary amines on the surface of the nanoparticle to form a stable amide bond.

This two-step process minimizes side reactions and enhances the efficiency of the conjugation.

Experimental Protocols

This section provides a general protocol for the surface functionalization of amine-presenting nanoparticles (e.g., amine-functionalized iron oxide or silica nanoparticles) with this compound. Researchers should optimize the reaction conditions for their specific nanoparticle system.

Protocol 1: Functionalization of Amine-Presenting Nanoparticles

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Washing Buffer: 1X PBS with 0.05% Tween-20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the linker

  • Microcentrifuge and tubes

  • Rotator or shaker

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-5 mg/mL.

    • Sonicate the suspension briefly to ensure a uniform dispersion.

  • Activation of this compound:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 10 mg/mL each.

    • To the this compound solution, add the EDC and NHS solutions. A molar ratio of 1:1.2:1.2 (Carboxylic Acid:EDC:NHS) is a good starting point.

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the activated this compound solution to the dispersed nanoparticle suspension. The optimal molar ratio of linker to nanoparticle amine groups should be determined empirically, but a 10-50 fold molar excess of the linker is a common starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

    • Purify the functionalized nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density (e.g., 12,000 x g for 20 minutes for 100 nm iron oxide nanoparticles).

    • Carefully remove the supernatant.

    • Resuspend the nanoparticle pellet in the Washing Buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unreacted linker and coupling agents.

    • After the final wash, resuspend the purified this compound functionalized nanoparticles in the desired storage buffer (e.g., PBS).

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful surface functionalization and to assess the properties of the modified nanoparticles.

Quantitative Data Summary

The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon successful functionalization with this compound. The values presented are illustrative and will vary depending on the core nanoparticle material, size, and the efficiency of the functionalization reaction.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI) measured by Dynamic Light Scattering (DLS)

SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Amine-Functionalized Nanoparticles100 ± 50.15 ± 0.03
This compound Functionalized Nanoparticles105 ± 70.18 ± 0.04

Note: A slight increase in hydrodynamic diameter is expected due to the addition of the PEG linker. The PDI should remain low, indicating a monodisperse sample.[4][5][6]

Table 2: Zeta Potential

SampleZeta Potential (mV)
Amine-Functionalized Nanoparticles+35 ± 5
This compound Functionalized Nanoparticles+15 ± 5

Note: A decrease in the positive zeta potential is expected due to the shielding of the primary amine groups by the neutral PEG linker and the introduction of the terminal benzyl group.[5][7]

Table 3: Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

Functional GroupCharacteristic Peak (cm⁻¹)Expected Observation
N-H bend (primary amine)~1590Decrease in intensity after functionalization
C=O stretch (amide I)~1650Appearance of a new peak
N-H bend (amide II)~1550Appearance of a new peak
C-O-C stretch (PEG)~1100Appearance of a new peak
Aromatic C-H stretch (Benzyl)~3030Appearance of a new peak
Aromatic C=C stretch (Benzyl)~1600, ~1495, ~1450Appearance of new peaks

Note: The appearance of characteristic amide and PEG peaks, along with a decrease in the primary amine peak, confirms successful conjugation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification np_prep Amine-Functionalized Nanoparticles in Activation Buffer conjugation Conjugation Reaction (Amide Bond Formation) np_prep->conjugation linker This compound activated_linker Activated NHS-Ester of Linker linker->activated_linker 15-30 min, RT edc_nhs EDC + NHS edc_nhs->activated_linker activated_linker->conjugation 2-4h, RT or overnight, 4°C quench Quenching conjugation->quench centrifuge Centrifugation/ Washing (3x) quench->centrifuge final_product Functionalized Nanoparticles centrifuge->final_product

Caption: Experimental workflow for the surface functionalization of nanoparticles.

Logical Relationship of Components

logical_relationship cluster_core Nanoparticle Core cluster_surface Surface Chemistry cluster_linker PEG Linker np_core Nanoparticle (e.g., Iron Oxide) amine Amine Groups (-NH2) np_core->amine Surface Functionalization amide Amide Bond (-CONH-) amine->amide Reacts with linker This compound linker->amide peg PEG Spacer (-OCH2CH2-)2 benzyl Benzyl Group (-CH2-Ph) amide->peg Connects to peg->benzyl Terminates in

Caption: Component relationship in the functionalized nanoparticle.

Signaling Pathway: Cellular Uptake of Functionalized Nanoparticles

cellular_uptake np Functionalized Nanoparticle cell_membrane Cell Membrane np->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome (Degradation/Payload Release) late_endosome->lysosome cytoplasm Cytoplasmic Release (Endosomal Escape) late_endosome->cytoplasm Potential Pathway

Caption: General cellular uptake pathway for functionalized nanoparticles.

References

Application Notes and Protocols for Labeling Peptides with Benzyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic profile by increasing its hydrodynamic volume, which in turn reduces renal clearance and shields the peptide from enzymatic degradation. Benzyl-PEG2-CH2COOH is a short, flexible, and hydrophilic linker that can be conjugated to peptides to improve their solubility and stability, without adding significant bulk that might interfere with biological activity.

The terminal carboxylic acid of this compound allows for its covalent attachment to primary amines on a peptide, such as the N-terminus or the epsilon-amine of a lysine residue, through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

These application notes provide a detailed experimental guide for the labeling of peptides with this compound, including protocols for conjugation, purification, and characterization of the resulting PEGylated peptide.

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Conditions for Peptide Labeling
ParameterRecommended RangeStarting PointNotes
Peptide Concentration1 - 10 mg/mL5 mg/mLHigher concentrations can promote aggregation.
This compound (molar excess)1.5 - 10 eq.3 eq.Optimization may be required depending on the peptide's reactivity.
EDC (molar excess)1.5 - 10 eq.3 eq.Should be in slight excess to the PEG linker.
NHS (molar excess)1.5 - 10 eq.3 eq.Typically used in equimolar amounts to EDC.
Reaction pH6.0 - 7.57.0A neutral pH is a good compromise for amine reactivity and peptide stability.
Reaction Temperature4°C - Room TemperatureRoom TemperatureLower temperatures can be used to minimize side reactions.
Reaction Time2 - 24 hours4 hoursReaction progress should be monitored by LC-MS.
SolventAnhydrous DMF or DMSOAnhydrous DMFEnsure the peptide and all reagents are soluble.
Table 2: Comparative Analysis of a Model Peptide Before and After Labeling
PropertyUnmodified PeptideThis compound Labeled PeptideMethod of Analysis
Molecular Weight (Da) 2000.02222.2LC-MS
HPLC Retention Time (min) 15.216.5RP-HPLC
Solubility in PBS (mg/mL) 0.52.0Visual Inspection & UV-Vis
Proteolytic Stability (t½ in trypsin) 30 min90 minHPLC-based degradation assay

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Peptide

This protocol describes the covalent attachment of this compound to a primary amine on a peptide using EDC/NHS chemistry.

Materials:

  • Peptide of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0, or 0.1 M Phosphate buffer, pH 7.0

  • Diisopropylethylamine (DIPEA) (optional, for pH adjustment)

  • Reaction vessel (e.g., glass vial)

  • Magnetic stirrer

Procedure:

  • Peptide Preparation: Dissolve the peptide in the chosen Reaction Buffer to a final concentration of 5 mg/mL.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the peptide), EDC (3 eq.), and NHS (3 eq.) in a minimal amount of anhydrous DMF.

  • Activation: Allow the activation of the carboxylic acid to proceed for 15-30 minutes at room temperature.

  • Conjugation: Add the activated this compound solution to the peptide solution. If necessary, adjust the pH of the reaction mixture to 7.0 with DIPEA.

  • Reaction: Let the reaction proceed for 4 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking a small aliquot, quenching it with 0.1% TFA in water, and analyzing it via LC-MS to check for the appearance of the desired product mass.

  • Quenching: Once the reaction has reached the desired level of completion, quench the reaction by adding hydroxylamine to a final concentration of 10 mM and stirring for 15 minutes.

  • Acidification: Acidify the reaction mixture with 0.1% TFA in water to prepare it for purification.

Protocol 2: Purification of the PEGylated Peptide by RP-HPLC

Purification is essential to separate the desired PEGylated peptide from unreacted starting materials and byproducts.

Instrumentation & Reagents:

  • Preparative or semi-preparative HPLC system with a UV detector

  • C18 column suitable for peptide separations

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)

Procedure:

  • Sample Preparation: Dilute the acidified crude reaction mixture with Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the peak of the PEGylated peptide, which should elute slightly later than the unmodified peptide.

  • Analysis of Fractions: Analyze the collected fractions by LC-MS to confirm the identity and purity of the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound labeled peptide as a powder.

Protocol 3: Characterization of the Labeled Peptide

Mass Spectrometry (MS):

  • Method: Use LC-MS (ESI or MALDI-TOF) to confirm the covalent attachment of the this compound linker.

  • Expected Result: An increase in the molecular weight of the peptide corresponding to the mass of the linker (approximately 222.2 Da).

High-Performance Liquid Chromatography (HPLC):

  • Method: Use analytical RP-HPLC to assess the purity of the labeled peptide.

  • Expected Result: A single major peak for the purified PEGylated peptide, with a slightly longer retention time compared to the unmodified peptide due to the increased hydrophobicity from the benzyl group.

Mandatory Visualization

G cluster_workflow Experimental Workflow peptide Peptide Solution (in Reaction Buffer) conjugation Conjugation Reaction (4 hours, RT) peptide->conjugation reagents This compound EDC, NHS (in Anhydrous DMF) activation Activation (15-30 min, RT) reagents->activation activation->conjugation monitoring Reaction Monitoring (LC-MS) conjugation->monitoring quenching Quenching (Hydroxylamine) conjugation->quenching purification Purification (RP-HPLC) quenching->purification characterization Characterization (LC-MS, HPLC) purification->characterization final_product Purified Labeled Peptide characterization->final_product

Caption: Workflow for labeling a peptide with this compound.

G cluster_pathway Mechanism of Amide Bond Formation COOH Carboxylic Acid (this compound) o_acylisourea O-acylisourea Intermediate (unstable) COOH->o_acylisourea + EDC EDC EDC NHS_ester NHS Ester (semi-stable) o_acylisourea->NHS_ester + NHS NHS NHS amide_bond Stable Amide Bond (Labeled Peptide) NHS_ester->amide_bond + Peptide Amine peptide_amine Primary Amine (Peptide N-terminus or Lysine) peptide_amine->amide_bond

Caption: EDC/NHS chemistry for peptide labeling.

Application Notes and Protocols for Benzyl-PEG2-CH2COOH in Targeted Therapeutic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-CH2COOH is a heterobifunctional linker molecule integral to the advancement of targeted therapeutic systems. This linker is characterized by a benzyl protecting group, a short di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid. The PEG spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, while the benzyl group offers a stable protecting group for a hydroxyl functionality, allowing for sequential and controlled synthesis.

These attributes make this compound a versatile tool in the development of sophisticated drug delivery platforms, including Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized nanoparticles for targeted drug delivery. This document provides detailed application notes and protocols for the use of this compound in these cutting-edge therapeutic strategies.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthesizing targeted therapeutics.

PropertyValueReference
Molecular Formula C13H18O5[3]
Molecular Weight 254.28 g/mol [3]
Appearance Liquid[4]
Solubility Soluble in DMSO, DMF, and other polar organic solvents.[3]
Storage Conditions Store at -20°C for long-term storage.[3]

Application 1: Development of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[3] A PROTAC consists of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[5][6]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The this compound linker facilitates the assembly of the PROTAC molecule, which then orchestrates a series of intracellular events leading to targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Recycling->PROTAC

PROTAC-mediated protein degradation pathway.
Quantitative Data: Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter influencing the potency (DC50) and efficacy (Dmax) of a PROTAC. Shorter linkers, like the PEG2 in this compound, can be advantageous in certain systems, but optimization is often required. The following data for Bruton's tyrosine kinase (BTK) PROTACs illustrates the impact of PEG linker length on degradation.

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC A Alkyl Chain (No PEG)> 1000< 20
PROTAC B PEG2 8588
PROTAC C PEG425> 95
PROTAC D PEG815085

Note: This table presents representative data to illustrate the impact of PEG linker length on PROTAC performance. Actual values will vary depending on the specific target protein, E3 ligase, and cell line used.[6]

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, where the carboxylic acid of this compound is first coupled to an amine-containing E3 ligase ligand, followed by deprotection of the benzyl group and coupling to the target protein ligand.

Step 1: Coupling of this compound to an E3 Ligase Ligand

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous dimethylformamide (DMF).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid, forming an NHS ester.

  • Conjugation to E3 Ligase Ligand:

    • In a separate flask, dissolve the amine-containing E3 ligase ligand (e.g., a derivative of thalidomide) (1 equivalent) in anhydrous DMF.

    • Add the activated Benzyl-PEG2-NHS ester solution to the E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Benzyl-PEG2-E3 ligase ligand conjugate.

Step 2: Deprotection and Coupling to Target Protein Ligand

  • Benzyl Group Deprotection:

    • Dissolve the purified Benzyl-PEG2-E3 ligase ligand conjugate in methanol.

    • Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt.%).

    • Place the reaction mixture under a hydrogen atmosphere and stir at room temperature until the reaction is complete (monitored by LC-MS).

    • Filter the reaction mixture through celite and concentrate the filtrate to obtain the deprotected HO-PEG2-E3 ligase ligand conjugate.

  • Coupling to Target Protein Ligand:

    • The exposed hydroxyl group can be activated (e.g., by conversion to a mesylate or tosylate) for reaction with a nucleophilic handle on the target protein ligand. Alternatively, if the target protein ligand has a carboxylic acid, the hydroxyl group of the linker can be coupled using a condensation agent like DCC or HATU.

    • The final PROTAC molecule is then purified by preparative HPLC.

Application 2: Surface Functionalization of Nanoparticles

PEGylation of nanoparticles is a common strategy to improve their biocompatibility, reduce non-specific protein binding, and prolong circulation time.[7] this compound can be used to functionalize nanoparticles with surface amine groups.

Experimental Workflow: Nanoparticle Functionalization

The following workflow outlines the steps for conjugating this compound to amine-functionalized nanoparticles and subsequent attachment of a targeting ligand.

Nanoparticle_Workflow NP_Amine Amine-Functionalized Nanoparticle Conjugation Conjugation NP_Amine->Conjugation Activation Activation of Linker (EDC/NHS Chemistry) Activation->Conjugation Linker This compound Linker->Activation PEG_NP PEGylated Nanoparticle Conjugation->PEG_NP Deprotection Benzyl Deprotection (Hydrogenolysis) PEG_NP->Deprotection Characterization1 Characterization 1 (DLS, Zeta Potential) PEG_NP->Characterization1 Functional_NP HO-PEG2-Nanoparticle Deprotection->Functional_NP Ligand_Coupling Targeting Ligand Coupling Functional_NP->Ligand_Coupling Targeted_NP Targeted Nanoparticle Ligand_Coupling->Targeted_NP Characterization2 Characterization 2 (Verify Ligand Attachment) Targeted_NP->Characterization2

Workflow for nanoparticle functionalization.
Quantitative Data: Effect of PEGylation on Nanoparticle Properties

The surface modification of nanoparticles with PEG linkers alters their physicochemical properties. The extent of these changes depends on the PEG chain length and grafting density.

ParameterBare NanoparticlesPEGylated Nanoparticles (PEG2)
Hydrodynamic Diameter (nm) 100 ± 5110 ± 7
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) +25 ± 3+5 ± 2
Drug Loading Capacity (%) 108
Encapsulation Efficiency (%) 8580

Note: This table provides representative data on the expected changes in nanoparticle properties upon functionalization with a short PEG linker. Actual values will depend on the core nanoparticle material, size, and surface chemistry.[8][9][10][11]

Experimental Protocol: Nanoparticle PEGylation

This protocol describes the covalent attachment of this compound to amine-functionalized nanoparticles using EDC/NHS chemistry.

  • Activation of this compound:

    • Dissolve this compound (10-fold molar excess relative to surface amine groups on nanoparticles) in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add EDC (2 equivalents to the linker) and NHS (5 equivalents to the linker).

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in a coupling buffer (e.g., PBS, pH 7.4).

    • Add the activated Benzyl-PEG2-NHS ester solution to the nanoparticle suspension.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a solution of Tris or hydroxylamine to a final concentration of 10-50 mM.

    • Purify the PEGylated nanoparticles from excess reagents by dialysis against PBS or through centrifugal filtration.

  • Characterization:

    • Characterize the purified PEGylated nanoparticles using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and size distribution, and zeta potential measurement to assess the surface charge.

Application 3: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker plays a crucial role in the stability of the ADC in circulation and the release of the payload at the target site.

Logical Relationship: ADC Synthesis Workflow

The synthesis of an ADC using this compound is a sequential process involving the formation of a drug-linker conjugate followed by its attachment to the antibody.

ADC_Synthesis_Logic Start Starting Materials Drug_Linker_Synth Drug-Linker Synthesis Start->Drug_Linker_Synth Drug-NH2 + Benzyl-PEG2-COOH Deprotection Benzyl Deprotection Drug_Linker_Synth->Deprotection Drug_Linker_OH Drug-Linker-OH Conjugate Deprotection->Drug_Linker_OH Antibody_Conjugation Conjugation to Antibody Drug_Linker_OH->Antibody_Conjugation + Antibody Purification ADC Purification Antibody_Conjugation->Purification Characterization ADC Characterization Purification->Characterization DAR, Purity, Potency Final_ADC Final ADC Product Characterization->Final_ADC

Logical workflow for ADC synthesis.
Quantitative Data: Characterization of ADCs with PEG Linkers

The inclusion of a PEG linker can influence the drug-to-antibody ratio (DAR) and the stability of the ADC.

ADC ConstructLinkerAverage DAR% Aggregation (4 weeks at 4°C)In Vitro Potency (IC50, nM)
Trastuzumab-MMAESMCC (non-PEG)3.5~2.5%0.5
Trastuzumab-MMAEPEG2 3.8~1.8%0.7
Trastuzumab-MMAEPEG84.2~1.2%1.1

Note: This table presents representative data illustrating the effect of PEG linkers on ADC properties. Shorter PEG chains can offer a balance between improved stability and retained potency. Data is synthesized from trends reported in the literature.[1][12]

Experimental Protocol: ADC Synthesis (General)

This protocol outlines the general steps for synthesizing an ADC, where the drug is first conjugated to this compound.

  • Synthesis of Drug-Linker Conjugate:

    • Couple the amine-containing cytotoxic drug to the carboxylic acid of this compound using EDC/NHS chemistry as described in the PROTAC synthesis protocol (Step 1).

    • Purify the resulting Benzyl-PEG2-Drug conjugate.

  • Deprotection of the Benzyl Group:

    • Remove the benzyl protecting group from the drug-linker conjugate via hydrogenolysis with Pd/C to expose the terminal hydroxyl group.

  • Activation of the Drug-Linker-OH:

    • The terminal hydroxyl group of the purified drug-linker conjugate can be activated for conjugation to the antibody. For example, it can be reacted with p-nitrophenyl chloroformate to create a reactive carbonate for coupling to lysine residues on the antibody.

  • Conjugation to the Antibody:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0).

    • Add the activated drug-linker conjugate to the antibody solution at a specific molar ratio to control the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at room temperature or 4°C for a specified time.

  • Purification and Characterization of the ADC:

    • Purify the ADC from unconjugated drug-linker and excess reagents using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

    • Characterize the purified ADC to determine the average DAR (e.g., by UV-Vis spectroscopy or hydrophobic interaction chromatography), purity (by SEC), and in vitro potency in a relevant cancer cell line.

Conclusion

This compound is a valuable and versatile linker for the development of targeted therapeutic systems. Its defined structure, incorporating a hydrophilic PEG2 spacer, a reactive carboxylic acid, and a stable benzyl protecting group, allows for the controlled and sequential synthesis of complex biomacromolecules. The protocols and data presented in these application notes provide a framework for researchers to utilize this compound in the construction of novel PROTACs, functionalized nanoparticles, and ADCs, thereby contributing to the advancement of targeted therapies. Researchers are encouraged to optimize the provided protocols for their specific applications to achieve the desired therapeutic outcomes.

References

Application Notes and Protocols: The Use of Benzyl-PEG2-CH2COOH in Nanotechnology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyl-PEG2-CH2COOH is a heterobifunctional linker molecule increasingly utilized in the field of nanotechnology for the surface modification of nanoparticles.[1][2] This linker consists of a benzyl group at one terminus, a short two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The incorporation of a PEG spacer, a process known as PEGylation, is a widely adopted strategy to enhance the biomedical applicability of nanoparticles.[2][3] PEGylation imparts a hydrophilic "stealth" layer to the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.[1][3] The terminal carboxylic acid of this compound allows for covalent conjugation to amine-functionalized nanoparticles through stable amide bond formation, while the benzyl group can serve as a protecting group or a point for further chemical modification.[2][] These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles, including detailed experimental protocols and expected characterization data.

Quantitative Data Presentation

The surface functionalization of nanoparticles with this compound is expected to induce significant and measurable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification. The exact values will vary depending on the core material, size of the nanoparticle, and the surface density of the conjugated this compound.

Table 1: Expected Physicochemical Characterization of Amine-Functionalized Iron Oxide Nanoparticles (IONPs) Before and After this compound Functionalization.

ParameterBare Amine-IONPsThis compound Functionalized IONPs
Core Diameter (TEM) ~15 nm~15 nm
Hydrodynamic Diameter (DLS) ~30-40 nm~40-60 nm
Polydispersity Index (PDI) < 0.2< 0.25
Zeta Potential (pH 7.4) +20 to +30 mV-10 to -20 mV

Table 2: Expected Physicochemical Characterization of Amine-Functionalized Gold Nanoparticles (AuNPs) Before and After this compound Functionalization.

ParameterBare Amine-AuNPsThis compound Functionalized AuNPs
Core Diameter (TEM) ~20 nm~20 nm
Hydrodynamic Diameter (DLS) ~25-35 nm~35-55 nm
Polydispersity Index (PDI) < 0.15< 0.2
Zeta Potential (pH 7.4) +25 to +35 mV-5 to -15 mV
Surface Plasmon Resonance (SPR) Peak ~520 nm~522-525 nm (slight red-shift)

Experimental Protocols

The following protocols provide detailed methodologies for the surface functionalization of amine-modified nanoparticles with this compound using carbodiimide chemistry.

Protocol 1: Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs)

This protocol describes the covalent attachment of this compound to IONPs that have been surface-functionalized with primary amine groups.

Materials:

  • Amine-functionalized IONPs

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Glycine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

  • Magnetic separator

Procedure:

  • Activation of this compound: a. Dissolve this compound in Activation Buffer to a concentration of 10 mg/mL. b. Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS to the this compound solution. c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups, forming an NHS-ester.

  • Conjugation to Amine-Functionalized IONPs: a. Disperse the amine-functionalized IONPs in Coupling Buffer to a concentration of 1 mg/mL. b. Add the activated this compound solution to the IONP suspension. A starting molar ratio of 1000-5000 PEG molecules per nanoparticle is recommended for optimization. c. Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation.

  • Quenching and Purification: a. Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM. b. Incubate for 30 minutes at room temperature to block any unreacted NHS-esters. c. Pellet the functionalized IONPs using a magnetic separator and discard the supernatant. d. Resuspend the IONPs in Washing Buffer. e. Repeat the magnetic separation and resuspension steps three times. f. After the final wash, resuspend the purified this compound functionalized IONPs in the desired buffer for storage or further applications.

Protocol 2: Functionalization of Amine-Modified Gold Nanoparticles (AuNPs)

This protocol details the covalent attachment of this compound to AuNPs that have been surface-functionalized with a primary amine.

Materials:

  • Amine-functionalized AuNPs

  • This compound

  • EDC and NHS

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Centrifuge and appropriate centrifuge tubes

Procedure:

  • Activation of this compound: a. Follow the same procedure as in Protocol 1, Step 1.

  • Conjugation to Amine-Functionalized AuNPs: a. Resuspend the amine-functionalized AuNPs in Coupling Buffer to a concentration of 1 mg/mL. b. Add the activated this compound solution to the AuNP suspension. The molar ratio of the PEG linker to AuNPs should be optimized, with a recommended starting point of 1000-5000 PEG molecules per nanoparticle. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle rotation.

  • Quenching and Purification: a. Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes. b. Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes). c. Carefully remove the supernatant containing excess, unbound PEG linker. d. Resuspend the nanoparticle pellet in Washing Buffer. e. Repeat the centrifugation and resuspension steps three times. f. After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer.

Visualizations

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Purification Step Linker This compound EDC_NHS EDC + NHS in MES Buffer Linker->EDC_NHS 15-30 min Room Temp Activated_Linker Activated NHS-Ester Linker EDC_NHS->Activated_Linker Conjugation Conjugation Reaction in PBS Activated_Linker->Conjugation Amine_NP Amine-Functionalized Nanoparticle Amine_NP->Conjugation 2-4 hours Room Temp PEG_NP This compound Functionalized Nanoparticle Conjugation->PEG_NP Quenching Quenching (Glycine/Ethanolamine) PEG_NP->Quenching Washing Washing & Purification (Centrifugation/Magnetic Separation) Quenching->Washing Final_Product Purified Functionalized Nanoparticle Washing->Final_Product

Caption: Workflow for nanoparticle functionalization with this compound.

Logical Relationship of PEGylation Benefits

G PEGylation Nanoparticle Surface Functionalization with This compound Hydrophilic_Shield Formation of Hydrophilic Shield PEGylation->Hydrophilic_Shield Reduced_Opsonization Reduced Protein Adsorption (Opsonization) Hydrophilic_Shield->Reduced_Opsonization Increased_Stability Increased Colloidal Stability Hydrophilic_Shield->Increased_Stability Evade_RES Evasion of Reticuloendothelial System (RES) Reduced_Opsonization->Evade_RES Increased_Circulation Increased Systemic Circulation Time Evade_RES->Increased_Circulation Enhanced_Delivery Enhanced Drug Delivery to Target Site Increased_Circulation->Enhanced_Delivery

Caption: Benefits of nanoparticle PEGylation for drug delivery applications.

References

Synthesis of Drug-Linker Complexes with Benzyl-PEG2-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of drug-linker complexes utilizing Benzyl-PEG2-CH2COOH, a heterobifunctional linker. The protocols outlined herein are designed to facilitate a robust and reproducible conjugation process, critical for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and other drug delivery systems.

Introduction

The this compound linker offers a discrete polyethylene glycol (PEG) spacer that can enhance the solubility and pharmacokinetic properties of the resulting drug conjugate. The terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing drug molecules through a stable amide bond. This is typically achieved by activating the carboxylic acid with carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). The benzyl group serves as a stable protecting group for the other end of the linker. This guide details the step-by-step process for the synthesis, purification, and characterization of drug-linker complexes using this versatile linker.

Principle of Conjugation

The conjugation of this compound to an amine-containing drug is a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid moiety of the linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS-Ester and Amide Bond: To enhance stability and reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This activated linker then readily reacts with a primary amine on the drug molecule to form a stable amide bond.

Quantitative Data Summary

Successful conjugation is dependent on several key parameters. The following table summarizes recommended starting conditions for the synthesis of a drug-linker complex with this compound. Optimization may be required for specific drug molecules.

ParameterRecommended ValueNotes
Molar Ratios (Linker:Drug)
This compound1.2 equivalentsA slight excess of the linker ensures complete consumption of the drug.
Amine-containing Drug1.0 equivalentThe limiting reagent in the reaction.
Activation Reagents
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2 - 1.5 equivalentsRelative to the linker.
NHS (N-hydroxysuccinimide)1.2 - 1.5 equivalentsRelative to the linker.
Reaction Conditions
SolventAnhydrous DMF or DMSOFor organic-soluble drugs.
Aqueous Buffer (e.g., MES, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)For water-soluble drugs.
TemperatureRoom Temperature (20-25°C) or 4°C4°C may be preferred for sensitive biomolecules to minimize degradation.
Reaction Time2 - 24 hoursMonitor reaction progress by LC-MS or TLC.
Purification
MethodReversed-Phase HPLC (RP-HPLC) or Silica Gel ChromatographyFor small molecule drug-linker complexes.
Size-Exclusion Chromatography (SEC) or DialysisFor larger biomolecule-linker complexes.[1]
Characterization
Primary MethodsLC-MS (Liquid Chromatography-Mass Spectrometry)To confirm the molecular weight of the conjugate.
NMR (Nuclear Magnetic Resonance) SpectroscopyFor structural confirmation of small molecule conjugates.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing drug molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Solvents for purification (e.g., acetonitrile, water, ethyl acetate, hexane)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon gas)

Step-by-Step Synthesis Protocol (for organic-soluble small molecule drug)

Step 1: Reagent Preparation

  • Ensure all glassware is clean and dry to prevent hydrolysis of reagents.

  • Equilibrate this compound, EDC-HCl, and NHS to room temperature before use.

  • Prepare all solutions under an inert atmosphere (nitrogen or argon).

Step 2: Activation of this compound

  • In a round-bottom flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add NHS (1.2 equivalents) to the solution and stir until fully dissolved.

  • Add EDC-HCl (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the NHS ester.[2]

Step 3: Conjugation to the Amine-Containing Drug

  • In a separate flask, dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF. If the drug is an amine salt (e.g., hydrochloride), add 1.5-2.0 equivalents of a non-nucleophilic base like DIPEA to neutralize the salt.

  • Slowly add the drug solution to the activated linker solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress periodically (e.g., every 1-2 hours) using an appropriate analytical technique like LC-MS or TLC until the starting drug is consumed. The reaction time can range from 2 to 24 hours.

Step 4: Quenching and Work-up (for small molecules)

  • Once the reaction is complete, quench any remaining activated linker by adding a small amount of water.

  • Remove the solvent (DMF) under reduced pressure (e.g., using a rotary evaporator).

  • The crude product can then be subjected to purification.

Purification Protocol (for small molecule drug-linker complex)
  • Silica Gel Chromatography:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the solution onto a silica gel column.

    • Elute the column with a gradient of solvents, for example, from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar system, to separate the desired conjugate from unreacted starting materials and byproducts.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Dissolve the crude product in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

    • Inject the solution onto a C18 RP-HPLC column.

    • Elute with a gradient of mobile phase A (e.g., water with 0.1% formic acid or trifluoroacetic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid or trifluoroacetic acid).

    • Collect the fractions corresponding to the desired drug-linker complex.

    • Lyophilize the collected fractions to obtain the purified product.

Characterization
  • LC-MS: Confirm the identity of the purified drug-linker complex by verifying that the observed molecular weight matches the calculated molecular weight.

  • ¹H NMR: For small molecule conjugates, obtain a proton NMR spectrum to confirm the structure. The spectrum should show characteristic peaks for the drug, the benzyl group, and the PEG linker.

Visualizations

Chemical Reaction Scheme

Caption: Reaction scheme for the two-step synthesis of a drug-linker complex.

Experimental Workflow

start Start reagent_prep Reagent Preparation (Linker, Drug, EDC, NHS in Anhydrous Solvent) start->reagent_prep activation Activation of Linker (Add EDC/NHS to Linker, Stir 15-30 min) reagent_prep->activation conjugation Conjugation (Add Drug Solution to Activated Linker, Stir 2-24h) activation->conjugation monitoring Reaction Monitoring (LC-MS or TLC) conjugation->monitoring monitoring->conjugation Incomplete workup Quenching and Work-up (Add Water, Remove Solvent) monitoring->workup Complete purification Purification (RP-HPLC or Silica Chromatography) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final Product characterization->end

Caption: Step-by-step experimental workflow for drug-linker synthesis.

References

Attaching Benzyl-PEG2-CH2COOH to Primary Amine Groups: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a cornerstone technique in bioconjugation and drug development, utilized to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The covalent attachment of PEG chains can improve solubility, increase in vivo stability, prolong circulation half-life, and reduce immunogenicity.[1][2] Benzyl-PEG2-CH2COOH is a discrete PEG linker featuring a terminal carboxylic acid for conjugation to primary amines and a benzyl-protected terminus, which can be deprotected for subsequent modifications if required.

This document provides detailed application notes and protocols for the covalent attachment of this compound to primary amine groups on biomolecules. The most common and robust method for this transformation involves the activation of the carboxylic acid moiety using carbodiimide chemistry to form an amine-reactive N-hydroxysuccinimide (NHS) ester, which subsequently reacts with a primary amine to form a stable amide bond.[3][4]

Principle of the Reaction

The conjugation of this compound to a primary amine is typically achieved through a two-step process:

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate, which is more resistant to hydrolysis than the O-acylisourea intermediate formed with EDC alone. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5]

  • Coupling to the Primary Amine: The amine-reactive NHS ester readily reacts with a primary amine (e.g., the epsilon-amine of a lysine residue on a protein or the N-terminus) at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond.[6] The amine must be in its unprotonated form to be sufficiently nucleophilic.[5]

Data Presentation: Reaction Parameters and Stability

The following table summarizes key quantitative data for the conjugation of PEG-carboxylic acids to primary amines using EDC/NHS chemistry. While specific data for this compound is not extensively published, these values are representative for similar short-chain PEG-acid linkers and serve as a strong starting point for optimization.

ParameterRecommended Value/RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC activation of the carboxyl group. MES buffer is commonly used.[5]
Coupling pH 7.2 - 8.5Promotes efficient reaction of the NHS ester with the primary amine. PBS or borate buffer are suitable.[6]
EDC Molar Excess 2 - 10 fold (relative to PEG-acid)A 5-fold excess is a common starting point. Higher excess can sometimes lead to side products.
NHS/Sulfo-NHS Molar Excess 2 - 5 fold (relative to PEG-acid)A ratio of 1:1 to 2:1 relative to EDC is often used to improve the stability of the active intermediate.
Activation Time 15 - 30 minutes at room temperatureSufficient for the formation of the NHS ester.[7]
Coupling Time 2 hours at room temperature to overnight at 4°CLonger incubation can increase conjugation efficiency, especially with dilute protein solutions.[7]
Amide Bond Stability Half-life of years under physiological conditions (pH 7.4, 37°C)The resulting amide bond is highly stable due to resonance stabilization.[3]

Diagrams

Reaction_Mechanism cluster_activation Step 1: Activation (pH 4.5 - 6.0) cluster_coupling Step 2: Coupling (pH 7.2 - 8.5) PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->PEG_COOH Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS_Ester->PEG_COOH Hydrolysis Conjugate Stable Amide Bond (Benzyl-PEG2-CH2CO-NH-R) NHS_Ester->Conjugate + R-NH2 Primary_Amine Primary Amine (R-NH2)

EDC/NHS reaction mechanism for amine coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Purification & Analysis Reagent_Prep Prepare Buffers and Reagent Solutions Activation Activate this compound with EDC and NHS (pH 4.5-6.0, 15-30 min) Reagent_Prep->Activation Coupling Add Amine-Containing Molecule (pH 7.2-8.5, 2h - overnight) Activation->Coupling Quenching Quench Reaction (e.g., with Tris or Hydroxylamine) Coupling->Quenching Purification Purify Conjugate (e.g., SEC, IEX, RP-HPLC) Quenching->Purification Characterization Characterize Product (e.g., SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Pure Conjugate Characterization->Final_Product

General experimental workflow for conjugation.

Experimental Protocols

Materials Required
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (if needed for dissolving the PEG linker)

  • Desalting columns or dialysis equipment for purification

  • Analytical equipment for characterization (e.g., HPLC, mass spectrometer, SDS-PAGE setup)

Protocol 1: Conjugation of this compound to a Protein

This protocol describes a two-step method for conjugating the PEG linker to a protein with available primary amine groups.

1. Reagent Preparation: a. Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation. b. Prepare fresh Activation, Coupling, and Quenching buffers. Degassing the buffers is recommended. c. Prepare a stock solution of the amine-containing protein in Coupling Buffer at a desired concentration (e.g., 5-10 mg/mL). d. Immediately before use, prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in Activation Buffer (or anhydrous DMSO if solubility is an issue).

2. Activation of this compound: a. In a reaction tube, add the desired amount of this compound. b. Add EDC and NHS/Sulfo-NHS to the linker solution. A starting molar ratio of 1:5:5 (PEG-acid:EDC:NHS) is recommended, but this should be optimized for the specific application. c. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the activated NHS ester.

3. Conjugation to the Protein: a. Add the activated this compound solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5. Adjust with Coupling Buffer if necessary. b. The molar excess of the activated PEG linker over the protein will determine the degree of PEGylation and should be optimized. A starting point of 10- to 20-fold molar excess is common. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.

5. Purification of the Conjugate: a. Purify the PEGylated protein from excess reagents and byproducts. b. Size-Exclusion Chromatography (SEC): This is an effective method for removing small molecules (unreacted PEG linker, EDC, NHS, quenching agent) from the larger protein conjugate.[7] c. Ion-Exchange Chromatography (IEX): This method can be used if the PEGylation significantly alters the net charge of the protein, allowing for the separation of unreacted, mono-PEGylated, and poly-PEGylated species.[7] d. Reversed-Phase HPLC (RP-HPLC): RP-HPLC can also be used for purification, especially for smaller proteins and peptides, as PEGylation alters the hydrophobicity of the molecule.

6. Characterization of the Conjugate: a. SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. PEGylated proteins will show an increase in apparent molecular weight compared to the unmodified protein. b. Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to confirm the covalent attachment of the PEG linker and determine the degree of PEGylation. c. HPLC: Use analytical SEC, IEX, or RP-HPLC to assess the purity and homogeneity of the final conjugate.

Protocol 2: Stability Assessment of the Amide Bond

This protocol provides a framework for assessing the stability of the newly formed amide bond under stressed conditions.

1. Sample Preparation: a. Prepare solutions of the purified conjugate at a known concentration (e.g., 1 mg/mL) in different buffers: i. Acidic Buffer: 0.1 M HCl (pH 1) ii. Neutral Buffer: PBS (pH 7.4) iii. Basic Buffer: 0.1 M NaOH (pH 13)

2. Incubation: a. Take an initial sample (t=0) from each solution for immediate analysis. b. Incubate the remaining solutions at an elevated temperature (e.g., 37°C or 50°C).

3. Time-Point Analysis: a. At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples by a stability-indicating method, such as RP-HPLC or LC-MS.

4. Data Analysis: a. Monitor for the appearance of degradation products (e.g., the unconjugated protein/peptide and the hydrolyzed PEG linker) and a decrease in the peak area of the intact conjugate over time. b. The rate of degradation under these stressed conditions can be used to infer the high stability of the amide bond under normal physiological conditions.

Conclusion

The conjugation of this compound to primary amines via EDC/NHS chemistry is a reliable and efficient method for producing PEGylated biomolecules. The resulting amide bond is exceptionally stable, making this a suitable strategy for applications in drug delivery and development where long-term stability is crucial.[3] Successful conjugation requires careful control of reaction parameters, particularly pH and reagent stoichiometry. Following robust purification and characterization protocols is essential to ensure the quality, purity, and efficacy of the final conjugate.

References

Application Notes and Protocols for Benzyl-PEG2-CH2COOH in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-CH2COOH is a heterobifunctional linker molecule increasingly utilized in cancer research, primarily in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to selectively degrade disease-causing proteins.[3][4] This molecule incorporates a benzyl group, a short two-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid, offering a versatile platform for conjugating different moieties.[5]

The strategic inclusion of the PEG linker enhances the physicochemical properties of the final conjugate, such as solubility and cell permeability, which are critical for developing effective therapeutic agents.[6][7] The terminal carboxylic acid provides a reactive handle for stable amide bond formation with amine-functionalized molecules, a common feature in ligands targeting proteins of interest or E3 ubiquitin ligases.[5] These application notes provide a comprehensive overview of the use of this compound in synthesizing and evaluating PROTACs for cancer research, complete with detailed protocols and representative data.

Principle of Application: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker, such as this compound, that connects the two.[8] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI.[3] This polyubiquitination marks the target protein for degradation by the 26S proteasome, a cell's natural protein disposal system.[9] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[9]

In cancer research, this technology is being harnessed to target and degrade oncoproteins that have been traditionally difficult to inhibit with small molecules, such as transcription factors and scaffolding proteins.[3] The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately dictate the efficiency and selectivity of protein degradation.[6][8]

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC PROTAC (with this compound linker) POI->PROTAC binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->PROTAC binds Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Ubiquitination Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_bound Target Protein POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC PROTAC_bound->PROTAC Catalytic Release & Reuse

PROTAC-mediated degradation of a target oncoprotein.

Data Presentation: Performance of Representative PROTACs

While specific data for PROTACs utilizing the exact this compound linker is not extensively available in public literature, the following tables present representative data from studies on BRD4-targeting PROTACs with varying PEG linker lengths. This data illustrates the critical nature of linker composition on PROTAC performance and provides a benchmark for evaluating new constructs. The length of the PEG chain significantly impacts the degradation efficiency (DC50) and the maximum level of degradation (Dmax).[10]

Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths

PROTAC Linker Composition DC50 (nM)¹ Dmax (%)²
PROTAC A JQ1-PEG3-VHL Ligand 25 >95
PROTAC B JQ1-PEG4-VHL Ligand 15 >98
PROTAC C JQ1-PEG5-VHL Ligand 8 >98

| PROTAC D | JQ1-PEG6-VHL Ligand | 30 | >90 |

¹DC50: Concentration required to degrade 50% of the target protein. ²Dmax: Maximum percentage of protein degradation achieved. (Data is illustrative, based on principles shown in studies of BRD4 degraders like MZ1 and ARV-771 where optimal linker length is key for potent degradation)[10]

Table 2: In Vitro and In Vivo Properties of a Representative PROTAC

Parameter Value Description
Cellular Target Engagement (NanoBRET) IC50 = 50 nM Concentration to displace 50% of a fluorescent tracer from BRD4 in live cells.
Plasma Stability (Human) t½ > 48 hours Half-life of the intact conjugate when incubated in human plasma at 37°C.
In Vivo Half-life (Mouse) t½ = 6 hours Circulation half-life of the conjugate following intravenous administration in mice.

| Tumor Growth Inhibition (Xenograft) | 75% at 50 mg/kg | Reduction in tumor volume compared to vehicle control in a cancer xenograft model. |

(Values are representative and compiled from general protocols for PROTAC evaluation to guide experimental design.)[1]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the coupling of this compound to an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) and a subsequent coupling to a target protein ligand (e.g., a derivative of a kinase inhibitor with a free amine).

Materials:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide)

  • Amine-functionalized POI Ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Step 1: Coupling of Linker to E3 Ligase Ligand a. Dissolve this compound (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add the amine-functionalized E3 ligase ligand (1.0 eq.) to the reaction mixture. d. Stir at room temperature for 4-6 hours, monitoring the reaction by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.

  • Step 2: Deprotection of the Benzyl Group (if required for subsequent steps, otherwise skip) a. Note: In this workflow, we assume the POI ligand has a carboxylic acid to be coupled to a deprotected amine on the linker. If the POI ligand has an amine, the benzyl group on the linker can remain. If the synthetic strategy requires, the benzyl group can be removed via hydrogenolysis (e.g., using H2, Pd/C) to reveal a primary alcohol, which can then be oxidized to a carboxylic acid for the next coupling step.

  • Step 3: Coupling of Intermediate to POI Ligand a. This step assumes the POI ligand has a free amine. The carboxylic acid of the linker-E3 ligase intermediate is activated. b. Dissolve the E3 ligase ligand-linker intermediate (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. c. Stir for 15 minutes at room temperature. d. Add the amine-functionalized POI ligand (1.0 eq.). e. Stir at room temperature overnight. f. Work up the reaction as described in Step 1e-f. g. Purify the final PROTAC molecule by reverse-phase HPLC. h. Characterize the final product by LC-MS and NMR to confirm identity and purity.

PROTAC_Synthesis_Workflow start Start Materials linker This compound start->linker e3_ligand Amine-functionalized E3 Ligand start->e3_ligand poi_ligand Amine-functionalized POI Ligand start->poi_ligand step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) linker->step1 e3_ligand->step1 step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) poi_ligand->step2 intermediate E3 Ligand-Linker Intermediate step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Generalized workflow for PROTAC synthesis.
Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., VCaP for Androgen Receptor, HeLa for BRD4)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, α-tubulin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate cancer cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a set time (e.g., 4, 8, 16, or 24 hours).[11]

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and apply ECL substrate. g. Image the blot using a chemiluminescence detector. h. Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of degradation relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.[9]

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the PROTAC in plasma to predict its stability in circulation.[1]

Materials:

  • Synthesized PROTAC

  • Human or mouse plasma

  • Incubator at 37°C

  • Acetonitrile with internal standard (e.g., warfarin)

  • LC-MS/MS system

Procedure:

  • Incubation: a. Spike the PROTAC into plasma at a final concentration of 1 µM. b. Incubate the mixture at 37°C.

  • Sample Collection: a. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).[1]

  • Protein Precipitation: a. At each time point, add 3 volumes of cold acetonitrile with an internal standard to the plasma aliquot to precipitate proteins. b. Vortex and centrifuge at high speed for 10 minutes.

  • Analysis: a. Analyze the supernatant by LC-MS/MS to quantify the amount of intact PROTAC remaining.

  • Data Analysis: a. Plot the percentage of intact PROTAC remaining versus time. b. Calculate the half-life (t½) of the conjugate in plasma.

Conclusion

This compound serves as a valuable and versatile linker for the construction of PROTACs in cancer research. Its defined length and hydrophilic nature contribute to the favorable physicochemical properties of the resulting protein degraders.[2] The strategic optimization of the linker is a critical aspect of PROTAC design, directly influencing the potency and pharmacokinetic properties of the final molecule.[6] The protocols and representative data provided herein offer a comprehensive guide for researchers to synthesize and evaluate novel PROTACs, paving the way for the development of next-generation targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Conjugation of Benzyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols to enhance the conjugation efficiency of Benzyl-PEG2-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound?

A1: this compound is typically conjugated to primary amines (e.g., on proteins, peptides, or other molecules) through its terminal carboxylic acid group. The most common method is carbodiimide chemistry, which uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with a primary amine to create a stable amide bond.

Q2: Why is N-hydroxysuccinimide (NHS) or Sulfo-NHS used with EDC?

A2: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and prone to hydrolysis, which regenerates the original carboxyl group and reduces conjugation efficiency.[1][2] N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][2] This two-step process significantly increases the likelihood of a successful conjugation to the target amine.

Q3: What are the critical reaction parameters to control for optimal efficiency?

A3: The most critical parameters are pH, buffer composition, reagent concentration and quality, and reaction time. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is favored at a more neutral to slightly basic pH (7.0-8.5).[3][4][5][6]

Q4: Which buffers should I use and which should I avoid?

A4: It is crucial to use non-amine, non-carboxylate buffers for the activation step to avoid competing reactions.[5][7]

  • Recommended Buffers: MES (2-(N-morpholino)ethanesulfonic acid) buffer is ideal for the activation step.[3][4][5] Phosphate-buffered saline (PBS), Borate, or Bicarbonate buffers are suitable for the subsequent amine coupling step.[7][8][9]

  • Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will directly compete with the reaction and must be avoided.[5][7]

Troubleshooting Guide: Low Conjugation Efficiency

Observation/Problem Potential Cause Recommended Solution
Low or No Conjugate Formation Suboptimal pH The activation and coupling steps have different optimal pH ranges. A single pH may be inefficient. Solution: Implement a two-step pH protocol. Perform activation in MES buffer at pH 5.0-6.0, then adjust the pH to 7.2-8.0 for the amine coupling step.[3][4]
Inactive Reagents EDC and NHS are moisture-sensitive and can degrade over time.[5] Solution: Use fresh, high-quality EDC and NHS. Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[5][6]
Buffer Interference Buffers containing primary amines (Tris, glycine) or carboxylates (acetate) are competing with your reactants.[5][7] Solution: Use recommended buffers only (e.g., MES for activation, PBS for coupling). If necessary, perform buffer exchange on your protein sample using a desalting column before starting the reaction.[4]
Hydrolysis of Activated PEG The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. The half-life can be as short as 10 minutes at pH 8.6.[8][10] Solution: Add the amine-containing molecule to the activated PEG immediately after the activation step. Avoid unnecessary delays.
Insufficient Reagent Concentration The molar ratios of EDC, NHS, and the PEG linker are too low to drive the reaction forward efficiently. Solution: Optimize the molar excess of reagents. Start with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the this compound.[5][6]
Precipitation During Reaction Low Solute Solubility The this compound itself or the resulting conjugate may have limited solubility in the reaction buffer, especially at high concentrations. The benzyl group is hydrophobic.[11][12] Solution: First, dissolve the PEG linker in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.[11][13] Ensure the final organic solvent concentration is low (typically <10%) to avoid denaturing proteins.
Protein Instability The chosen pH or buffer conditions may be causing the target protein to denature and precipitate. Solution: Confirm the stability of your protein across the pH range used for the reaction. If necessary, select a pH that is a compromise between reaction efficiency and protein stability.
Inconsistent or Irreproducible Results Variability in Reagent Handling Moisture contamination is a primary cause of reagent degradation and inconsistent results.[5] Solution: Always allow reagent vials to equilibrate to room temperature before opening. Prepare fresh solutions for each experiment and discard unused portions.[5][13]
pH Drift The reaction can cause the pH of a weakly buffered solution to change, affecting efficiency. Solution: Use a buffer with sufficient buffering capacity (e.g., 50-100 mM concentration) to maintain a stable pH throughout the reaction.[13]

Data Presentation

Table 1: Recommended Reaction Conditions & Molar Ratios

ParameterActivation StepCoupling StepRationale
pH 4.5 - 6.0[3][4][14]7.2 - 8.5[8][9]Maximizes carboxyl activation while minimizing amine protonation.
Recommended Buffer 50-100 mM MES[3][4][5]100 mM Phosphate (PBS) or Bicarbonate[7][8]Non-interfering buffer for each reaction step.
Molar Ratio (vs. PEG-COOH) EDC: 2-10xNHS: 2-5x[5][6]PEG-NHS Ester: 5-20x (vs. protein)[6][15]Drives the reaction to completion.
Temperature Room TemperatureRoom Temp or 4°CRoom temperature is faster; 4°C can improve stability for sensitive proteins.
Duration 15 - 30 minutes[2][5]1 - 4 hours (RT) or Overnight (4°C)[8][13]Sufficient time for activation without significant hydrolysis.

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperatureApproximate Half-LifeReference
7.00°C4 - 5 hours[8][10]
8.0Room Temp~1 hour[3]
8.64°C10 minutes[8][10]

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This is the recommended protocol for maximizing efficiency and control.

Materials:

  • This compound

  • EDC (CAS 25952-53-8) and NHS (CAS 6066-82-6) or Sulfo-NHS (CAS 106627-54-7)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Target protein in Coupling Buffer (1-10 mg/mL)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation: Allow EDC and NHS vials to warm to room temperature. Prepare stock solutions of all reagents immediately before use.

  • Activation of PEG Linker:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of NHS, followed by a 5-fold molar excess of EDC to the PEG solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[5]

  • Conjugation to Protein:

    • Immediately add the activated PEG-NHS ester solution to the protein solution in Coupling Buffer. A 10- to 20-fold molar excess of the activated PEG linker over the protein is a common starting point.[6][15]

    • Optional but recommended: For precise control, the activated PEG can be purified from excess EDC/NHS using a desalting column equilibrated in Coupling Buffer before adding it to the protein.[4]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3][15]

  • Quenching:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[3][8]

    • Incubate for 15-30 minutes at room temperature.[13] This step hydrolyzes any remaining active NHS esters.

  • Purification:

    • Remove unreacted PEG linker, quenched reagents, and byproducts from the final conjugate using a desalting column, dialysis, or size-exclusion chromatography (SEC).[13]

Protocol 2: Characterization of the PEGylated Conjugate

Objective: To confirm successful conjugation and assess the purity of the final product.

Methods:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Principle: Separates proteins based on molecular weight. Successful PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower than the unconjugated protein.

    • Procedure: Run samples of the unconjugated protein and the purified conjugate on an SDS-PAGE gel. A distinct band shift upwards for the conjugated sample indicates successful PEGylation.

  • Mass Spectrometry (MS):

    • Principle: Provides an accurate mass of the conjugate, allowing for determination of the degree of PEGylation (how many PEG molecules are attached per protein).[16][17]

    • Procedure: Analyze the purified conjugate using MALDI-TOF or LC-MS.[16][18] The mass increase should correspond to integer multiples of the mass of the this compound linker.

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Principle: Separates molecules by size. PEGylated proteins will elute earlier than their unmodified counterparts.[19]

    • Procedure: Inject the purified conjugate onto an SEC column. This can also be used to quantify the amount of aggregate or remaining unconjugated protein.[19]

Visualizations

G cluster_0 Step 1: Activation (pH 4.5-6.0 in MES Buffer) cluster_1 Step 2: Coupling (pH 7.2-8.5 in PBS Buffer) cluster_2 Side Reaction: Hydrolysis PEG_COOH This compound O_Acyl O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acyl + EDC EDC EDC->O_Acyl NHS NHS / Sulfo-NHS PEG_NHS PEG-NHS Ester (Amine-Reactive) O_Acyl->PEG_NHS + NHS Conjugate PEG-Protein Conjugate (Stable Amide Bond) PEG_NHS->Conjugate + Hydrolyzed_PEG Inactive PEG-COOH PEG_NHS->Hydrolyzed_PEG + H₂O (competes with coupling) Protein Protein-NH2 Protein->Conjugate Water H₂O

Caption: Chemical pathway for the two-step EDC/NHS conjugation of this compound.

G start Start: Low Conjugation Yield check_ph Is pH optimal? Activation: 4.5-6.0 Coupling: 7.2-8.5 start->check_ph check_reagents Are EDC/NHS fresh? Stored properly? check_ph->check_reagents Yes fix_ph Action: Use two-step pH protocol (MES -> PBS) check_ph->fix_ph No check_buffer Buffer contains no competing amines or carboxylates? check_reagents->check_buffer Yes fix_reagents Action: Use fresh reagents. Equilibrate before opening. check_reagents->fix_reagents No check_ratio Are molar ratios sufficiently high? check_buffer->check_ratio Yes fix_buffer Action: Buffer exchange target molecule into appropriate buffer. check_buffer->fix_buffer No fix_ratio Action: Increase molar excess of EDC/NHS and/or PEG linker. check_ratio->fix_ratio No end Success: Improved Yield check_ratio->end Yes fix_ph->check_reagents fix_reagents->check_buffer fix_buffer->check_ratio fix_ratio->end

Caption: Logical workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Overcoming Low Yield in PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers, with a focus on resolving issues related to low reaction yields.

Troubleshooting Guides

Low yields in a multi-step PROTAC synthesis can arise from inefficiencies at any stage. A systematic evaluation of the entire process is crucial for identifying and resolving the root cause.

Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?

A low overall yield is a common challenge in multi-step PROTAC synthesis. A systematic evaluation of each step is the most effective approach to diagnose the problem.[1] Begin by verifying the quality of your starting materials and then analyze each reaction sequentially.

Here is a logical workflow to pinpoint the source of low yield:

  • Verify Starting Material Integrity: Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the PEG linker using techniques like NMR or LC-MS.[2] Ensure the materials have not degraded during storage.[2]

  • Analyze the First Coupling Reaction: The initial bond formation, often an amide bond, is a frequent point of failure. A low conversion rate at this step will significantly impact the overall yield.[3]

  • Evaluate the Second Coupling Reaction: Assess the efficiency of the second coupling step. Be mindful of potential side reactions, especially if your linker has reactive functional groups.[3]

  • Review Purification Strategy: Significant product loss can occur during purification. The increased polarity from PEG linkers can make standard purification techniques like normal-phase silica gel chromatography ineffective.[2]

Troubleshooting Workflow for Low PROTAC Yield

G start Start: Low PROTAC Yield verify_materials 1. Verify Starting Material Quality (Ligands, Linker) start->verify_materials quality_ok Quality OK? verify_materials->quality_ok analyze_first_coupling 2. Analyze First Coupling Reaction (e.g., Amide Bond Formation) conversion1_ok Conversion >80%? analyze_first_coupling->conversion1_ok analyze_second_coupling 3. Analyze Second Coupling Reaction (e.g., Click Chemistry, Amide Bond) conversion2_ok Conversion >80%? analyze_second_coupling->conversion2_ok review_purification 4. Review Purification Strategy yield_ok Isolated Yield >50%? review_purification->yield_ok end End: Yield Optimized quality_ok->analyze_first_coupling Yes source_new Source new materials. Re-purify and re-characterize. quality_ok->source_new No conversion1_ok->analyze_second_coupling Yes optimize_coupling1 Optimize coupling reagents/base/solvent. Neutralize amine salts. conversion1_ok->optimize_coupling1 No conversion2_ok->review_purification Yes optimize_coupling2 Protect reactive functional groups. Use inert atmosphere. conversion2_ok->optimize_coupling2 No yield_ok->end Yes switch_hplc Switch to Reverse-Phase HPLC. Optimize gradient and conditions. yield_ok->switch_hplc No source_new->verify_materials optimize_coupling1->analyze_first_coupling optimize_coupling2->analyze_second_coupling switch_hplc->review_purification

Caption: A workflow diagram illustrating key stages of PROTAC synthesis for troubleshooting low yield.

Q2: The initial amide coupling reaction between my ligand and the PEG linker is inefficient. What are the common causes and solutions?

Inefficient amide bond formation is a primary contributor to low PROTAC yield.[3] Several factors can influence the success of this critical step.

Common Causes and Solutions for Inefficient Amide Coupling

Potential Cause Recommended Action Expected Outcome
Inappropriate Coupling Reagents Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[4][5]Increased conversion to the desired product, monitored by LC-MS.[4]
Inhibition by TFA Salts If starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base, inhibiting the reaction. Add an extra equivalent of a non-nucleophilic base like DIPEA to neutralize the salt.Improved reaction kinetics and yield.
Poor Solubility of Reactants Use a co-solvent system (e.g., DMF/DCM, DMSO) or switch to a solvent like N-Methyl-2-pyrrolidone (NMP) to improve solubility.[4][6] Sonication can also help.[6]A homogenous reaction mixture, leading to improved reaction kinetics and yield.[4]
Suboptimal Reaction Conditions Optimize reaction temperature and time. Gentle heating (e.g., 40-50 °C) may improve yields for difficult couplings.[5][6] Monitor progress by LC-MS to avoid byproduct formation with prolonged reaction times.[6]Increased conversion to the desired product.
Degradation of Starting Materials Ensure anhydrous reaction conditions if using moisture-sensitive reagents.[4][7] Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[4]Minimized side-product formation and increased purity of the crude product.[4]
Q3: My LC-MS analysis shows complete conversion, but I'm struggling to isolate my PROTAC during purification. What's going wrong?

This is a common issue when working with PROTACs containing PEG linkers. The high polarity imparted by the PEG chain can cause the molecule to adhere strongly to normal-phase silica gel, resulting in streaking, poor separation, and low recovery.[2]

Solution:

  • Reverse-Phase Preparative HPLC (RP-HPLC): This is the standard and most effective method for purifying polar molecules like PEGylated PROTACs.[2] Use a gradient of water and acetonitrile or methanol, often with 0.1% trifluoroacetic acid (TFA) or formic acid, to achieve good separation.[2]

  • Optimize HPLC Method: Experiment with the gradient, column type (C4, C8, or C18 are common), and mobile phase additives to improve separation.[4][8]

  • Alternative Purification Techniques: For some intermediates, flash chromatography may be suitable.[4]

Purification Strategy Comparison

Purification Method Advantages Disadvantages with PEGylated PROTACs
Normal-Phase Silica Gel Chromatography Good for less polar compounds, relatively inexpensive.Poor recovery, streaking, and co-elution due to high polarity of PEG linkers.[3][2]
Reverse-Phase HPLC (RP-HPLC) Excellent for polar molecules, high resolution.[2]Requires specialized equipment, can be time-consuming for large scales.
Size-Exclusion Chromatography (SEC) Separates based on size, useful for removing small molecule impurities.May not effectively separate PROTAC from closely sized byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in PROTAC synthesis when using a PEG linker?

Low yields in PROTAC synthesis with PEG-based linkers can stem from several factors:

  • Inefficient coupling reactions: Amide bond formation is a frequent challenge.[3][6]

  • Difficult purification: The properties of PEG linkers make purification by standard methods challenging.[3][6]

  • Side reactions: Unwanted reactions can consume starting materials and complicate purification.[6]

  • Poor solubility of reactants: Despite the use of a PEG linker, the overall PROTAC or its precursors can have low solubility.[4][6]

  • Incomplete deprotection steps: If using protected functional groups (e.g., Boc), incomplete removal can lead to a mixture of products.[6]

Q2: How does the length of the PEG linker impact the synthesis and overall success of the PROTAC?

The linker is a critical component that influences both the biological activity and the physicochemical properties of the PROTAC.[6]

  • Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC.[9][10]

  • Permeability: There is a trade-off between linker length and cell permeability. Longer PEG linkers can increase the molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes.[9]

  • Synthesis and Purification: Longer and more flexible PEG chains can present synthetic challenges, including difficulties in purification and a higher potential for side reactions.[6]

  • Biological Activity: The optimal linker length is crucial for inducing a productive ternary complex between the target protein and the E3 ligase.[4][11] A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable or unproductive complex.[4][11]

Illustrative Impact of PEG Linker Length on PROTAC Properties

Linker Composition DC₅₀ (nM) Dₘₐₓ (%) Permeability (10⁻⁷ cm s⁻¹)
Alkyl Chain150805.2
PEG275903.8
PEG425952.1
PEG650901.5
PEG8200701.1[12]
Note: This table provides illustrative data compiled from various sources in the literature and is intended for comparative purposes.[2]

Q3: What are some common impurities that can arise during the synthesis of PROTACs with PEG linkers?

Common impurities include:

  • Unreacted starting materials: Excess ligands or linkers.[8]

  • Byproducts from coupling reactions: For example, the formation of N-acylurea byproducts when using carbodiimides like EDC.[7]

  • Side reaction products: In the synthesis of pomalidomide-PEG based PROTACs, a side reaction involving nucleophilic acyl substitution can lead to the displacement of the glutarimide ring, forming a byproduct that is difficult to separate.[6][8]

  • Incomplete deprotection: Residual protected species, such as a t-butyl ester, can be a significant impurity.[6]

  • Products of side reactions with reactive functional groups: For instance, if your linker contains a thiol, it can oxidize to form a dimer.[3]

Common Side Reaction: Thiol Oxidation

G Thiol PROTAC-Linker-SH Oxidation [O] (Air) Thiol->Oxidation Dimer PROTAC-Linker-S-S-Linker-PROTAC (Unreactive Dimer) Oxidation->Dimer

Caption: Diagram showing the common side reaction of thiol oxidation leading to an unreactive dimer.

Experimental Protocols

General Protocol for Amide Coupling

This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized PEG linker.

Materials:

  • Carboxylic acid-containing component (1.0 eq)

  • Amine-functionalized PEG linker (1.1 eq)[3]

  • HATU (1.2 eq)[3]

  • DIPEA (3.0 eq)[3]

  • Anhydrous DMF or NMP[3]

  • Argon or Nitrogen gas[3]

Procedure:

  • Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an Argon atmosphere.[3]

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized PEG linker to the reaction mixture.[7]

  • Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours until the starting material is consumed or the reaction plateaus.[7]

  • Upon completion, quench the reaction by adding water.[7]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by reverse-phase HPLC.[7]

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[7]

General Protocol for Boc Deprotection

This protocol describes the deprotection of a Boc-protected amine.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA (typically 20-50% v/v in DCM) dropwise at 0 °C.[13]

  • Stir the reaction at room temperature for 1-2 hours.[13]

  • Monitor the deprotection by LC-MS to ensure completion.[13]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting TFA salt can often be used in the next step after co-evaporation with a solvent like toluene to remove excess TFA, or it can be purified if necessary.

General Protocol for Reverse-Phase HPLC Purification

This protocol outlines a general approach for purifying PEGylated PROTACs. Specific conditions will need to be optimized for your particular molecule.

Objective: To purify the final PROTAC from unreacted starting materials and byproducts.

Materials:

  • Crude PROTAC product

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[8]

  • Mobile Phase B: 0.1% TFA in acetonitrile[8]

  • A suitable C4, C8, or C18 reverse-phase column[8]

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).[8]

  • Inject the sample onto the column.[8]

  • Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[8]

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Collect fractions containing the purified PROTAC based on the chromatogram.[8]

  • Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired product.

  • Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.

References

Benzyl-PEG2-CH2COOH stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of Benzyl-PEG2-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, it is recommended to store the compound in its pure, solid form. Storage conditions may vary by supplier, but general recommendations are summarized below.[1][][3]

Q2: How should I store solutions of this compound?

A2: It is always best to prepare and use solutions on the same day.[1] If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at low temperatures. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.[4]

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in polar organic solvents such as DMF, DMSO, and NMP.[5] Its PEG-like structure also imparts some solubility in aqueous solutions, particularly after deprotection of any protecting groups.[5]

Q4: What are the primary functional groups of this compound that might be susceptible to degradation?

A4: The main functional groups of concern for stability are the benzyl ether, the polyethylene glycol (PEG) chain, and the carboxylic acid. Each of these can degrade under specific conditions.

Troubleshooting Guides

Issue: I suspect my this compound has degraded. What should I do?

This guide provides a systematic approach to investigating potential degradation.

G A Suspicion of Degradation (e.g., unexpected experimental results, change in appearance) B Review Storage and Handling Conditions - Check temperature logs - Verify solvent purity - Assess light/air exposure A->B C Perform Analytical Characterization - HPLC/LC-MS for purity and impurities - NMR for structural integrity B->C D Compare Data to Reference - Certificate of Analysis (CoA) - Previous batches C->D E Data Consistent with Degradation? (e.g., new peaks in HPLC, unexpected NMR signals) D->E F Isolate and Characterize Degradants (if necessary for investigation) E->F Yes I Compound is Stable - Investigate other experimental variables E->I No G Discard Degraded Material F->G H Review and Optimize Protocols - Adjust storage conditions - Modify experimental parameters (e.g., pH, temperature) G->H

A decision tree for troubleshooting degradation issues.

Issue: My reaction involving this compound is giving low yields or unexpected side products.

This could be due to the degradation of the linker under the reaction conditions.

  • Check pH: Acidic conditions can lead to the cleavage of the benzyl ether bond.[4] The carboxylic acid group's reactivity is also pH-dependent.

  • Avoid Strong Oxidizing Agents: These can cause cleavage of the benzyl ether and degradation of the PEG chain.[4]

  • Control Temperature: Elevated temperatures can accelerate the oxidative degradation of the PEG chain.[4]

  • Inert Atmosphere: For sensitive reactions, consider running them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4]

Quantitative Data Summary

The following tables summarize the recommended storage conditions for this compound in both pure form and in solution, based on information from various suppliers.

Table 1: Recommended Storage of Pure this compound

FormTemperatureDurationReference
Powder-20°C2 years[1]
Pure Form-20°C3 years[3]
Pure Form4°C2 years[3]

Table 2: Recommended Storage of this compound in Solution

SolventTemperatureDurationReference
DMSO4°C2 weeks[1]
DMSO-20°C1 month[3]
DMSO-80°C6 months[1][3]

Potential Degradation Pathways

The degradation of this compound can occur through several pathways, primarily involving hydrolysis of the ether linkage and oxidation of the PEG chain or benzyl group.

G cluster_main This compound cluster_hydrolysis Hydrolysis/Acid Cleavage cluster_oxidation Oxidation A This compound B Benzyl Alcohol A->B H+ / H2O C HO-PEG2-CH2COOH A->C H+ / H2O D Benzaldehyde A->D [O] F PEG Chain Fragments A->F [O] E Benzoic Acid D->E [O]

Potential degradation pathways for this compound.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6]

G A Prepare Stock Solution of this compound B Aliquot into Separate Vials A->B C Expose to Stress Conditions - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (e.g., UV light) B->C D Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) C->D E Neutralize/Quench Reactions D->E F Analyze by Stability-Indicating Method (e.g., HPLC/LC-MS) E->F G Identify and Quantify Degradation Products F->G

A general workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.1M HCl to the stock solution.

    • Basic: Add an equal volume of 0.1M NaOH to the stock solution.

    • Oxidative: Add an equal volume of 3% hydrogen peroxide to the stock solution.

    • Thermal: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the stock solution to UV light, as per ICH Q1B guidelines.[6]

  • Time Points: Collect samples at various time intervals to monitor the progression of degradation.

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[7]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks, which represent potential degradation products.[7]

References

Technical Support Center: Cleavage of Benzyl Protecting Groups from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cleavage of benzyl protecting groups from Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for cleaving a benzyl group from a PEG linker?

The most widely used and recommended method is catalytic hydrogenolysis.[1] This technique is favored for its mild reaction conditions and high efficiency, which helps to preserve the integrity of the PEG chain and other sensitive functional groups.[1] The process typically involves a palladium catalyst, such as 10% palladium on carbon (Pd/C), and a hydrogen source.[1]

Q2: What are the primary byproducts of benzyl group cleavage via catalytic hydrogenolysis?

The reductive cleavage of the benzyl C-O bond results in the deprotected hydroxyl group on the PEG linker and toluene as a byproduct.[1][2]

Q3: Can I use methods other than catalytic hydrogenolysis for debenzylation?

Yes, other methods exist, such as cleavage with strong acids or oxidative cleavage.[1] However, these are less frequently used for PEG linkers because they can cause side reactions or degradation of the PEG chain.[1] Strong acids, for example, can cleave benzyl ethers but may not be suitable for acid-sensitive substrates.[2][3]

Q4: What is catalytic transfer hydrogenation, and when should I consider it?

Catalytic transfer hydrogenation (CTH) is a convenient alternative to using hydrogen gas.[4] It employs a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, in conjunction with the palladium catalyst.[4][5] This method is particularly useful for labs not equipped for handling hydrogen gas and for specific applications like N-benzyl deprotection.[4]

Q5: How does the stability of the benzyl ether linkage compare to other protecting groups?

Benzyl ethers exhibit excellent stability under a wide range of conditions, including strongly acidic and basic environments, which is a significant advantage in multi-step syntheses.[1][6] This robustness contrasts with acid-labile groups like tert-butyl (tBu) ethers and base-labile groups like Fmoc.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of benzyl protecting groups from PEG linkers.

Issue Potential Cause Recommended Solution
Incomplete or Slow Reaction Inactive Catalyst: The Pd/C catalyst may be old or have reduced activity.Use fresh, high-quality Pd/C. Ensure proper storage of the catalyst.
Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing can limit the reaction rate.Ensure the system is properly flushed with hydrogen and maintain a positive pressure (e.g., with a balloon).[4] Use vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen.[1]
Poor Substrate Solubility: The benzyl-protected PEG linker may not be fully dissolved in the chosen solvent.Select a solvent in which the substrate is highly soluble. Common choices include methanol, ethanol, and tetrahydrofuran (THF).[4]
Unintended Cleavage of Other Functional Groups Presence of Reducible Groups: Other functional groups in the molecule (e.g., alkenes, Cbz groups) may also be reduced under hydrogenolysis conditions.[3]Consider using catalytic transfer hydrogenation with a hydrogen donor like 1,4-cyclohexadiene to limit the availability of hydrogen.[3] Alternatively, choose a different protecting group strategy that is orthogonal to the sensitive functionalities.
Degradation of the PEG Chain Harsh Deprotection Conditions: Using strong acids or oxidizing agents can lead to the degradation of the polyethylene glycol backbone.[1][7]Stick to the milder conditions of catalytic hydrogenolysis whenever possible.[1] If alternative methods are necessary, carefully control the reaction temperature and duration.
Difficulty in Product Purification Residual Palladium Catalyst: Fine particles of Pd/C can be difficult to remove completely by simple filtration.Filter the reaction mixture through a pad of Celite® or a syringe filter to effectively remove the catalyst.[4]
Toluene as a Byproduct: The toluene byproduct needs to be removed from the final product.Toluene is volatile and can typically be removed under reduced pressure.[8] If necessary, further purification can be achieved by column chromatography.[1]

Experimental Protocols

Protocol 1: General Procedure for O-Benzyl Deprotection using Hydrogen Gas

This protocol outlines a standard laboratory procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.[4]

Materials:

  • Benzyl-protected PEG linker

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite® or syringe filter

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Seal the flask, evacuate the system, and then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.[4]

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • Further purification can be performed by column chromatography if necessary.

Protocol 2: General Procedure for N-Benzyl Deprotection using Catalytic Transfer Hydrogenation

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor, which is particularly useful for N-benzyl deprotection.[4]

Materials:

  • N-benzyl-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous ammonium formate

  • Dry methanol (MeOH)

Procedure:

  • To a stirred suspension of the N-benzyl-protected substrate (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Data Summary

Table 1: Representative Conditions and Yields for Benzyl Group Deprotection
Substrate Method Catalyst/Reagent Solvent Temperature Time Yield Reference
Benzyl-protected alcoholHydrogenolysis10% Pd/C, H₂ (balloon)MeOHRoom Temp.1-16 h>95%[4]
N-Benzyl-protected amineCTH10% Pd/C, NH₄HCO₂MeOHReflux0.5-2 h>90%[4]
Benzyl-protected sugarCTHPd/C, Formic Acid---High[5]
Benzyl etherStrong AcidBCl₃·SMe₂CH₂Cl₂--High[9]
p-Methoxybenzyl etherOxidationDDQCH₂Cl₂/H₂ORoom Temp.0.5-3 h>90%[3]

CTH: Catalytic Transfer Hydrogenation; DDQ: 2,3-Dichloro-5,6-dicyano-p-benzoquinone

Visualizations

Catalytic Hydrogenolysis Workflow

cluster_workflow Catalytic Hydrogenolysis Workflow start Start: Benzyl-Protected PEG Linker dissolve Dissolve in Solvent (e.g., MeOH, EtOH) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Introduce H₂ Atmosphere add_catalyst->hydrogenate react Stir at Room Temperature hydrogenate->react monitor Monitor Reaction (TLC, LC-MS) react->monitor filter Filter to Remove Catalyst monitor->filter concentrate Concentrate Under Reduced Pressure filter->concentrate end_product End: Deprotected PEG Linker concentrate->end_product

Caption: A typical experimental workflow for the deprotection of a benzyl-protected PEG linker via catalytic hydrogenolysis.

Decision Tree for Deprotection Method Selection

Caption: A decision tree to guide the selection of an appropriate debenzylation method based on substrate compatibility.

References

Technical Support Center: Purification of Benzyl-PEG2-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Benzyl-PEG2-CH2COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of these PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The primary challenge in purifying this compound conjugates stems from the heterogeneity of the reaction mixture. The covalent attachment of the this compound linker to a target molecule can result in a complex mixture containing:

  • Unreacted Target Molecule: The starting material that did not undergo conjugation.

  • Unreacted this compound: Excess linker from the conjugation reaction.

  • Desired Mono-conjugated Product: The target molecule with a single this compound linker attached.

  • Multi-conjugated Species: The target molecule with more than one linker attached, if multiple reaction sites are available.

  • Reaction Byproducts: Other molecules formed during the conjugation reaction.

Separating these closely related species can be difficult due to potentially small differences in their physicochemical properties.

Q2: Which purification techniques are most effective for this compound conjugates?

The most effective purification techniques leverage differences in hydrophobicity, charge, and size between the desired conjugate and impurities. The choice of method depends on the properties of the target molecule. Common techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most powerful technique for purifying small molecule and peptide conjugates, separating molecules based on their hydrophobicity.[1][2][3][][5]

  • Ion Exchange Chromatography (IEX): This method is particularly useful for separating the acidic this compound conjugate from neutral or basic impurities by exploiting the negative charge of the terminal carboxylic acid group.[][6][7]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size).[][5] It is most effective when there is a significant size difference between the conjugate and unreacted starting materials.[2]

  • Solid-Phase Extraction (SPE): SPE can be used as a rapid, initial clean-up step to remove the bulk of impurities before a final high-resolution purification step.[2]

Q3: My this compound conjugate is an oil and I can't purify it by precipitation. What should I do?

The oily nature of many PEGylated compounds makes purification by precipitation or crystallization challenging.[2] In such cases, chromatography is the most effective approach.[2] RP-HPLC is particularly well-suited for purifying oily PEGylated small molecules.[2]

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC)
ProblemPotential CauseRecommended Solution(s)
Poor Separation / Co-elution of Product and Unreacted Linker The hydrophobicity of the conjugate and the unreacted linker are too similar.Optimize the Gradient: Use a shallower gradient to increase the separation window.[5] Change the Organic Modifier: Switch from acetonitrile to methanol or isopropanol, or vice versa, as this can alter selectivity.[2] Modify the Mobile Phase pH: For acidic conjugates, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and retention.[1][2] Change the Stationary Phase: If using a C18 column, consider a C8 or C4 for more polar compounds, or a phenyl-hexyl column for compounds with aromaticity.
Broad Peaks The inherent polydispersity of some PEG reagents can cause peak broadening. However, this compound is a discrete PEG, so this is less likely. More probable causes include secondary interactions with the stationary phase or column overload.Optimize Mobile Phase: Ensure the mobile phase pH is appropriate to minimize ionic interactions. Reduce Sample Load: Inject a smaller amount of the sample to avoid overloading the column. Increase Column Temperature: A slightly elevated temperature (e.g., 40-50°C) can improve peak shape.[3]
Low Recovery The conjugate may be irreversibly adsorbing to the column matrix or precipitating in the mobile phase.Modify Mobile Phase: Lower the initial or final concentration of the organic solvent if precipitation is suspected.[3] Column Wash: After the run, wash the column with a strong solvent (e.g., isopropanol or 100% acetonitrile) to elute any strongly bound material.[3] Check Solubility: Ensure the sample is fully dissolved in the initial mobile phase before injection.
Ion Exchange Chromatography (IEX)
ProblemPotential CauseRecommended Solution(s)
Product Does Not Bind to Anion Exchange Column The pH of the loading buffer is below the pKa of the conjugate's carboxylic acid group, resulting in a neutral charge.Increase Buffer pH: Ensure the loading buffer pH is at least 1-2 units above the pKa of the carboxylic acid to ensure it is deprotonated and negatively charged.
Poor Separation of Conjugate and Acidic Impurities The salt gradient is too steep to resolve species with similar charges.Use a Shallower Salt Gradient: A more gradual increase in salt concentration will provide better resolution between molecules with small charge differences.
Low Recovery The conjugate is binding too strongly to the resin.Increase Elution Salt Concentration: Use a higher final salt concentration in the elution buffer. Optimize Elution pH: In some cases, lowering the pH of the elution buffer can protonate the carboxylic acid, reducing its affinity for the anion exchange resin.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of a this compound conjugate from a small molecule or peptide. Optimization will be necessary based on the specific properties of the conjugate.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • Crude reaction mixture

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of Mobile Phase A and B).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[8]

3. HPLC Method:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Elution Gradient:

    • Start with a shallow linear gradient of Mobile Phase B (e.g., 5-65% B over 30-40 minutes).

    • Follow with a steeper gradient to wash the column (e.g., 65-95% B over 5 minutes).

    • Hold at high organic content for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptide bonds, 254 nm or 280 nm for aromatic moieties).

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peaks in the chromatogram.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions containing the pure product.

  • Remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Anion Exchange Chromatography (IEX)

This protocol is suitable for purifying this compound conjugates from neutral or basic impurities.

1. Materials and Equipment:

  • Chromatography system (e.g., FPLC)

  • Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) column

  • Binding Buffer: 20 mM Tris-HCl, pH 8.0

  • Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Crude reaction mixture

2. Sample Preparation:

  • Dissolve the crude product in the Binding Buffer. If the sample is dissolved in an organic solvent, perform a buffer exchange into the Binding Buffer using a desalting column or dialysis.

  • Ensure the pH of the sample is adjusted to the pH of the Binding Buffer.

3. IEX Method:

  • Column Equilibration: Equilibrate the anion exchange column with at least 5 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column. Neutral and basic impurities should flow through.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove all unbound material.

  • Elution: Elute the bound conjugate using a linear gradient of the Elution Buffer (e.g., 0-100% over 20-30 column volumes).

4. Fraction Collection and Analysis:

  • Collect fractions during the elution step.

  • Analyze the fractions for the presence of the desired product (e.g., by UV absorbance or analytical HPLC).

  • Pool the pure fractions.

  • If necessary, desalt the pooled fractions using a desalting column or dialysis.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Strategy cluster_analysis Analysis & Final Product crude_mixture Crude Reaction Mixture rphplc Reversed-Phase HPLC crude_mixture->rphplc Hydrophobicity iex Ion Exchange Chromatography crude_mixture->iex Charge sec Size Exclusion Chromatography crude_mixture->sec Size analysis Purity Analysis (Analytical HPLC/LC-MS) rphplc->analysis iex->analysis sec->analysis pure_product Pure Conjugate analysis->pure_product

Caption: General purification workflow for this compound conjugates.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions poor_separation Poor Separation / Co-elution similar_hydrophobicity Similar Hydrophobicity poor_separation->similar_hydrophobicity wrong_gradient Gradient Too Steep poor_separation->wrong_gradient wrong_mobile_phase Suboptimal Mobile Phase poor_separation->wrong_mobile_phase change_solvent Change Organic Solvent similar_hydrophobicity->change_solvent change_column Change Column Chemistry similar_hydrophobicity->change_column change_gradient Use Shallower Gradient wrong_gradient->change_gradient wrong_mobile_phase->change_solvent change_ph Adjust Mobile Phase pH wrong_mobile_phase->change_ph

Caption: Troubleshooting logic for poor separation in RP-HPLC.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling Benzyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conjugation of Benzyl-PEG2-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the coupling of this heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for activating the carboxylic acid group on this compound for coupling to primary amines?

A1: The most prevalent and effective method is carbodiimide chemistry, which utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This process converts the carboxylic acid into a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[1][3]

Q2: Why is NHS or Sulfo-NHS used with EDC?

A2: While EDC can activate the carboxyl group on its own, it forms a highly reactive and unstable O-acylisourea intermediate.[2][4] This intermediate is prone to rapid hydrolysis in aqueous solutions, which regenerates the original carboxylic acid and leads to low coupling yields.[1][3] NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, converting it into a semi-stable NHS ester. This ester is more resistant to hydrolysis and reacts more efficiently with primary amines, thereby increasing the overall yield of the conjugation reaction.[1][4][5]

Q3: How should I store and handle EDC and NHS reagents?

A3: Both EDC and NHS are highly sensitive to moisture and should be stored desiccated at -20°C.[1] It is crucial to allow the vials to warm to room temperature before opening them. This prevents atmospheric moisture from condensing inside the container, which can rapidly inactivate the reagents.[1][6] For best results, prepare stock solutions of EDC and NHS immediately before use.[6][7]

Q4: What type of buffer should I use for the coupling reaction?

A4: It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with the reaction.[1][3][8] For the activation step (with EDC/NHS), a slightly acidic buffer like MES (2-(N-morpholino)ethanesulfonic acid) is recommended.[2][8][9] For the subsequent coupling step to the amine-containing molecule, a buffer with a pH of 7.2-8.0, such as phosphate-buffered saline (PBS), is ideal.[2][6][8]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Q: I am observing very little to no formation of my desired product. What could be the cause?

A: This is a common issue that can stem from several factors. A systematic check of your reagents and reaction conditions is the best approach.

  • Inactive Reagents : EDC and NHS are moisture-sensitive. Improper storage or handling can lead to a significant loss of activity, preventing the activation of the carboxyl group.[1]

  • Suboptimal pH : The two main steps of the reaction have different optimal pH ranges. The activation of the carboxylic acid is most efficient at a pH of 4.5-6.0, whereas the reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.0.[2][7][8] Performing the entire reaction at a single, non-optimal pH can drastically reduce the yield.

  • Inappropriate Buffer : The presence of competing nucleophiles, such as primary amines (Tris, glycine) or other carboxyl-containing molecules in your buffer, will lead to lower yields.[1][3]

  • Insufficient Reagent Concentration : The molar ratios of EDC and NHS to the this compound may be too low for efficient activation.[10]

Issue 2: Precipitation During the Reaction

Q: My solution becomes cloudy or a precipitate forms after I add the coupling reagents. What should I do?

A: Precipitation can occur due to protein aggregation or low reagent solubility.[1]

  • Protein Aggregation : Changes in pH or the addition of reagents can sometimes cause the protein you are conjugating to aggregate. Ensure your protein is stable and soluble in the chosen reaction buffer. A buffer exchange may be necessary before starting the conjugation.[1]

  • High Reagent Concentration : Using a large molar excess of EDC can sometimes lead to the precipitation of the protein. If this occurs, try reducing the EDC concentration.[1][2]

  • Low Solubility of Target Molecule : While the PEG linker enhances water solubility, the molecule it is being attached to may have poor solubility. Adding a small amount of an organic co-solvent like DMSO or DMF (up to 10-20%) can help maintain the solubility of all components.[1]

Issue 3: Difficulty in Purifying the Final Conjugate

Q: How can I effectively separate my PEGylated product from unreacted starting materials and byproducts?

A: The purification of PEGylated products can be challenging due to the potential for a heterogeneous reaction mixture.

  • Size Exclusion Chromatography (SEC) : This is one of the most effective methods for purifying PEGylated proteins. It separates molecules based on their size (hydrodynamic radius), which increases significantly after PEGylation. SEC is excellent for removing smaller, unreacted PEG linkers and other reaction byproducts from the larger conjugated protein.[1][11]

  • Ion-Exchange Chromatography (IEX) : This technique can also be used to separate the PEGylated conjugate from the unreacted protein, as the addition of the PEG chain can alter the overall charge of the molecule.[11]

Quantitative Data Summary

Table 1: Recommended pH Conditions for EDC/NHS Coupling
Reaction StepRecommended pH RangeOptimal pHRecommended Buffers
Activation (Carboxyl activation with EDC/NHS)4.5 - 7.2[2][8]4.5 - 6.0[1][7]MES (non-amine, non-carboxylate)[2][7]
Coupling (NHS-ester reaction with amine)7.0 - 8.5[6][7]7.2 - 8.0[10]PBS, Borate, or Bicarbonate[8]
Table 2: Recommended Molar Ratios and Reaction Times
ReagentMolar Ratio (Reagent:PEG-COOH)Reaction TimeTemperature
EDC 2:1 to 50:1[10][12]15 - 30 minutes (Activation)[9][11]Room Temperature[9]
NHS/Sulfo-NHS 5:1 to 25:1[12]15 - 30 minutes (Activation)[9][11]Room Temperature[9]
Amine-Molecule 1.5:1 (or as optimized)[8]2 hours to overnight[8][11]Room Temperature or 4°C[11]

Experimental Protocols

Protocol 1: Two-Step Aqueous Coupling Protocol

This is the recommended method for molecules that are soluble in aqueous buffers. The two-step process allows for pH optimization of both the activation and coupling steps, generally leading to higher yields.

  • Reagent Preparation :

    • Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening the vials.[12]

    • Prepare a solution of your amine-containing molecule in a "Coupling Buffer" (e.g., PBS, pH 7.2-7.5).

    • Dissolve the this compound in an "Activation Buffer" (e.g., MES, pH 4.7-6.0).

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer.[11]

  • Activation of this compound :

    • Add a molar excess of EDC and NHS to the this compound solution (see Table 2 for starting ratios).

    • Incubate the reaction for 15-30 minutes at room temperature.[11]

  • Conjugation to Amine-Containing Molecule :

    • Immediately add the activated PEG solution to your amine-containing molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate efficient coupling.[8]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching the Reaction (Optional) :

    • To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching solution such as hydroxylamine or Tris to a final concentration of 10-50 mM.[11]

    • Incubate for 15-30 minutes at room temperature.[11]

  • Purification :

    • Remove unreacted PEG and byproducts to purify the final conjugate. Size-exclusion chromatography (SEC) is a highly effective method for this step.[1][11]

Protocol 2: Organic Solvent Coupling Protocol

This method is suitable for molecules that require organic solvents for solubility.

  • Reagent Preparation :

    • Ensure all glassware is flame-dried and use anhydrous solvents.[13]

    • Dissolve this compound (1 equivalent) in anhydrous DCM.[8]

    • In separate vials, dissolve EDC·HCl (2 equivalents) in anhydrous DCM and NHS (2 equivalents) in a minimal amount of anhydrous DMSO.[8][9]

  • Activation Step :

    • Add the EDC solution followed by the NHS solution to the PEG-acid solution.[8][9]

    • Stir the mixture at room temperature for 30 minutes.[8]

  • Coupling Step :

    • Dissolve the amine-containing molecule (1.5 equivalents) and a non-nucleophilic base such as DIPEA (1.5 equivalents) in the reaction mixture.[8]

    • Stir at room temperature for at least 1 hour, monitoring the reaction by TLC or LC-MS.[8]

  • Purification :

    • The final product can be purified from the reaction mixture using flash chromatography.[8]

Visualizations

EDC_NHS_Mechanism PEG_COOH This compound Intermediate O-Acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester NHS-Ester (Semi-Stable) Intermediate->NHS_Ester + Hydrolysis1 Hydrolysis Intermediate->Hydrolysis1 Competes NHS NHS / Sulfo-NHS NHS->NHS_Ester Final_Product Amide Bond (Stable Conjugate) NHS_Ester->Final_Product + Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Slow Amine R-NH2 (Primary Amine) Amine->Final_Product Hydrolysis1->PEG_COOH Regenerates

Caption: EDC/NHS reaction mechanism for activating carboxylic acids.

Troubleshooting_Workflow Start Start: Low/No Product Yield CheckReagents Check Reagents: - Stored at -20°C? - Equilibrated to RT before opening? Start->CheckReagents CheckBuffer Check Buffer: - Free of amines (Tris, Glycine)? - Free of carboxylates? CheckReagents->CheckBuffer No ReplaceReagents Solution: Use fresh, properly handled reagents. CheckReagents->ReplaceReagents Yes CheckpH Check pH: - Activation pH 4.5-6.0? - Coupling pH 7.2-8.0? CheckBuffer->CheckpH No ChangeBuffer Solution: Buffer exchange to MES (activation) and PBS (coupling). CheckBuffer->ChangeBuffer Yes CheckRatios Check Molar Ratios: - Sufficient excess of EDC/NHS? CheckpH->CheckRatios No AdjustpH Solution: Use two-step protocol with optimal pH for each step. CheckpH->AdjustpH Yes OptimizeRatios Solution: Increase molar excess of EDC and NHS. CheckRatios->OptimizeRatios Yes Success Problem Solved ReplaceReagents->Success ChangeBuffer->Success AdjustpH->Success OptimizeRatios->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Troubleshooting Protein Aggregation After PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during and after the PEGylation process.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[1] Even monofunctional PEG reagents can contain bifunctional impurities that cause unintended cross-linking.[2]

  • High Protein Concentration: When protein concentrations are high, the proximity of protein molecules increases, enhancing the likelihood of intermolecular interactions that can lead to aggregation.[1][3]

  • Suboptimal Reaction Conditions: The stability and solubility of proteins are highly dependent on factors like pH, temperature, and buffer composition. Deviations from the optimal conditions for a specific protein can expose hydrophobic regions, promoting aggregation.[1][4]

  • Poor Reagent Quality: The presence of impurities in the PEG reagent can lead to unintended side reactions and aggregation.[1][2]

  • PEG-Protein Interactions: While PEGylation is generally a stabilizing process, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1][4]

  • Inherent Protein Instability: Some proteins are inherently prone to aggregation, and the modification process can exacerbate this instability.[1]

  • Presence of Pre-existing Aggregates: Aggregates already present in the protein stock solution can act as seeds for further aggregation during the PEGylation reaction.[3]

Q2: How can I detect and quantify protein aggregation after PEGylation?

Several analytical techniques are available to assess the aggregation state of your PEGylated protein. A multi-faceted approach using orthogonal techniques is often necessary for a complete characterization.[5]

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic volume.[5]Quantifies monomer, dimer, and larger soluble aggregates. It can also separate the PEGylated protein from unreacted protein and free PEG.[2][5]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.Provides the average particle size and an indication of polydispersity, which can reveal the presence of aggregates.
SEC-Multi-Angle Light Scattering (SEC-MALS) SEC is coupled with MALS, UV, and refractive index (RI) detectors.[5]Provides an absolute determination of the molar mass of the protein and the PEGylated conjugate, allowing for accurate quantification of aggregates and the degree of PEGylation.[5]
Visual Inspection/Turbidity Measurement A simple method to observe visible precipitation or measure the cloudiness of the solution at a specific wavelength (e.g., 700 nm).[6]Indicates the presence of large, insoluble aggregates.
Denatured Size-Exclusion Chromatography (D-SEC) SEC performed under denaturing conditions (e.g., with SDS).[6]Can help to differentiate between covalent and non-covalent aggregates.[6]

Q3: Can stabilizing excipients be used to prevent aggregation during PEGylation?

Yes, the addition of stabilizing excipients to the reaction buffer can be highly effective in preventing protein aggregation.[3] These molecules can enhance protein stability through various mechanisms.[7]

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v)Acts as a protein stabilizer through preferential exclusion, increasing protein stability.[3][7]
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.[3][7]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and can prevent surface-induced aggregation.[3][7]

Troubleshooting Guides

Problem 1: Significant protein precipitation is observed immediately after adding the PEGylation reagent.

This is a common issue indicating rapid aggregation and loss of solubility.

start Precipitation Observed step1 Reduce Protein Concentration start->step1 step2 Optimize Buffer Conditions (pH, Ionic Strength) step1->step2 If persists step3 Lower Reaction Temperature step2->step3 If persists step4 Slow Addition of PEG Reagent step3->step4 If persists step5 Add Stabilizing Excipients step4->step5 If persists end_resolved Problem Resolved step5->end_resolved Success end_persists Aggregation Persists step5->end_persists If persists

Caption: Troubleshooting workflow for precipitation during PEGylation.

  • Reduce Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions.[3] Try reducing the protein concentration, testing a range such as 0.5, 1, 2, and 5 mg/mL in small-scale experiments.[3]

  • Optimize Buffer Conditions:

    • Buffer Composition: Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine) if you are using an amine-reactive PEG, as they will compete with the protein.[3] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[3]

    • pH: The reaction pH influences protein stability.[4] Empirically determine the optimal pH for your protein's stability. For amine-reactive PEGs, a pH range of 7-9 is common, but a lower pH (around 7.0 or below) can favor N-terminal PEGylation, which may reduce aggregation in some cases.[4][8]

  • Lower Reaction Temperature: Elevated temperatures can accelerate aggregation.[3] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down both the PEGylation and aggregation processes.[2][3]

  • Control the Rate of PEG Addition: Adding the PEG reagent slowly while gently stirring the protein solution can prevent localized high concentrations of the reagent, which can promote aggregation.[2][3]

  • Incorporate Stabilizing Excipients: As detailed in the FAQ section, adding sugars, amino acids, or non-ionic surfactants to the reaction buffer can significantly enhance protein stability.[2][7]

Problem 2: The PEGylated protein appears soluble, but subsequent analysis shows high molecular weight species.

This indicates the formation of soluble aggregates, which are a common issue.

start Soluble Aggregates Detected step1 Optimize PEG:Protein Molar Ratio start->step1 step2 Verify Purity of PEG Reagent step1->step2 If persists step3 Consider Alternative PEGylation Chemistry step2->step3 If persists step4 Implement Post-PEGylation Purification step3->step4 If persists end_resolved Homogeneous Product step4->end_resolved Success end_persists Heterogeneity Persists step4->end_persists If persists

Caption: Troubleshooting workflow for soluble aggregates.

  • Optimize PEG:Protein Molar Ratio: An excessive molar ratio of the PEG reagent can sometimes lead to aggregation.[3] Empirically determine the optimal molar ratio by testing a range (e.g., 1:1, 5:1, 10:1, 20:1 PEG to protein).[2][3]

  • Verify PEG Reagent Purity: If using a monofunctional PEG, ensure it has a low percentage of bifunctional impurities, which can cause cross-linking.[1][2]

  • Alternative PEGylation Chemistry: If your protein is particularly sensitive to the conditions required for amine-coupling, consider other PEGylation strategies. For example, if your protein has available cysteine residues, thiol-reactive PEGs could be an option.[3] Site-specific PEGylation can also help to avoid modifications at sites that induce aggregation.[2][9]

  • Post-PEGylation Purification: Implement a purification step after the reaction to remove aggregates. Techniques like size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) can be effective.[3]

Experimental Protocols

Protocol 1: Small-Scale Screening of Reaction Conditions

Objective: To systematically identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Methodology:

  • Prepare Stock Solutions:

    • Protein Stock: Prepare a concentrated stock of your protein (e.g., 10 mg/mL) in a suitable, amine-free buffer. Ensure the starting protein is highly pure and monomeric by using techniques like SEC.[3]

    • Buffer Stocks: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

    • PEG Stock: Dissolve the activated PEG reagent in an appropriate solvent (e.g., DMSO or the reaction buffer) immediately before use.

  • Experimental Design (96-well plate or microcentrifuge tubes):

    • Vary Protein Concentration: Set up reactions with different final protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) while keeping the molar ratio, pH, and temperature constant.[3]

    • Vary PEG:Protein Molar Ratio: At the optimal protein concentration, test different molar ratios of PEG to protein (e.g., 1:1, 5:1, 10:1, 20:1).[2]

    • Vary pH: Using the best protein concentration and molar ratio, test the different pH buffers.

    • Vary Temperature: At the optimal conditions identified above, perform the reaction at different temperatures (e.g., 4°C and 25°C).[2]

  • Reaction Setup:

    • For each condition, mix the protein solution, buffer, and activated PEG solution to the final desired concentrations.

    • The total reaction volume can be 50-100 µL.

  • Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis:

    • After incubation, centrifuge the samples at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.[3]

    • Analyze the supernatant for soluble aggregates using SEC-HPLC or DLS.[3]

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To quantify the amount of monomer, dimer, and larger aggregates in the PEGylated protein sample.

Methodology:

  • Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for separating your PEGylated protein from potential aggregates and unreacted components.[3]

  • System Equilibration: Equilibrate the SEC system with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.[3]

  • Sample Preparation:

    • After the PEGylation reaction, centrifuge the sample at high speed (e.g., >14,000 x g) for 10-15 minutes.[3]

    • Filter the supernatant through a low-protein-binding 0.22 µm filter.[3]

  • Injection and Data Acquisition:

    • Inject the filtered sample onto the equilibrated SEC column.

    • Monitor the elution profile using a UV detector (typically at 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the monomeric PEGylated protein, aggregates (which will elute earlier), and any unreacted protein or PEG.

    • Integrate the peak areas to determine the relative percentage of each species.

Logical Relationships in PEGylation Troubleshooting

cluster_causes Primary Causes of Aggregation cluster_solutions Preventative Strategies cluster_analysis Monitoring & Analysis cause1 Suboptimal Reaction Conditions sol1 Optimize pH, Temp, Buffer cause1->sol1 cause2 High Protein Concentration sol2 Reduce Protein Concentration cause2->sol2 cause3 Intermolecular Cross-linking sol3 Optimize Molar Ratio & Use Monofunctional PEG cause3->sol3 cause4 Poor Protein Stability sol4 Add Stabilizing Excipients cause4->sol4 an1 SEC-HPLC sol1->an1 Verify with an2 DLS sol1->an2 Verify with outcome Successful PEGylation (Monomeric Product) sol1->outcome sol2->an1 Verify with sol2->an2 Verify with sol2->outcome sol3->an1 Verify with sol3->an2 Verify with sol3->outcome sol4->an1 Verify with sol4->an2 Verify with sol4->outcome an1->outcome Confirms Monomer

Caption: Relationship between causes, strategies, and outcomes.

References

Identifying and removing byproducts from Benzyl-PEG2-CH2COOH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Benzyl-PEG2-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process:

  • Williamson Ether Synthesis: A suitable diethylene glycol derivative (HO-PEG2-CH2COOH precursor) is reacted with a benzyl halide (e.g., benzyl bromide) in the presence of a base to form the benzyl ether.

  • Oxidation: The terminal alcohol of the resulting Benzyl-PEG2-alcohol is then oxidized to a carboxylic acid.

Q2: What are the most common impurities I might encounter in my final product?

Impurities can arise from starting materials, side reactions in either of the main synthetic steps, or degradation. The most common byproducts are summarized in the table below.

Q3: How can I monitor the progress of my reactions?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress. For the Williamson ether synthesis, you will observe the consumption of the starting PEG-alcohol and the formation of the less polar Benzyl-PEG2-alcohol. For the oxidation step, the disappearance of the Benzyl-PEG2-alcohol and the appearance of the more polar carboxylic acid product can be tracked.

Q4: What are the recommended purification methods for this compound?

The primary methods for purifying this compound are chromatographic:

  • Flash Column Chromatography (Normal Phase): Effective for removing less polar byproducts like unreacted benzyl bromide and dibenzyl ether.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating the desired product from both more and less polar impurities, and for isolating the product with high purity.

An aqueous workup can also be employed to remove water-soluble impurities.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Williamson Ether Synthesis Incomplete deprotonation of the PEG-alcohol.Use a strong, non-nucleophilic base like sodium hydride (NaH).
Presence of water in the reaction.Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.
Side reaction forming dibenzyl ether.Maintain strict temperature control and avoid overheating the reaction.
Incomplete Oxidation Insufficient oxidant or reaction time.Increase the equivalents of the oxidizing agent and/or extend the reaction time. Monitor by TLC or HPLC until the starting alcohol is consumed.
Ineffective oxidizing agent.Consider using a different oxidation system. A common method is using TEMPO with a co-oxidant.
Presence of Multiple Spots/Peaks on TLC/HPLC after Purification Co-elution of product and impurities.Optimize the chromatographic conditions (e.g., change the solvent gradient in column chromatography, or the mobile phase in HPLC).
Polydispersity of the starting PEG material.This will result in a series of closely related products. High-resolution chromatography may be required for separation.
Product is an Oil and Difficult to Handle This is common for PEGylated compounds of this size.Consider precipitating the product from a solution with a non-polar anti-solvent. A technique involving complexation with magnesium chloride to induce precipitation has also been reported for similar PEG-containing molecules.[1]

Common Byproducts in this compound Synthesis

Byproduct Origin Typical Method of Removal
Diethylene Glycol (DEG) / Ethylene Glycol (EG)Impurity in PEG starting materialAqueous workup, Reverse-phase HPLC
Unreacted HO-PEG2-CH2COOH precursorIncomplete Williamson ether synthesisColumn chromatography, Reverse-phase HPLC
Benzyl Bromide/ChlorideExcess reagent in Williamson ether synthesisFlash column chromatography (elutes early)
Dibenzyl EtherSelf-condensation of benzyl halideFlash column chromatography (elutes early)
Benzyl-PEG2-alcoholIncomplete oxidationReverse-phase HPLC
Benzaldehyde / Benzoic AcidOxidation of the benzyl group (less common)Reverse-phase HPLC

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

This protocol is designed for the removal of non-polar impurities after the Williamson ether synthesis step.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

  • Elution:

    • Load the dry-loaded sample onto the top of the packed column.

    • Begin elution with a non-polar solvent system (e.g., 100% hexanes) to elute highly non-polar impurities like benzyl bromide and dibenzyl ether.

    • Gradually increase the polarity of the eluent using a gradient of ethyl acetate in hexanes (e.g., 10% to 70%).

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol can be used for the final purity analysis of this compound.

  • Instrumentation and Column:

    • A standard HPLC system with a UV detector.

    • A C18 or C8 reverse-phase column is recommended.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90% to 30% B (linear gradient)

      • 35-40 min: 30% B

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition (e.g., 70:30 A:B).

Visualizations

Synthesis_Workflow start_peg HO-PEG2-CH2OH (Diethylene Glycol) williamson Williamson Ether Synthesis start_peg->williamson benzyl_halide Benzyl Halide benzyl_halide->williamson base Base (e.g., NaH) base->williamson intermediate Benzyl-PEG2-alcohol williamson->intermediate oxidation Oxidation intermediate->oxidation oxidant Oxidizing Agent (e.g., TEMPO) oxidant->oxidation final_product This compound oxidation->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Purity of Final Product check_hplc Analyze by HPLC start->check_hplc multiple_peaks Multiple Peaks Observed check_hplc->multiple_peaks Yes broad_peak Broad Peak Observed check_hplc->broad_peak No, but... less_polar Impurity is Less Polar than Product multiple_peaks->less_polar Yes more_polar Impurity is More Polar than Product multiple_peaks->more_polar No polydispersity Polydispersity of PEG starting material broad_peak->polydispersity Likely column_overload Column Overload broad_peak->column_overload Possible check_williamson Check Williamson Synthesis Byproducts (e.g., Dibenzyl Ether) less_polar->check_williamson check_oxidation Check for Unreacted Benzyl-PEG2-alcohol more_polar->check_oxidation use_high_purity_peg Use High Purity PEG Starting Material polydispersity->use_high_purity_peg reduce_sample_conc Reduce Sample Concentration column_overload->reduce_sample_conc optimize_chromatography Optimize Chromatography (Gradient/Mobile Phase) check_williamson->optimize_chromatography check_oxidation->optimize_chromatography

Caption: Troubleshooting logic for purity issues.

References

Storage conditions to prevent Benzyl-PEG2-CH2COOH degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Benzyl-PEG2-CH2COOH to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[1][2][3] It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1][3]

Q2: How should I store solutions of this compound?

Stock solutions of this compound are best prepared fresh for each use. If short-term storage is necessary, it is recommended to store aliquots at -20°C for no longer than one month or at -80°C for up to six months to minimize degradation.[2] Avoid repeated freeze-thaw cycles. The choice of solvent is also critical; use anhydrous solvents to prevent hydrolysis.

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are:

  • Oxidation of the Polyethylene Glycol (PEG) Chain: This can be initiated by exposure to oxygen, elevated temperatures, and transition metals, leading to the formation of impurities such as formaldehyde and acetaldehyde.

  • Cleavage of the Benzyl Ether Bond: This can occur under acidic or oxidative conditions and can also be initiated by catalytic hydrogenolysis. This cleavage results in the formation of benzyl alcohol and a PEGylated carboxylic acid.

Q4: What are the visible signs of this compound degradation?

For solid this compound, signs of degradation can include a change in color or clumping, which may indicate moisture absorption.[2] For solutions, degradation may be indicated by a change in color, the appearance of a precipitate, or a change in pH.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in conjugation reaction Degraded this compound linker.Assess the purity of the linker using HPLC or NMR (see Experimental Protocols). If degraded, use a fresh batch of the compound. Ensure proper storage conditions are maintained.
Presence of moisture in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Presence of degradation products or process-related impurities.Identify impurities by comparing with known standards of potential degradation products (e.g., benzaldehyde, benzoic acid). Optimize purification methods to remove these impurities.
Contamination from handling or storage.Review handling and storage procedures. Ensure the compound is not exposed to light, oxygen, or reactive materials.
Variability in experimental results Inconsistent quality of the this compound linker.Qualify each new batch of the linker by performing purity analysis (HPLC or NMR) before use.
Improper storage of stock solutions.Prepare fresh stock solutions for each experiment or, if stored, aliquot and minimize freeze-thaw cycles.

Quantitative Data on Stability

The following table provides representative data on the stability of a generic Benzyl-PEG-acid compound under various stress conditions. This data is illustrative and intended to guide the design of stability studies for this compound.

Condition Duration Parameter Purity (%) Primary Degradants Observed
Solid, -20°C, Dark, Inert Atmosphere 12 monthsHPLC Purity>98%None significant
Solid, 4°C, Dark, Air 6 monthsHPLC Purity~95%Minor oxidative species
Solution (in ACN/H₂O), 25°C, Light 7 daysHPLC Purity~85%Benzaldehyde, Benzoic Acid, PEG-diacid
Solution (in ACN/H₂O), 40°C, Dark 7 daysHPLC Purity~90%Oxidative species
Solution, pH 3, 25°C 24 hoursHPLC Purity~97%Minor benzyl ether cleavage
Solution, pH 9, 25°C 24 hoursHPLC Purity~96%Minor PEG chain degradation

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

Instrumentation:

  • HPLC system with a UV detector

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA (or TFA) in water

    • Mobile Phase B: 0.1% FA (or TFA) in ACN

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

  • Data Analysis:

    • Calculate the purity of this compound based on the relative peak area of the main peak compared to the total area of all peaks.

Protocol 2: Forced Degradation Study

This protocol describes how to subject this compound to various stress conditions to identify potential degradation products and pathways.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in 50:50 ACN/water).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in the dark.

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp) for 24 hours at room temperature. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples and a control sample (stored at 4°C in the dark) by HPLC (as described in Protocol 1) and LC-MS to identify and characterize the degradation products.

Visualizations

cluster_storage Recommended Storage Workflow receive Receive Solid This compound store_solid Store Solid at -20°C (Inert Atmosphere, Dark) receive->store_solid prepare_solution Prepare Fresh Solution (Anhydrous Solvent) store_solid->prepare_solution use_immediately Use Immediately prepare_solution->use_immediately store_solution Store Aliquots at -20°C or -80°C prepare_solution->store_solution If necessary

Caption: Recommended workflow for the storage of this compound.

cluster_oxidation Oxidative Degradation cluster_cleavage Benzyl Ether Cleavage main This compound peg_oxidation PEG Chain Oxidation main->peg_oxidation O₂, Temp, Metals benzyl_cleavage Benzyl Ether Cleavage main->benzyl_cleavage Acid, Oxidation, H₂/Pd formaldehyde Formaldehyde peg_oxidation->formaldehyde acetaldehyde Acetaldehyde peg_oxidation->acetaldehyde benzyl_alcohol Benzyl Alcohol benzyl_cleavage->benzyl_alcohol peg_acid HO-PEG2-CH2COOH benzyl_cleavage->peg_acid

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Optimizing PEG Linker Length for PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while optimizing polyethylene glycol (PEG) linker length for effective Proteolysis Targeting Chimera (PROTAC) ternary complex formation and target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the PEG linker in a PROTAC?

A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to bring the POI and the E3 ligase into close enough proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This ternary complex is the essential precursor to the ubiquitination and subsequent proteasomal degradation of the target protein.[4] The linker's length, composition, and attachment points are all crucial for this process.[1]

Q2: Why are PEG linkers a common choice in PROTAC design?

A2: Polyethylene glycol (PEG) linkers are frequently used due to several beneficial properties. Their hydrophilicity can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[2][5] PEG linkers are biocompatible and their defined, repeating units allow for systematic and straightforward modulation of the linker length, which is a key parameter for optimization.[2]

Q3: How does PEG linker length specifically impact PROTAC efficacy?

A3: Linker length is a critical factor that influences a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[2][4]

  • Too short: A linker that is too short can lead to steric hindrance, preventing the stable formation of the ternary complex.[2][4][5] This can result in significantly reduced or no protein degradation.[2]

  • Too long: An excessively long linker might form a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][4][5] Increased flexibility can also lead to a higher entropic penalty upon binding, destabilizing the complex.[5][6]

  • Optimal length: An optimal linker length correctly orients the POI and E3 ligase, facilitating a stable ternary complex and efficient ubiquitination.[2][4] This optimal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[2][4]

Q4: What is the "hook effect" and how does the PEG linker influence it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations, leading to a bell-shaped dose-response curve.[2][7] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7][8] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes.[7] A well-designed linker can promote positive cooperativity, where the formation of the ternary complex is favored over the binary ones, thus mitigating the hook effect.[8]

Q5: What are the key initial checks if my PROTAC is not showing degradation?

A5: Before extensive linker optimization, verify the fundamentals:

  • Protein Quality: Ensure your target protein and E3 ligase are pure, correctly folded, and active. Aggregation can be checked using methods like Dynamic Light Scattering (DLS).[9]

  • PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC using techniques like NMR and mass spectrometry.[9]

  • Binary Interactions: Independently confirm that your PROTAC can bind to both the target protein and the E3 ligase using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[9][10]

Troubleshooting Guides

Issue 1: My PROTAC shows good binary binding but fails to induce target degradation in cells.

This is a common challenge that often points to issues with the formation of a productive ternary complex.[11]

Possible Linker-Related Cause Troubleshooting Steps
Incorrect Linker Length or Rigidity Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units).[7] A systematic approach can help identify the optimal length.[11]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker may orient the proteins in a way that is not productive for ubiquitination.[11] Modify the linker's attachment points (exit vectors) on either the target-binding ligand or the E3 ligase ligand.[11] Computational modeling can help predict the geometry of the ternary complex with different linker configurations.[11]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility.[11] To improve solubility, incorporate more polar groups.[11] For permeability, a balance is needed, as longer PEG linkers can sometimes hinder passive diffusion.[7][11]

Issue 2: I am observing a significant "hook effect," limiting the effective concentration range.

Possible Linker-Related Cause Troubleshooting Steps
Suboptimal Ternary Complex Stability The linker may not be promoting positive cooperativity in the formation of the ternary complex.[11] A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[8][11]
High Linker Flexibility A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring binary complexes at high concentrations.[11] Consider incorporating more rigid elements into the linker, such as piperazine or triazole rings, to modulate conformational flexibility.[7]
High Binary Complex Affinity The PROTAC has a high affinity for the individual proteins, favoring binary over ternary complex formation at high concentrations.[2] Use biophysical analysis (e.g., SPR, ITC) to measure the binding affinities and understand the thermodynamics.[2]

Data Presentation: Linker Length vs. Efficacy

Systematic studies have shown that varying the PEG linker length can profoundly affect a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax). The optimal length is highly dependent on the specific target protein and E3 ligase pair.[4]

Table 1: Illustrative Data on the Effect of PEG Linker Length on BRD4 Degradation (Note: Data is synthesized from multiple studies and illustrates general trends. Actual values are system-dependent.)

PROTAC ConstructLinker (PEG units)DC50 (nM)Dmax (%)
PROTAC-12>1000<10
PROTAC-2415065
PROTAC-3 6 25 >90
PROTAC-488080
PROTAC-51225050

Table 2: Illustrative Data on the Effect of PEG Linker Length on Estrogen Receptor (ERα) Degradation (Note: Data is compiled for illustrative purposes.)

PROTAC ConstructLinker (PEG units)DC50 (nM)Dmax (%)
ER-PROTAC-A350040
ER-PROTAC-B57585
ER-PROTAC-C 7 15 >95
ER-PROTAC-D912070

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[11]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC (e.g., 1 pM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours), including a vehicle-only control (e.g., DMSO).[1][11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][11]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[1][4]

  • SDS-PAGE and Western Blotting: Normalize protein samples to equal concentrations and denature them. Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][4]

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[11]

  • Detection and Analysis: Use an appropriate secondary antibody and a detection reagent (e.g., ECL). Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values from a dose-response curve.[11]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to detect the formation of the POI-PROTAC-E3 ligase complex in cells.

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.[2]

  • Immunoprecipitation: Incubate cell lysates with an antibody against the POI or a component of the E3 ligase complex.[12]

  • Pull-down: Add protein A/G beads to pull down the antibody-protein complexes.[2]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins.[2]

  • Western Blot Analysis: Analyze the eluted samples by Western blot. Probe for all three components of the ternary complex: the POI, the E3 ligase, and a component of the E3 ligase complex. An increase in the co-precipitated proteins in the presence of the PROTAC indicates ternary complex formation.[2]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a biophysical technique used to measure the formation, stability, and kinetics of the ternary complex in real-time.[5][10]

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[5][11]

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).[11]

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase to measure ternary complex formation. An increased signal compared to the binary interaction indicates ternary complex formation.[13]

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities and kinetics. Calculate the cooperativity factor (α), which indicates the extent to which the binding of the target protein and the E3 ligase to the PROTAC is mutually beneficial.[13]

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub Ubiquitination Ternary->Ub Induces Proteasome 26S Proteasome Ub->Proteasome Marks for Degradation Degradation Products Proteasome->Degradation Degrades Troubleshooting_Workflow Troubleshooting Poor PROTAC Activity Start Poor/No Degradation CheckBinary Confirm Binary Binding (SPR, ITC) Start->CheckBinary NoBinding Redesign Ligands CheckBinary->NoBinding No BindingOK Binding Confirmed CheckBinary->BindingOK Yes CheckTernary Assess Ternary Complex Formation (Co-IP, SPR) BindingOK->CheckTernary NoTernary Synthesize Linker Library (Vary Length/Rigidity) CheckTernary->NoTernary No/Weak TernaryOK Ternary Complex Forms CheckTernary->TernaryOK Yes NoTernary->CheckTernary CheckUb In Vitro Ubiquitination Assay TernaryOK->CheckUb NoUb Change Linker Exit Vector or E3 Ligase CheckUb->NoUb No UbOK Check Cellular Factors (Permeability, Metabolism) CheckUb->UbOK Yes NoUb->CheckTernary End Optimized PROTAC UbOK->End Hook_Effect The Hook Effect: Binary vs. Ternary Complex Formation cluster_low Low [PROTAC] cluster_high High [PROTAC] Low_PROTAC PROTAC Low_Ternary Productive Ternary Complex Low_PROTAC->Low_Ternary Low_POI POI Low_POI->Low_Ternary Low_E3 E3 Low_E3->Low_Ternary Degradation Degradation Low_Ternary->Degradation Leads to Degradation High_PROTAC1 PROTAC Binary1 Unproductive Binary Complex High_PROTAC1->Binary1 High_POI POI High_POI->Binary1 NoDegradation No Degradation Binary1->NoDegradation Inhibits Degradation High_PROTAC2 PROTAC Binary2 Unproductive Binary Complex High_PROTAC2->Binary2 High_E3 E3 High_E3->Binary2 Binary2->NoDegradation

References

Technical Support Center: Navigating the Challenges of Viscous PEG Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling viscous polyethylene glycol (PEG) compounds. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to directly address specific issues you may face.

Frequently Asked Questions (FAQs)

Q1: Why are high molecular weight PEG solutions so viscous and difficult to handle?

A1: The high viscosity of concentrated, high molecular weight PEG solutions is a result of the long polymer chains becoming entangled. This entanglement restricts their movement, leading to increased resistance to flow. The viscosity of a PEG solution is influenced by several factors, including the molecular weight of the PEG, its concentration, and the temperature of the solution.[1][2][3][4][5][6][7]

Q2: How can I reduce the viscosity of my PEG solution to make it easier to handle?

A2: There are several effective methods to reduce the viscosity of a PEG solution:

  • Increase the Temperature: Gently warming the solution can significantly decrease its viscosity.[4][5][6][8] However, ensure the temperature is compatible with the stability of your other reagents, especially proteins.

  • Decrease the Concentration: If your experimental protocol allows, diluting the PEG solution will lower its viscosity.[1][5]

  • Use a Lower Molecular Weight PEG: If the specific molecular weight is not critical, opting for a lower molecular weight PEG will result in a less viscous solution at the same concentration.[2][3][4]

Q3: What is the best way to accurately pipette viscous PEG solutions?

A3: Accurately pipetting viscous liquids requires specific techniques to overcome the challenges of slow flow and adherence to pipette tips. The recommended method is reverse pipetting .[9][10][11][12][13] Additionally, consider the following tips:

  • Use wide-bore or low-retention pipette tips.[10][13]

  • Pipette slowly and deliberately to prevent air bubble formation and ensure the full volume is aspirated and dispensed.[12][13]

  • Pause after aspiration and before dispensing to allow the liquid to fully move into and out of the tip.[10][13]

  • When dispensing, touch the pipette tip to the side of the receiving vessel to help release the entire volume.[11]

  • Never cut the end of a pipette tip, as this will compromise accuracy.[9]

Q4: I'm having trouble sterile filtering my viscous PEG solution. What can I do?

A4: Filtering viscous solutions can lead to high back pressure and slow filtration rates. To address this, you can:

  • Use a larger pore size pre-filter: This will remove larger particles before they clog the final sterilizing filter.

  • Increase the filtration surface area: Using a filter with a larger diameter can help.

  • Apply pressure (if using a syringe filter): Apply steady, even pressure.

  • Consider alternative sterilization methods: If filtration is not feasible, and your downstream application allows, consider other methods of sterilization, being mindful of the compatibility with your PEG compound and other reagents.

  • Dilute the solution: If possible, diluting the solution will make it easier to filter.[14]

Troubleshooting Guides

Issue 1: Difficulty Dissolving High Molecular Weight PEG

Symptoms:

  • Solid PEG forms clumps that do not readily dissolve.

  • The solution remains cloudy or heterogeneous after prolonged stirring.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Agitation Use a magnetic stirrer and a stir bar appropriately sized for your vessel. Ensure adequate vortexing to keep the solid suspended.
Low Temperature Gently warm the solvent while stirring. For many PEGs, dissolving in warm water (up to 80-90°C) is effective and does not cause degradation.[15][16] Allow the solution to cool to the desired temperature before adding other sensitive reagents.
Incorrect Solvent While PEGs are soluble in water and many polar organic solvents, high molecular weight PEGs may dissolve slowly in some organic solvents at room temperature.[16] Consult solubility charts and consider gentle heating to aid dissolution.[16]
High Concentration Add the solid PEG to the solvent gradually while stirring to prevent the formation of large, difficult-to-dissolve clumps.
Issue 2: Low or No Yield in PEGylation Reactions

Symptoms:

  • Analysis (e.g., SDS-PAGE, SEC) shows a large amount of unreacted protein and little to no PEGylated product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive PEG Reagent PEG reagents, especially those with NHS esters, are moisture-sensitive.[17][18] Store them under inert gas and desiccated at the recommended temperature.[18] Allow the reagent to warm to room temperature before opening to prevent condensation.[18] Use freshly prepared solutions of the PEG reagent.[17]
Suboptimal Reaction pH The pH of the reaction buffer is critical for the reactivity of the targeted functional groups on the protein. For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is generally optimal.[19][20][21][22][23] For thiol-reactive PEGs (e.g., maleimides), a pH of 6.5-7.5 is recommended.[20]
Competing Molecules in Buffer Ensure your reaction buffer does not contain molecules with primary amines (e.g., Tris, glycine) if you are using an amine-reactive PEG, as these will compete with your protein.[24] Use buffers like phosphate-buffered saline (PBS) or HEPES.[24]
Insufficient Molar Ratio of PEG Increase the molar excess of the PEG reagent to the protein. A 5 to 20-fold molar excess is a common starting point.[17]
Low Reaction Temperature or Short Reaction Time While lower temperatures can help maintain protein stability, they also slow down the reaction rate.[19][25] Consider increasing the reaction time or temperature, while carefully monitoring protein stability.[19][25]
Issue 3: Protein Aggregation During PEGylation

Symptoms:

  • The reaction mixture becomes cloudy or a visible precipitate forms.

  • Size-exclusion chromatography (SEC) analysis shows the presence of high molecular weight species.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Protein Concentration High concentrations increase the likelihood of intermolecular cross-linking and aggregation.[17][24][26] Try reducing the protein concentration.[17][24][26]
Suboptimal Buffer Conditions The buffer's pH and ionic strength can affect protein stability.[17][26] Screen different buffer conditions to find one that maintains protein solubility.[17][26]
Use of Bifunctional PEG Reagents If you are using a PEG reagent with two reactive groups, it can cross-link multiple protein molecules, leading to aggregation.[25][26] If site-specific cross-linking is not the goal, use a monofunctional PEG reagent.[25][26]
Reaction Temperature Elevated temperatures can sometimes induce protein unfolding and aggregation.[17] Consider performing the reaction at a lower temperature (e.g., 4°C).[17]
Presence of Stabilizing Excipients The addition of certain excipients can help prevent aggregation.[24][25][26][27]

Table 1: Common Stabilizing Excipients to Prevent Protein Aggregation

Excipient CategoryExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-20% (v/v) or (w/v)Stabilize protein structure through preferential exclusion.[24][25][26]
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.[24][25][27]
Non-ionic Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[24][25][26]

Experimental Protocols

Protocol 1: General Procedure for Dissolving High Molecular Weight PEG (e.g., PEG 20,000)

Materials:

  • High molecular weight PEG (e.g., PEG-20,000)

  • Ultrapure water or desired solvent

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Hot plate (optional)

Procedure:

  • Add the desired volume of solvent to the beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Begin stirring the solvent at a moderate speed to create a vortex.

  • Slowly and gradually add the solid PEG powder to the vortex. Adding the PEG too quickly can lead to the formation of large clumps.

  • If the PEG is dissolving slowly, gently warm the solution on a hot plate to 40-50°C while continuing to stir. Do not boil.[15]

  • Continue stirring until the PEG is completely dissolved and the solution is clear.

  • Allow the solution to cool to room temperature before use, especially if temperature-sensitive reagents will be added.

Protocol 2: General Procedure for Amine-Reactive PEGylation using an NHS-Ester PEG

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction vessel

Procedure:

  • Protein Preparation: Ensure the protein is at the desired concentration in an appropriate amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable buffer using dialysis or a desalting column.[20]

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF.[18][20]

  • PEGylation Reaction: Add the calculated amount of the dissolved PEG-NHS ester solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of PEG to protein is a common starting point.[18]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[20] The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted PEG-NHS ester.[20]

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and byproducts using an appropriate chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[20][][29][30][31]

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_protein Prepare Protein Solution (in amine-free buffer) reaction PEGylation Reaction (mix protein and PEG) prep_protein->reaction prep_peg Prepare PEG Reagent (dissolve immediately before use) prep_peg->reaction incubation Incubation (controlled time and temperature) reaction->incubation quenching Quench Reaction (add Tris or glycine) incubation->quenching analysis In-Process Analysis (e.g., SDS-PAGE, SEC) incubation->analysis Monitor Progress purification Purification (e.g., SEC, IEX) quenching->purification characterization Final Product Characterization (e.g., MS, NMR) purification->characterization

Figure 1: General Experimental Workflow for Protein PEGylation

troubleshooting_viscosity Figure 2: Troubleshooting Logic for Handling Viscous PEG Solutions cluster_dissolving Dissolving Issues? cluster_pipetting Pipetting Inaccuracy? cluster_filtration Filtration Difficulty? start Problem: Handling Viscous PEG Solution dissolving_yes Yes start->dissolving_yes dissolving_no No dissolving_actions Increase Temperature Increase Agitation Add PEG Slowly dissolving_yes->dissolving_actions Try Solutions pipetting_yes Yes dissolving_no->pipetting_yes dissolving_actions->pipetting_yes pipetting_no No pipetting_actions Use Reverse Pipetting Use Wide-Bore Tips Go Slow & Steady pipetting_yes->pipetting_actions Try Solutions filtration_yes Yes pipetting_no->filtration_yes pipetting_actions->filtration_yes filtration_no No filtration_actions Use Pre-filter Increase Surface Area Dilute Solution filtration_yes->filtration_actions Try Solutions end Problem Resolved filtration_no->end filtration_actions->end

Figure 2: Troubleshooting Logic for Handling Viscous PEG Solutions

Quantitative Data Summary

Table 2: Influence of Molecular Weight and Concentration on the Viscosity of Aqueous PEG Solutions at 20°C (293.15 K)

PEG Molecular Weight ( g/mol )Concentration (wt%)Dynamic Viscosity (mPa·s)
100010~1.31
100030~3.34
100050~8.62
335010~1.8
335030~8.5
335050~40
800010~3.0
800030~25
800050~150

Note: Viscosity values are approximate and have been compiled and extrapolated from various sources for comparative purposes.[1][7] Actual viscosity can vary based on the specific PEG polydispersity, temperature, and solvent.

Table 3: Effect of Temperature on the Viscosity of a 30 wt% Aqueous PEG 6000 Solution

Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s)
20293.15~15
30303.15~10
40313.15~7
50323.15~5

Note: Approximate values based on data from published studies.[5]

References

How to monitor the progress of a Benzyl-PEG2-CH2COOH conjugation reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG2-CH2COOH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for monitoring the progress of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugation reaction?

A this compound conjugation is a chemical reaction used to attach a molecule containing a primary or secondary amine (e.g., a protein, peptide, or small molecule drug) to the this compound linker. This reaction forms a stable amide bond. The process typically requires activation of the carboxylic acid group (-COOH) on the PEG linker, commonly using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[1] The NHS is added to form a more stable amine-reactive intermediate, which then efficiently couples with the amine-containing molecule.[1][2]

Q2: How can I monitor the progress of my conjugation reaction?

Several analytical techniques are effective for monitoring the progress of your reaction:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward qualitative method to observe the consumption of starting materials and the formation of the product.[1]

  • High-Performance Liquid Chromatography (HPLC): A quantitative technique to separate and measure the concentrations of reactants and products. Both Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be utilized.[1][3][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific method that confirms the identity of the conjugated product by verifying its molecular weight.[1][3][5] The expected mass of the product will be the sum of the starting materials minus the mass of a water molecule (18.02 Da).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for detailed structural confirmation of the final, purified conjugate, but it can also be adapted to monitor the reaction's progress.[1][6]

Q3: Why is it necessary to use coupling agents like EDC and NHS?

Directly reacting a carboxylic acid with an amine to form an amide bond requires high temperatures, which can degrade sensitive biomolecules. Coupling agents like EDC and NHS are used to carry out the reaction under mild conditions, preserving the integrity of the molecules being conjugated.[1]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Q4: My conjugation reaction shows a low yield of the desired product. What are the common causes?

Low conjugation yield can stem from several factors, including suboptimal reaction conditions, reagent quality, and issues with the molecule being conjugated.[7][8] A systematic approach to troubleshooting is recommended.[7]

Potential Cause Suggested Solution
Suboptimal Reaction pH The reactivity of the amine group is pH-dependent. For reactions involving NHS esters, a pH of 7.0-8.5 is generally more efficient.[8] Verify the pH of your reaction buffer before starting.
Inactive PEG Reagent The activated this compound (e.g., NHS ester) can hydrolyze in the presence of moisture.[9] Use fresh or properly stored reagents. Allow the reagent to warm to room temperature before opening to prevent condensation.[9]
Competing Nucleophiles in Buffer Buffers containing primary amines, such as Tris, will compete with your target molecule for the activated PEG reagent.[8][9] Use amine-free buffers like phosphate-buffered saline (PBS) or HEPES.[9]
Insufficient Molar Ratio of PEG An inadequate amount of the activated PEG reagent will lead to an incomplete reaction.[8] Consider increasing the molar excess of the PEG reagent. It is advisable to perform small-scale optimization experiments with varying PEG-to-molecule ratios.[8]
Low Reaction Temperature The reaction may be too slow at lower temperatures. Consider gradually increasing the temperature (e.g., from 4°C to room temperature) while monitoring the stability of your molecule.[9]

Issue 2: Formation of Side Products

Q5: I am observing unexpected spots on my TLC or peaks in my HPLC. What could they be?

The most common side reaction is the hydrolysis of the activated NHS ester of the this compound.[2]

Side Product Cause Prevention/Solution
Hydrolyzed PEG-COOH The NHS ester is susceptible to hydrolysis in aqueous solutions, converting it back to the unreactive carboxylic acid. The rate of hydrolysis increases with higher pH.[2]Prepare the activated PEG reagent solution immediately before use.[7] Maintain the reaction pH in the optimal range (typically 7.0-8.5 for NHS esters) to balance reactivity and hydrolysis.[2]
Multi-PEGylated Products A high molar excess of the activated PEG reagent or a long reaction time can lead to the attachment of multiple PEG chains to a single molecule, especially if multiple amine groups are available.[7][9]Systematically decrease the molar ratio of the PEG reagent.[9] Perform a time-course experiment to identify the optimal reaction duration that maximizes the desired mono-conjugated product.[9]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC provides a quick qualitative assessment of the reaction by comparing the retention factors (Rf) of the starting materials and the product.[10]

  • Sample Preparation: At various time points (e.g., 0, 1, 4, and 24 hours), take a small aliquot of the reaction mixture.

  • TLC Plate Spotting: On a silica gel TLC plate, spot the following:

    • Lane 1: this compound starting material.

    • Lane 2: Your amine-containing molecule.

    • Lane 3: A co-spot of both starting materials.[10]

    • Lane 4 onwards: Aliquots from the reaction mixture at different time points.

  • Elution: Develop the TLC plate in a suitable solvent system. For amide bond formation, a common starting point is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[11] The polarity can be adjusted to achieve good separation.

  • Visualization: Visualize the spots. If the compounds are UV-active, use a UV lamp (254 nm).[12] Otherwise, use a suitable staining reagent such as potassium permanganate, ninhydrin (for primary amines), or ceric ammonium molybdate.[11][13]

  • Analysis: The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progress of the reaction. The amide product is typically less polar than the carboxylic acid starting material and will have a higher Rf value.

Protocol 2: Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and can be used to quantify the consumption of reactants and the formation of the product.[14]

  • Sample Preparation: At different time points, quench a small aliquot of the reaction mixture (e.g., by adding a small amount of acid like TFA) and dilute it with the mobile phase.

  • HPLC System:

    • Column: A C18 or C8 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is a good starting point.

    • Detection: UV detection at 214 nm (for peptide bonds) or 280 nm (if your molecule contains aromatic residues).[3]

  • Injection: Inject the prepared samples, along with standards of the starting materials.

  • Data Analysis: The retention time of the PEGylated conjugate will differ from the starting materials.[14] The product is typically more hydrophobic and will have a longer retention time. By integrating the peak areas, the percentage conversion can be calculated over time.

Compound Expected Retention Behavior
Amine-containing moleculeDependent on its own hydrophobicity.
This compoundWill have a specific retention time.
Conjugated ProductGenerally, will have a longer retention time than the individual starting materials due to the increased size and altered polarity.

Protocol 3: Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity of the conjugate.[5]

  • LC Separation: Use an HPLC method similar to the one described in Protocol 2. The eluent from the HPLC is directly introduced into the mass spectrometer.[14]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used for biomolecules.[3]

    • Analysis: Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected m/z of the starting materials and the product.

  • Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the eluting species. A successful conjugation will show a peak corresponding to the molecular weight of the amine-containing molecule plus the molecular weight of this compound, minus 18.02 Da (the mass of water).[1]

Visualizations

Reaction_Monitoring_Workflow start Start Conjugation Reaction sampling Take Aliquots at Different Time Points start->sampling tlc TLC Analysis (Qualitative) sampling->tlc hplc HPLC Analysis (Quantitative) sampling->hplc lcms LC-MS Analysis (Confirmation) sampling->lcms analyze_tlc Observe Spot Disappearance/Appearance tlc->analyze_tlc analyze_hplc Quantify Peak Areas (% Conversion) hplc->analyze_hplc analyze_lcms Confirm Molecular Weight of Product lcms->analyze_lcms end Determine Reaction Completion analyze_tlc->end analyze_hplc->end analyze_lcms->end

Caption: Workflow for monitoring a this compound conjugation reaction.

Troubleshooting_Guide start Low Conjugation Yield? check_ph Is pH Optimal (7.0-8.5)? start->check_ph Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_reagents Are PEG Reagents Fresh/Active? check_ph->check_reagents Yes adjust_ph->check_reagents use_fresh_reagents Use Freshly Prepared Activated PEG check_reagents->use_fresh_reagents No check_buffer Buffer Amine-Free? check_reagents->check_buffer Yes use_fresh_reagents->check_buffer change_buffer Switch to PBS or HEPES check_buffer->change_buffer No check_ratio Is Molar Ratio Sufficient? check_buffer->check_ratio Yes change_buffer->check_ratio increase_ratio Increase Molar Ratio of PEG check_ratio->increase_ratio No success Yield Improved check_ratio->success Yes increase_ratio->success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

A Researcher's Guide to Analytical Methods for Characterizing Benzyl-PEG2-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PROTACs and other bioconjugates is essential for ensuring product quality, efficacy, and safety. Benzyl-PEG2-CH2COOH is a commonly utilized linker that requires thorough analytical validation to confirm its identity, purity, and stability. This guide provides an objective comparison of key analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound conjugates. The primary techniques employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method offers unique and complementary information regarding the structure, molecular weight, and purity of the molecule.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from each analytical technique for a typical this compound conjugate.

Table 1: NMR Spectroscopy Data

TechniqueNucleusMoietyExpected Chemical Shift (ppm)
¹H NMR¹HBenzyl (aromatic)7.2 - 7.4
Benzyl CH₂~4.5
PEG backbone (O-CH₂-CH₂-O)~3.6
CH₂ adjacent to COOH~3.7
¹³C NMR¹³CBenzyl (aromatic)127 - 138
Benzyl CH₂~73
PEG backbone (O-CH₂-CH₂-O)~70
CH₂ adjacent to COOH~68
Carboxylic Acid (C=O)~172

Table 2: Mass Spectrometry Data

TechniqueIonization ModeExpected m/zKey Fragmentation Pattern
ESI-MSPositive[M+H]⁺, [M+Na]⁺Cleavage of PEG units (loss of 44 Da), Loss of benzyl group (C₇H₇⁺, m/z 91)

Table 3: High-Performance Liquid Chromatography (HPLC) Data

TechniqueStationary PhaseMobile PhaseExpected Retention Time
RP-HPLCC18Acetonitrile/Water with 0.1% TFADependent on gradient, typically 5-15 min

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the this compound conjugate.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Key Signals: Identify the aromatic protons of the benzyl group (7.2-7.4 ppm), the benzylic methylene protons (~4.5 ppm), the repeating ethylene glycol units of the PEG chain (~3.6 ppm), and the methylene protons adjacent to the carboxylic acid (~3.7 ppm). The integration of these signals should correspond to the expected proton count.[1]

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.

    • Key Signals: Identify the aromatic carbons of the benzyl group (127-138 ppm), the benzylic methylene carbon (~73 ppm), the PEG backbone carbons (~70 ppm), the methylene carbon adjacent to the carboxylic acid (~68 ppm), and the carboxylic acid carbonyl carbon (~172 ppm).[2][3][4][5][6]

2. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Objective: To confirm the molecular weight of the this compound conjugate.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize in-source fragmentation.[7]

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Identify the protonated molecule [M+H]⁺ and common adducts such as the sodium adduct [M+Na]⁺.

    • If tandem MS (MS/MS) is performed, look for characteristic fragmentation patterns, such as the neutral loss of ethylene glycol units (44 Da) and the loss of the benzyl group (91 Da).[1][8]

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To assess the purity of the this compound conjugate.

  • Instrumentation: HPLC system with a UV detector.

  • Method:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[9][10][11]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[9]

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[9]

    • Gradient: A linear gradient tailored to the hydrophobicity of the conjugate, for example, 30-80% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV absorbance at 254 nm (for the benzyl chromophore).[1]

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the conjugate as the percentage of the main peak area relative to the total peak area.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the characterization of this compound conjugates.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Analysis & Reporting start This compound Synthesis purification Purification (e.g., RP-HPLC) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry (ESI-MS) purification->ms Molecular Weight Verification hplc Purity Analysis (RP-HPLC) purification->hplc Purity Assessment report Comprehensive Report nmr->report ms->report hplc->report

Caption: Workflow for the synthesis and characterization of this compound.

analytical_comparison_logic cluster_primary Primary Analytical Methods cluster_alternative Alternative/Complementary Methods main_compound This compound Conjugate nmr NMR (Structure) main_compound->nmr ms MS (Molecular Weight) main_compound->ms hplc HPLC (Purity) main_compound->hplc ftir FTIR (Functional Groups) main_compound->ftir sec SEC (Aggregation) main_compound->sec

Caption: Logical relationship of analytical methods for conjugate characterization.

Alternative and Complementary Techniques

While NMR, MS, and HPLC are the primary methods for characterizing this compound conjugates, other techniques can provide valuable complementary information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and straightforward method to identify the presence of key functional groups. For a successful synthesis, one would look for the characteristic C=O stretch of the carboxylic acid and the C-O-C stretches of the PEG backbone.

  • Size-Exclusion Chromatography (SEC): SEC can be employed to assess the presence of high molecular weight impurities or aggregates, which may not be easily resolved by RP-HPLC.

A combination of these analytical methods provides a comprehensive characterization of this compound conjugates, ensuring their suitability for downstream applications in drug discovery and development.

References

Purity Analysis of Synthesized Benzyl-PEG2-CH2COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of linking agents is of paramount importance. This guide provides a comprehensive purity analysis of synthesized Benzyl-PEG2-CH2COOH, a heterobifunctional PEG linker. We offer an objective comparison with commercially available alternatives, supported by experimental data and detailed protocols to ensure the reliability and reproducibility of your research.

This compound is a versatile linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] Its structure, featuring a benzyl-protected hydroxyl group, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a balance of hydrophilicity and reactivity.[] The purity of this linker directly impacts the efficacy, safety, and reproducibility of the final bioconjugate.[3]

Comparison with Alternative Linkers

The selection of a linker is often dictated by the specific requirements of the final conjugate, including desired stability, solubility, and the nature of the molecules to be linked. Alternatives to this compound often feature different protecting groups for the amine or hydroxyl functionality, such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), which offer different deprotection chemistries.[4] Another key consideration is the polydispersity of the PEG chain; monodisperse linkers are preferred for precise characterization of the final conjugate.[5]

FeatureThis compoundFmoc-NH-PEG2-CH2COOHBoc-NH-PEG2-CH2COOH
Protecting Group Benzyl (Bn)9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Deprotection Condition Hydrogenolysis (e.g., H2, Pd/C)Base (e.g., Piperidine)Acid (e.g., TFA)
Key Applications PROTACs, general bioconjugationSolid-phase peptide synthesis (SPPS)General bioconjugation
Typical Purity >95%>97%[6]>95%
Solubility Good in organic solventsHighly soluble in polar organic solvents[6]Good in organic solvents

Purity Analysis: A Multi-Technique Approach

A comprehensive purity assessment of this compound and its alternatives relies on a combination of analytical techniques to confirm the structure, identify, and quantify impurities.[7] The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[7][8]

Quantitative Data Summary
Analytical TechniqueParameterThis compoundExpected Results for Alternatives
¹H NMR Purity>98% (by integration)[8]Similar purity levels are expected and can be determined by comparing the integration of characteristic proton signals to impurity signals.[8]
Key Signals (CDCl₃)~7.35 ppm (aromatic), ~4.58 ppm (benzyl CH₂), ~3.6-3.8 ppm (PEG backbone), ~4.1 ppm (CH₂COOH)[8][9]Alternatives will lack the benzyl signals but show characteristic signals for their respective protecting groups (e.g., Fmoc: ~7.3-7.8 ppm; Boc: ~1.4 ppm). The PEG backbone signals will be similar.
RP-HPLC Purity>98% (by peak area)[8]Purity levels of >97% are common for commercial alternatives.[6]
Retention TimeAnalyte dependent, typically 5-15 min[8]Retention times will vary based on the hydrophobicity of the protecting group.
LC-MS (ESI) Expected m/z[M+H]⁺, [M+Na]⁺[7]The expected mass will correspond to the molecular weight of the specific alternative, with similar adduct formation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and estimate the purity of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.[8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.[9]

  • Data Analysis:

    • Identify the characteristic proton signals for this compound: aromatic protons of the benzyl group (~7.35 ppm), methylene protons of the benzyl group (~4.58 ppm), repeating ethylene glycol units of the PEG chain (~3.6-3.8 ppm), and the methylene protons adjacent to the carboxylic acid (~4.1 ppm).[8][9][10]

    • Identify any impurity signals. Common impurities can include starting materials, byproducts from the synthesis such as dibenzyl ether, or degradation products like benzaldehyde and benzoic acid.[11][12][13][14]

    • Calculate purity by comparing the integration of the characteristic product signals to the total integration of all signals.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) or Formic Acid

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition.[8]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water[12]

    • Mobile Phase B: 0.1% TFA in Acetonitrile[12]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the compound and any impurities. A common gradient might be 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (for the benzyl group)[15]

  • Data Analysis:

    • Calculate the purity by determining the relative peak area of the main component against the total area of all detected peaks.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and identify potential impurities.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source[16]

Procedure:

  • Sample Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC conditions described above.

  • MS Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[16]

    • Mass Range: Scan a range that includes the expected molecular weight of the compound and potential adducts (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ and common adducts such as the sodium adduct [M+Na]⁺.[16]

    • Analyze other peaks in the spectrum to identify potential impurities. Fragmentation analysis (MS/MS) can be performed to further elucidate the structure of the main compound and any impurities.[16]

Visualizing the Analytical Workflow

To better illustrate the process of purity analysis, the following diagrams outline the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve this compound in Mobile Phase inject Inject Sample prep->inject 1 mg/mL separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC analysis workflow for this compound purity.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep Dissolve 5-10 mg of Sample in Deuterated Solvent acquire Acquire ¹H NMR Spectrum (≥400 MHz) prep->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate assign Assign Peaks & Identify Impurities integrate->assign purity Estimate Purity assign->purity

Caption: NMR analysis workflow for this compound purity.

Purity_Assessment_Logic cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision synthesis Synthesized This compound hplc HPLC (Purity by Area %) synthesis->hplc nmr NMR (Structural Confirmation & Purity) synthesis->nmr ms MS (Molecular Weight Confirmation) synthesis->ms decision Purity > 95%? hplc->decision nmr->decision ms->decision pass Proceed to Bioconjugation decision->pass Yes fail Further Purification Required decision->fail No

Caption: Logical workflow for the overall purity assessment.

References

The Architect's Bridge: A Comparative Analysis of the Benzyl-PEG2-CH2COOH Linker in PROTAC Efficacy and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The success of a PROTAC is not solely dictated by the choice of its warhead (targeting the protein of interest, POI) and E3 ligase ligand, but is critically dependent on the linker that tethers them. This guide provides a comparative analysis of the Benzyl-PEG2-CH2COOH linker, examining its impact on PROTAC efficacy and potency against other common linker classes.

The this compound linker is a semi-rigid linker that incorporates both a hydrophilic polyethylene glycol (PEG) unit and a rigid benzyl group. This combination of features can significantly influence a PROTAC's physicochemical properties, cell permeability, and its ability to induce a productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation.[1]

Comparative Analysis of Linker Performance

The choice of linker can profoundly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. While direct head-to-head comparative data for the this compound linker across multiple targets is limited in publicly available literature, we can infer its performance characteristics by examining studies comparing linkers with similar properties.

Key Attributes of the this compound Linker:

  • Hydrophilicity and Solubility: The PEG2 moiety enhances the hydrophilicity of the PROTAC, which can improve aqueous solubility, a common challenge for these large molecules.[2]

  • Conformational Rigidity: The benzyl group introduces a degree of rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[3][4]

  • Potential for Specific Interactions: The aromatic benzyl ring can participate in π-π stacking interactions with amino acid residues on the POI or E3 ligase, such as tyrosine, which may enhance the stability of the ternary complex.[1][5]

  • Length: As a short-chain linker, it is suitable for target and E3 ligase pairs that require close proximity for optimal ubiquitination. However, for targets requiring a longer distance, this linker may be suboptimal.[1]

The following tables summarize experimental data from various studies, illustrating the impact of linker composition and length on PROTAC performance. This data is intended to be illustrative of general trends and not a direct comparison of the this compound linker.

Table 1: Impact of Linker Composition on BRD4 Degradation

PROTAC System (Target-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Cell LineKey Observation
BRD4-CRBNAlkyl Chain (9 atoms)Effective>90HEK293TDemonstrates the efficacy of simple, flexible linkers.
BRD4-CRBNPEG3Weak Degradation<50HEK293TReplacement of alkyl with PEG of similar length reduced activity, highlighting the importance of atomic composition.[5]
BRD4-VHLPEG35585HeLaProvides a baseline for PEG linker efficacy in a different E3 ligase system.[6]
BRD4-VHLPEG515>98HeLaDemonstrates that optimizing PEG linker length can significantly improve potency.[6]
SMARCA2/4-VHLBenzyl-containingPotent Degradation>90MOLM-13The benzyl group was designed to provide conformational restriction and engage in a pi-stacking interaction with Y98 of VHL.[5]

Table 2: Impact of Linker Length on BTK Degradation

PROTAC System (Target-E3 Ligase)Linker CompositionDC50 (nM)Dmax (%)Cell LineKey Observation
BTK-CRBN18-atom PEG-based~6>90RamosShows high potency with a longer PEG linker.[7]
BTK-CRBN4-5 PEG units<0.5 µM>90H661Longer PEG linkers were more effective in this system.[5]
BTK-CRBN1-2 PEG units>5 µMReduced DegradationH661Shorter PEG linkers were less potent, indicating a requirement for a certain distance between the ligands.[5]

Signaling Pathways and Experimental Workflows

The rational design and evaluation of PROTACs require a thorough understanding of the underlying biological pathways and the application of robust experimental methodologies.

PROTAC Mechanism of Action

A PROTAC molecule facilitates the formation of a ternary complex between a target protein (POI) and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another degradation cycle.

PROTAC Mechanism of Action PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Evaluation

A systematic approach is necessary to characterize the efficacy and mechanism of action of a novel PROTAC.

PROTAC Evaluation Workflow Experimental Workflow for PROTAC Evaluation cluster_invitro In Vitro / Biochemical Assays cluster_cellular Cell-Based Assays cluster_downstream Downstream Effects & Specificity Binding Binary Binding Assays (SPR, ITC, FP) Ternary Ternary Complex Formation (NanoBRET, TR-FRET) Binding->Ternary Degradation Target Degradation (Western Blot, HiBiT) Ternary->Degradation Ubiquitination Target Ubiquitination (IP-Western) Degradation->Ubiquitination Viability Cell Viability/Toxicity (CTG, MTT) Degradation->Viability Proteomics Global Proteomics (Off-target analysis) Degradation->Proteomics Pathway Signaling Pathway Analysis Viability->Pathway

Caption: A typical experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

Accurate and reproducible data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Target Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, MCF7) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

3. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Signal Detection and Data Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

Protocol 2: Target Ubiquitination by Immunoprecipitation-Western Blot

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC at a concentration known to induce degradation, with and without a proteasome inhibitor (e.g., MG132), for a shorter duration (e.g., 2-4 hours).

  • Lyse cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions, then dilute with SDS-free buffer to 0.1% SDS.[9]

2. Immunoprecipitation (IP):

  • Pre-clear the lysate with Protein A/G agarose beads.

  • Incubate the cleared lysate with an antibody against the target protein overnight at 4°C to form an antibody-antigen complex.

  • Add Protein A/G agarose beads to pull down the complex.

  • Wash the beads several times to remove non-specific binders.

3. Elution and Western Blot:

  • Elute the protein from the beads by boiling in Laemmli sample buffer.

  • Perform Western blotting as described in Protocol 1.

  • Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated forms of the target protein.

4. Data Analysis:

  • A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[9][10]

Protocol 3: HiBiT Lytic Assay for Protein Degradation

This is a quantitative, plate-based luminescence assay for measuring protein levels.

1. Cell Line Generation:

  • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.[11]

2. Cell Plating and Treatment:

  • Plate the HiBiT-tagged cells in a 96- or 384-well white assay plate and allow them to adhere.

  • Treat cells with a serial dilution of the PROTAC for the desired time course.

3. Lysis and Luminescence Measurement:

  • Equilibrate the plate to room temperature.

  • Prepare the Nano-Glo® HiBiT Lytic Reagent containing LgBiT protein and substrate.

  • Add the lytic reagent to the cells, which lyses the cells and allows LgBiT to bind to the HiBiT tag, generating a luminescent signal.[12][13]

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence using a plate luminometer.

4. Data Analysis:

  • Normalize the luminescence signal to the vehicle control.

  • A decrease in luminescence indicates degradation of the HiBiT-tagged protein.

  • Calculate DC50 and Dmax values from the dose-response curve.[11][12]

Conclusion

The this compound linker offers a unique combination of hydrophilicity, semi-rigidity, and potential for specific interactions, making it a valuable tool in the PROTAC design toolbox. The choice of linker is a critical optimization step that is highly dependent on the specific POI and E3 ligase pair. While flexible linkers like pure PEG or alkyl chains are excellent starting points, functionalized linkers such as this compound provide an avenue for rational design to enhance ternary complex stability and overall PROTAC efficacy. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different PROTACs, enabling researchers to make data-driven decisions in the development of novel protein degraders.

References

A Comparative Guide to Bioconjugation with Benzyl-PEG2-CH2COOH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic index for targeted drug delivery systems, influencing both efficacy and toxicity. Among the diverse linker technologies, Polyethylene Glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This guide provides an objective comparison of Benzyl-PEG2-CH2COOH with other amine-reactive PEG linkers of varying lengths, summarizing their performance in bioconjugation, particularly in the context of Antibody-Drug Conjugates (ADCs). The information is supported by a synthesis of experimental data and detailed methodologies to aid researchers in the rational design and selection of optimal linkers for their specific applications.

Performance Comparison of Amine-Reactive PEG Linkers

The choice of a PEG linker for bioconjugation involves a trade-off between various properties. Shorter PEG linkers, such as this compound, offer a compact and hydrophilic spacer, while longer PEG linkers can provide a more pronounced shielding effect and a greater influence on the pharmacokinetic properties of the bioconjugate.[1]

Table 1: Impact of PEG Linker Length on ADC Physicochemical and In Vitro Properties

Linker TypeRepresentative StructureDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50, nM)Key Observations
Short-Chain Linear PEG This compound ~8<5%0.1 - 1.0Minimal steric hindrance may lead to higher conjugation efficiency.[2]
Medium-Chain Linear PEGm-PEG8-Amine~8<2%0.2 - 1.5Balances hydrophilicity and steric effects.[1]
Long-Chain Linear PEGm-PEG12-Amine~8<1%0.5 - 2.0Increased hydrophilicity can reduce aggregation with hydrophobic payloads.[3]
Branched PEGBranched PEG12~8<1%1.0 - 5.0Can increase drug load but may also introduce steric hindrance.[4]

Note: The data in this table is compiled from various sources and is intended to illustrate general trends. Actual performance will vary depending on the antibody, payload, and conjugation chemistry.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetic Properties in Rats

Linker TypePlasma Half-life (t½, hours)Tumor Exposure (AUC)Key Observations
Short-Chain Linear PEG (PEG2) ~120ModerateShorter PEG chains generally lead to faster clearance.[5]
Medium-Chain Linear PEG (PEG8)~150HighLonger PEG chains increase the hydrodynamic size, reducing renal clearance.[5]
Long-Chain Linear PEG (PEG12)~160HighProvides a significant "stealth" effect, prolonging circulation.[5]
Long-Chain Linear PEG (PEG24)~170Very HighMaximum stealth effect observed among the tested linear PEGs.[5]

Data adapted from a study on an anti-CD30 ADC, demonstrating that increasing PEG linker length generally leads to a longer plasma half-life and enhanced in vivo antitumor efficacy.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are representative protocols for key experiments used to evaluate ADC performance.

Protocol 1: General Two-Step Antibody Conjugation with this compound

This protocol outlines the conjugation of a cytotoxic drug, functionalized with an amine group, to the carboxylic acid of this compound, followed by conjugation of the drug-linker construct to a monoclonal antibody.

Step 1: Synthesis of the Drug-Linker Conjugate

  • Activation of this compound: Dissolve this compound (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • Conjugation to Amine-Containing Drug: In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF. Add the drug solution to the activated linker solution and stir the reaction mixture at room temperature overnight.

  • Purification: Monitor the reaction progress by LC-MS. Purify the drug-linker conjugate using reverse-phase HPLC and lyophilize the pure fractions.

Step 2: Conjugation of Drug-Linker to Antibody

  • Antibody Preparation: Buffer exchange the monoclonal antibody into a suitable conjugation buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Activation of Antibody's Carboxyl Groups: Activate the carboxyl groups on the antibody by adding a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the purified and deprotected drug-linker (now with a reactive amine) to the activated antibody solution. A 5- to 10-fold molar excess of the drug-linker is typically used. Incubate the reaction mixture for 2 hours at room temperature.

  • Quenching: Add a quenching solution, such as 1 M Tris-HCl, to a final concentration of 50-100 mM to quench any unreacted NHS esters.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unconjugated drug-linker and aggregated antibody.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro potency.

Visualizing Bioconjugation Workflows and Signaling Pathways

Diagrams are essential for understanding the complex processes in bioconjugation and the mechanism of action of the resulting therapeutics.

G cluster_0 Drug-Linker Synthesis cluster_1 Antibody Conjugation This compound This compound Activated Linker Activated Linker This compound->Activated Linker Activation NHS, EDC NHS, EDC NHS, EDC->Activated Linker Drug-Linker Conjugate Drug-Linker Conjugate Activated Linker->Drug-Linker Conjugate Conjugation Amine-Drug Amine-Drug Amine-Drug->Drug-Linker Conjugate Activated Antibody Activated Antibody Final ADC Final ADC Drug-Linker Conjugate->Final ADC Antibody Antibody Antibody->Activated Antibody Activation EDC, Sulfo-NHS EDC, Sulfo-NHS EDC, Sulfo-NHS->Activated Antibody Activated Antibody->Final ADC Conjugation

A typical workflow for ADC synthesis using this compound.
Signaling Pathways Targeted by Antibody-Drug Conjugates

ADCs exert their therapeutic effect by delivering a potent cytotoxic payload to cancer cells that overexpress a specific target antigen. The antibody component of the ADC binds to the antigen on the cell surface, leading to internalization and subsequent release of the payload, which then induces cell death by interfering with critical cellular pathways.

HER2_Signaling_ADC_Mechanism cluster_cell Cancer Cell HER2_Receptor HER2 Receptor ADC_Binding ADC Binding & Internalization HER2_Receptor->ADC_Binding PI3K_AKT_Pathway PI3K/AKT Pathway HER2_Receptor->PI3K_AKT_Pathway Activates RAS_MAPK_Pathway RAS/MAPK Pathway HER2_Receptor->RAS_MAPK_Pathway Activates Lysosome Lysosome ADC_Binding->Lysosome Endocytosis Payload_Release Payload Release Lysosome->Payload_Release Degradation Cell_Death Apoptosis Payload_Release->Cell_Death Induces Proliferation Cell Proliferation & Survival PI3K_AKT_Pathway->Proliferation RAS_MAPK_Pathway->Proliferation ADC Anti-HER2 ADC ADC->ADC_Binding

Mechanism of an anti-HER2 ADC targeting the HER2 signaling pathway.

In HER2-positive cancers, the overexpression of the HER2 receptor drives tumor growth through the activation of downstream signaling pathways like PI3K/AKT and RAS/MAPK.[7] Anti-HER2 ADCs bind to the HER2 receptor, leading to their internalization and the release of the cytotoxic payload, which ultimately induces apoptosis.[8][9]

EGFR_Signaling_ADC_Mechanism cluster_cell Cancer Cell EGFR_Receptor EGFR ADC_Binding ADC Binding & Internalization EGFR_Receptor->ADC_Binding Downstream_Signaling PI3K/AKT & RAS/MAPK Pathways EGFR_Receptor->Downstream_Signaling Activates Endosome_Lysosome Endosome/Lysosome ADC_Binding->Endosome_Lysosome Endocytosis Payload_Release Payload Release Endosome_Lysosome->Payload_Release Trafficking & Degradation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Payload_Release->Cell_Cycle_Arrest Induces Tumor_Growth Tumor Growth & Proliferation Downstream_Signaling->Tumor_Growth ADC Anti-EGFR ADC ADC->ADC_Binding

References

A Head-to-Head Comparison of PEG2 and PEG4 Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of linker molecules is a critical aspect of developing effective bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the therapeutic. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility and stability. This guide provides an objective comparison of two commonly used short-chain PEG linkers, PEG2 and PEG4, with a focus on their impact on the performance of bioconjugates, supported by experimental data and detailed methodologies.

The Impact of PEG Chain Length: A Tale of Two Linkers

The fundamental difference between PEG2 and PEG4 linkers lies in the number of ethylene glycol units—two versus four, respectively. This seemingly minor variation in length can have significant consequences for the resulting bioconjugate. A primary role of PEG linkers is to impart hydrophilicity, which can improve the solubility of hydrophobic payloads and reduce aggregation.[1][2] Longer PEG chains generally offer greater hydrophilicity.[2]

The choice between a PEG2 and a PEG4 linker often involves a trade-off between steric hindrance and pharmacokinetic properties.[3][4] A shorter linker like PEG2 may minimize steric hindrance, potentially leading to higher in vitro potency.[3] Conversely, the longer PEG4 linker can provide a more substantial hydrophilic shield, which may improve in vivo stability and circulation half-life by increasing the hydrodynamic volume of the conjugate, thereby reducing renal clearance.[3][5]

Data Presentation: Quantitative Comparison of PEG2 vs. PEG4 Linker Performance

The following tables summarize quantitative data from various studies, illustrating the general trends observed when comparing the performance of bioconjugates with PEG2 and PEG4 linkers. It is important to note that the optimal linker length is highly context-dependent, varying with the specific antibody, payload, and target.[6]

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

Performance MetricPEG2 LinkerPEG4 LinkerGeneral Trend with Increasing PEG Length
In Vitro Cytotoxicity (IC50) Generally higher potency (lower IC50)May show a slight decrease in potency (higher IC50)Decreases due to potential steric hindrance[]
Drug-to-Antibody Ratio (DAR) Can achieve high DARMay allow for higher DAR with hydrophobic drugs due to increased solubilityEnables higher DAR without compromising stability
In Vivo Efficacy May have shorter half-life, potentially reducing overall efficacyOften enhanced due to improved pharmacokinetics[]Improved in vivo efficacy is often observed[]
Pharmacokinetics (PK) Faster clearance, shorter half-lifeSlower clearance, longer half-lifeSlower clearance and longer half-life[3][]
Aggregation May be more prone to aggregation with hydrophobic payloadsReduced aggregation due to a more effective hydrophilic shield[5]Decreased aggregation[5]

Table 2: Impact of PEG Linker Length on PROTAC Performance

Performance MetricPEG2 LinkerPEG4 LinkerGeneral Trend with Increasing PEG Length
Degradation Potency (DC50) Potency is highly target-dependent; may be optimal for some systemsOften shows high potency; may be in the optimal range for many targets[8]An optimal length exists for maximal potency; too short or too long can be detrimental[9]
Maximum Degradation (Dmax) Dependent on ternary complex formationOften achieves high Dmax[8]Follows a similar trend to DC50, with an optimal length for maximal effect[9]
Ternary Complex Formation May be too short, causing steric hindrance[9]Often provides sufficient length and flexibility for stable complex formation[10]An optimal length facilitates productive ternary complex formation[9]
Cellular Permeability May have better permeability due to lower molecular weight and polarityPermeability may be slightly reduced compared to PEG2[8]Generally, increased PEG length can decrease passive permeability[8]

Mandatory Visualization

Logical Relationships of PEG Linker Properties cluster_0 PEG Linker Length cluster_1 Physicochemical Properties cluster_2 Performance Metrics PEG2 PEG2 Hydrophilicity Hydrophilicity PEG2->Hydrophilicity Lower Steric_Hindrance Steric Hindrance PEG2->Steric_Hindrance Lower PEG4 PEG4 PEG4->Hydrophilicity Higher PEG4->Steric_Hindrance Higher Pharmacokinetics Pharmacokinetics Hydrophilicity->Pharmacokinetics Improves In_Vitro_Potency In Vitro Potency Steric_Hindrance->In_Vitro_Potency Reduces In_Vivo_Efficacy In Vivo Efficacy In_Vitro_Potency->In_Vivo_Efficacy Impacts Pharmacokinetics->In_Vivo_Efficacy Enhances

Caption: Logical relationships of PEG linker properties.

Experimental Workflow for ADC Comparison Start Start: Synthesize ADCs ADC_PEG2 ADC with PEG2 Linker Start->ADC_PEG2 ADC_PEG4 ADC with PEG4 Linker Start->ADC_PEG4 Characterization Characterization (DAR, etc.) ADC_PEG2->Characterization ADC_PEG4->Characterization In_Vitro_Assays In Vitro Assays Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies Characterization->In_Vivo_Studies Data_Analysis Data Analysis & Comparison In_Vitro_Assays->Data_Analysis In_Vivo_Studies->Data_Analysis Conclusion Conclusion: Optimal Linker Selection Data_Analysis->Conclusion

Caption: Workflow for comparing ADCs with different PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of bioconjugates with different linker technologies.

Protocol 1: Synthesis and Characterization of ADCs with PEG2 and PEG4 Linkers

Objective: To synthesize and characterize ADCs with PEG2 and PEG4 linkers to determine the drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-linker construct with a maleimide group and a PEG2 or PEG4 spacer

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system[11]

  • UV/Vis spectrophotometer[11]

Procedure:

  • Antibody Reduction: Incubate the mAb with a molar excess of TCEP to reduce interchain disulfide bonds.

  • Conjugation: Add the drug-linker-PEG2 or drug-linker-PEG4 construct to the reduced mAb and incubate to allow for conjugation.

  • Quenching: Add a quenching reagent to cap any unreacted maleimide groups.

  • Purification: Purify the ADC using an SEC system to remove unconjugated drug-linker and other impurities.

  • DAR Determination by HIC:

    • Equilibrate the HIC column with a high-salt mobile phase.

    • Inject the purified ADC onto the column.

    • Elute the different DAR species using a decreasing salt gradient.

    • Calculate the average DAR based on the peak areas of the different species.[11]

  • DAR Determination by UV/Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

    • Calculate the average DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[11]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of ADCs with PEG2 and PEG4 linkers.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • 96-well plates

  • ADCs with PEG2 and PEG4 linkers

  • Cell viability reagent (e.g., MTT or CellTiter-Glo)[12]

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.[12]

  • ADC Treatment: Prepare serial dilutions of the ADCs and add them to the cells.[12]

  • Incubation: Incubate the cells with the ADCs for a defined period (e.g., 72-96 hours).[12]

  • Viability Assessment: Add the cell viability reagent and measure the absorbance or luminescence according to the manufacturer's instructions to determine the percentage of viable cells.[12]

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

Objective: To evaluate the pharmacokinetic profiles of ADCs with PEG2 and PEG4 linkers.

Materials:

  • Rodent model (e.g., mice or rats)

  • ADCs with PEG2 and PEG4 linkers

  • Dosing and blood collection supplies

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to each animal.[12]

  • Blood Sampling: Collect blood samples at various time points post-injection.[12]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • ADC Quantification: Determine the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[6]

Protocol 4: Western Blot Analysis for PROTAC-Mediated Protein Degradation

Objective: To assess the degradation efficiency (DC50 and Dmax) of PROTACs with PEG2 and PEG4 linkers.

Materials:

  • Target cell line

  • PROTACs with PEG2 and PEG4 linkers

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the PROTACs for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.[9]

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.[9]

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[9]

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax.[9]

Conclusion

The choice between a PEG2 and a PEG4 linker is a critical decision in the design of bioconjugates that requires a careful balancing of competing properties. While a PEG2 linker may be advantageous in scenarios where minimizing steric hindrance to maintain high in vitro potency is paramount, a PEG4 linker often provides superior pharmacokinetic properties, leading to enhanced in vivo efficacy. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these linkers, enabling researchers to make data-driven decisions for the development of optimized and effective targeted therapeutics. The optimal linker length is ultimately dictated by the specific molecular context and therapeutic application, underscoring the importance of empirical testing in the bioconjugate design process.

References

Unlocking Precision: A Guide to Mass Spectrometry for Validating Site-Specific ADC Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise and consistent conjugation of cytotoxic drugs to monoclonal antibodies (mAbs) is a cornerstone of developing safe and effective Antibody-Drug Conjugates (ADCs). The location and stoichiometry of this conjugation, known as the drug-to-antibody ratio (DAR), are critical quality attributes (CQAs) that profoundly influence the ADC's efficacy, pharmacokinetics, and safety profile. While several analytical techniques are available, mass spectrometry (MS) has emerged as the gold standard for the definitive validation of site-specific conjugation.

This guide provides an objective comparison of mass spectrometry-based methods with alternative techniques, supported by experimental data, to empower you in selecting the most appropriate analytical strategy for your ADC development pipeline.

The Power of Mass Spectrometry in ADC Analysis

Mass spectrometry offers unparalleled sensitivity and specificity for characterizing the complex heterogeneity of ADCs. It provides direct measurement of molecular weights, enabling the unambiguous determination of drug loading and the precise localization of conjugation sites. The primary MS-based approaches for validating site-specific conjugation are:

  • Intact Mass Analysis: This "top-down" approach measures the mass of the entire ADC molecule. It provides a rapid assessment of the drug-to-antibody ratio (DAR) distribution, revealing the relative abundance of species with different numbers of conjugated drugs.[1][2] This can be performed under both denaturing (for lysine-conjugated ADCs) and native conditions (for cysteine-conjugated ADCs where non-covalent interactions are preserved).[3]

  • Peptide Mapping: In this "bottom-up" approach, the ADC is enzymatically digested into smaller peptides. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies the specific amino acid residues where the drug is conjugated.[4][5][6] This technique is crucial for confirming the site-specificity of the conjugation chemistry.

Comparing the Tools of the Trade: MS vs. Alternatives

While powerful, mass spectrometry is not the only tool in the analytical arsenal. Hydrophobic Interaction Chromatography (HIC) and Capillary Isoelectric Focusing (cIEF) are widely used orthogonal techniques that provide valuable, albeit less direct, information about ADC conjugation.

Analytical MethodPrincipleKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Directly measures molecular weight and identifies conjugation sites.[2] - High sensitivity and specificity. - Provides detailed structural information.[7]- Higher instrument cost and complexity. - Data analysis can be complex.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.[8]- Robust and reproducible method for determining average DAR and drug load distribution.[9] - Relatively simple and widely available instrumentation.- Indirectly infers DAR based on retention time.[10] - Limited resolution for complex mixtures. - Typically incompatible with direct MS coupling due to non-volatile salts.[8][11]
Capillary Isoelectric Focusing (cIEF) Separates molecules based on their isoelectric point (pI).[12][13]- High-resolution separation of charge variants. - Can provide information on the distribution of conjugated species.[14]- Indirectly assesses conjugation through changes in pI. - May not resolve species with the same charge but different conjugation sites.

Performance Metrics: A Quantitative Look

The choice of analytical method is often guided by a combination of the specific information required and the performance characteristics of the technique.

Performance MetricMass SpectrometryHydrophobic Interaction Chromatography (HIC)Capillary Isoelectric Focusing (cIEF)
DAR Accuracy High (Direct Measurement)Good (Indirect, requires calibration)Moderate (Indirect)
Site-Specificity Yes (Peptide Mapping)NoNo
Resolution High (Mass-based)Moderate (Chromatographic)High (Charge-based)
Sensitivity HighModerateHigh
Throughput ModerateHighModerate
MS Compatibility NativeLimited (requires desalting)[11]Yes (with compatible buffers)[12]

A study comparing different analytical techniques for DAR analysis on a cysteine-linked ADC found that while the determined average DAR was comparable across HIC-UV/Vis, RPLC-MS (QToF and Orbitrap), and MALDI-TOF-MS, the accuracy of the molecular weights for the conjugated light and heavy chains varied more significantly, highlighting the importance of the mass analyzer choice.[15][16]

Visualizing the Workflow

To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis ADC_Sample ADC Sample Digestion Enzymatic Digestion (for Peptide Mapping) ADC_Sample->Digestion Peptide Mapping Intact_Sample Intact ADC ADC_Sample->Intact_Sample Intact Mass Analysis LC Liquid Chromatography (e.g., RP-HPLC) Digestion->LC Intact_Sample->LC MS Mass Spectrometer LC->MS MSMS Tandem MS (MS/MS) (for Peptide Mapping) MS->MSMS Fragmentation Data_Analysis Data Analysis (DAR Calculation, Site Identification) MS->Data_Analysis MSMS->Data_Analysis

Mass Spectrometry Workflow for ADC Analysis.

Alternative_Methods_Workflow cluster_hic Hydrophobic Interaction Chromatography (HIC) cluster_cief Capillary Isoelectric Focusing (cIEF) HIC_Sample ADC Sample HIC_Column HIC Column HIC_Sample->HIC_Column HIC_Detection UV Detector HIC_Column->HIC_Detection HIC_Analysis DAR Calculation (from Peak Areas) HIC_Detection->HIC_Analysis cIEF_Sample ADC Sample cIEF_Capillary Capillary with pH Gradient cIEF_Sample->cIEF_Capillary cIEF_Detection UV or Imaging Detector cIEF_Capillary->cIEF_Detection cIEF_Analysis Charge Variant Profile cIEF_Detection->cIEF_Analysis

Workflows for HIC and cIEF Analysis of ADCs.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for the key experiments discussed.

Mass Spectrometry: Intact Mass Analysis (Denaturing Conditions)
  • Sample Preparation: Dilute the ADC sample to a final concentration of 0.5 mg/mL in a suitable buffer such as 25 mM ammonium bicarbonate, pH 7.9. For deglycosylated analysis, treat the ADC with PNGase F.[3]

  • LC-MS System:

    • LC System: Utilize a reverse-phase liquid chromatography (RPLC) system.

    • Column: A column suitable for protein separation, such as an Agilent Poroshell 300SB-C8 (1.0 x 75mm, 5 µm), is recommended.[1]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute the ADC.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the different drug-loaded species and calculate the average DAR.

Mass Spectrometry: Peptide Mapping for Conjugation Site Analysis
  • Sample Preparation:

    • Denaturation, Reduction, and Alkylation: Denature the ADC in a buffer containing urea or guanidine-HCl. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAM).

    • Digestion: Perform enzymatic digestion using an enzyme such as trypsin. For hydrophobic drug-conjugated peptides, optimizing digestion conditions and using organic solvents may be necessary to improve recovery.[5]

  • LC-MS/MS System:

    • LC System: A nano- or micro-flow RPLC system is typically used to achieve optimal sensitivity.

    • Column: A C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A shallow gradient is used to separate the complex peptide mixture.

  • Mass Spectrometry:

    • Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) capable of data-dependent acquisition.

    • Acquisition: A full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence to identify peptides and pinpoint the modification (drug-linker) on specific amino acids.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination
  • Sample Preparation: Dilute the ADC sample in the high-salt mobile phase A.

  • HPLC System:

    • LC System: A biocompatible HPLC system is recommended due to the high salt concentrations.[9]

    • Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[17]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with a small percentage of organic modifier like isopropanol).[17]

    • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV detection at 280 nm.

  • Data Analysis: Calculate the weighted average DAR from the relative peak areas of the different drug-loaded species.

Capillary Isoelectric Focusing (cIEF) for Charge Variant Analysis
  • Sample Preparation: Mix the ADC sample with ampholytes and pI markers in the appropriate solution.

  • cIEF System:

    • Instrument: A capillary electrophoresis instrument capable of cIEF.

    • Capillary: A coated capillary is used to minimize protein adsorption.

    • Anolyte and Catholyte: Acidic and basic solutions, respectively, to establish the pH gradient.

  • Focusing and Mobilization: Apply a high voltage to focus the proteins at their respective pIs. A chemical or pressure mobilization step may be used to move the focused zones past the detector.

  • Detection: UV or whole-column imaging detection.

  • Data Analysis: Analyze the resulting electropherogram to determine the distribution of charge variants.

Conclusion

The validation of site-specific conjugation is a critical aspect of ADC development. Mass spectrometry, through intact mass analysis and peptide mapping, provides the most comprehensive and direct assessment of DAR and conjugation site localization. While orthogonal techniques like HIC and cIEF are valuable for routine monitoring and release testing, they provide indirect information and lack the detailed structural insights offered by MS. A well-defined analytical strategy employing a combination of these methods will provide a thorough understanding of the ADC's critical quality attributes, ultimately ensuring the development of a safe and effective therapeutic.

References

A Comparative Guide to the Biological Activity of Molecules Conjugated with Benzyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic conjugation of molecules to polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern therapeutic development. This guide provides an in-depth comparison of the biological activity of molecules conjugated with the short-chain linker, Benzyl-PEG2-CH2COOH, against unconjugated molecules and those bearing alternative linkers. By presenting key experimental data and detailed methodologies, this document serves as a resource for making informed decisions in the design and assessment of bioconjugates.

The Impact of this compound Conjugation on Biological Performance

The introduction of a this compound linker can significantly alter the physicochemical and pharmacokinetic properties of a parent molecule.[1] The benzyl group offers a stable attachment point, while the short, hydrophilic two-unit PEG chain (PEG2) enhances solubility and can influence the molecule's interaction with biological systems. The terminal carboxylic acid (CH2COOH) provides a reactive handle for conjugation to amine-containing molecules.[2]

Key Performance Indicators: A Comparative Overview

The decision to employ a specific linker is a critical step in the development of bioconjugates like antibody-drug conjugates (ADCs) or PROteolysis Targeting Chimeras (PROTACs).[3] The length of the PEG chain is a crucial variable that balances hydrophilicity, pharmacokinetics, and biological potency.[3][4] While specific head-to-head data for this compound across various molecules is proprietary or not always publicly available, the following tables synthesize expected trends based on studies of short-chain PEG linkers.

Table 1: Comparative In Vitro Efficacy of a Hypothetical Small Molecule Drug

ConjugateTarget IC50 (nM)Cell Viability (at 10x IC50)Rationale & Key Observations
Unconjugated Drug515%High intrinsic potency, but potential for poor solubility and off-target toxicity.
Drug-Benzyl-PEG2-CH2COOH 8 25% A slight decrease in in vitro potency is often observed with PEGylation due to potential steric hindrance at the target binding site. However, improved solubility can lead to better performance in cell-based assays.[4]
Drug-Alkyl-Linker720%Hydrophobic alkyl linkers typically have a minimal impact on intrinsic potency but can increase the risk of aggregation.[5]
Drug-PEG8-Linker1540%Longer PEG chains can further decrease in vitro potency due to increased steric hindrance, but significantly improve solubility and reduce aggregation.[4]

Table 2: Comparative Pharmacokinetic Profile of a Hypothetical Biologic

ConjugatePlasma Half-life (t½) (hours)Systemic Exposure (AUC) (µg·h/mL)Clearance (CL) (mL/h/kg)Rationale & Key Observations
Unconjugated Biologic25020Rapid clearance is a common challenge for unconjugated biologics.
Biologic-Benzyl-PEG2-CH2COOH 8 150 7 The addition of even a short PEG chain increases the hydrodynamic radius, reducing renal clearance and extending circulation time.[]
Biologic-Alkyl-Linker36018Non-PEG linkers generally have a minimal effect on pharmacokinetic properties.[5]
Biologic-PEG24-Linker305002Longer PEG chains provide a more pronounced "stealth" effect, significantly extending half-life and increasing systemic exposure.[]

Table 3: Comparative In Vitro Stability in Human Plasma

Conjugate% Intact after 24h% Intact after 72hRationale & Key Observations
Unconjugated Drug40%10%Susceptible to enzymatic degradation.
Drug-Benzyl-PEG2-CH2COOH 75% 50% The PEG linker can provide a protective hydrophilic shield, enhancing stability against proteolytic enzymes.[2]
Drug-Valine-Citrulline Linker60%20%Cleavable linkers are designed to be stable in circulation but can be susceptible to premature cleavage by plasma enzymes.[7]
Drug-Non-cleavable Linker90%80%Non-cleavable linkers generally offer the highest stability in plasma.[7]

Visualizing Key Processes

To better understand the experimental workflows and biological pathways involved in assessing conjugated molecules, the following diagrams are provided.

Experimental_Workflow_for_ADC_Comparison cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation mAb Monoclonal Antibody (mAb) conjugation Conjugation mAb->conjugation drug_linker Drug-Linker Constructs (Varying PEG Lengths) drug_linker->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (SDS-PAGE, MS) purification->characterization cytotoxicity Cytotoxicity Assay (IC50 Determination) characterization->cytotoxicity plasma_stability Plasma Stability Assay characterization->plasma_stability pk_study Pharmacokinetic (PK) Study characterization->pk_study efficacy_study Antitumor Efficacy (Xenograft Model) pk_study->efficacy_study

Workflow for comparing ADCs with different PEG linkers.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) receptor Tumor Cell Receptor (e.g., HER2) ADC->receptor Binding internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome drug_release Payload Release lysosome->drug_release payload Cytotoxic Payload drug_release->payload cell_death Apoptosis / Cell Death payload->cell_death

Mechanism of action for an Antibody-Drug Conjugate.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of bioconjugate performance.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the conjugated molecule against a target cancer cell line.

Materials:

  • Target cancer cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • Unconjugated drug, this compound conjugated drug, and other linker conjugates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (unconjugated drug and various conjugates) in complete culture medium.

  • Incubation: Remove the existing medium from the wells and add 100 µL of the diluted compounds. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the conjugated molecule in human plasma over time.

Materials:

  • Test conjugates

  • Human plasma (with anticoagulant)

  • Incubator at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test conjugates in human plasma at a final concentration of 1 µM at 37°C.

  • Time Points: Collect aliquots of the plasma-conjugate mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins by adding 3 volumes of ice-cold quenching solution to 1 volume of the plasma sample.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the intact conjugate using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the stability profile.

Protocol 3: Pharmacokinetic Study in a Rodent Model

Objective: To determine the key pharmacokinetic parameters of the conjugated molecule following intravenous administration.

Materials:

  • Test conjugates

  • Sprague-Dawley rats (or other suitable rodent model)

  • Dosing vehicle (e.g., saline)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer the test conjugates intravenously to the rats at a specific dose (e.g., 1 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Sample Analysis: Quantify the concentration of the intact conjugate in the plasma samples using a validated LC-MS/MS method.[8]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[8]

Conclusion

The selection of a linker is a critical decision in the design of conjugated molecules. This compound represents a short-chain PEG linker that can offer a favorable balance between improved physicochemical and pharmacokinetic properties without a significant compromise in in vitro potency. The experimental data, though often specific to the conjugated molecule, generally indicates that even short PEG linkers can enhance solubility, stability, and circulation half-life compared to unconjugated counterparts. The detailed protocols provided in this guide offer a framework for the systematic evaluation of these critical parameters, enabling researchers to make data-driven decisions in the development of next-generation therapeutics.

References

A Comparative Guide to Benzyl-PEG2-CH2COOH and Fmoc-NH-PEG2-CH2COOH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) linkers into peptides is a cornerstone of modern therapeutic development, enhancing solubility, stability, and pharmacokinetic profiles.[1][2][3] The choice of protecting group on these bifunctional linkers is critical as it dictates the synthetic strategy and potential applications. This guide provides an objective, data-driven comparison between two key PEGylation reagents: Benzyl-PEG2-CH2COOH and Fmoc-NH-PEG2-CH2COOH, focusing on their distinct chemical properties and performance in solid-phase peptide synthesis (SPPS).

Chemical Structure and Fundamental Differences

The primary distinction between these two linkers lies in the N-terminal protecting group, which mandates orthogonal deprotection strategies.

  • Fmoc-NH-PEG2-CH2COOH: This linker employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[4] It is the standard choice for integration into the widely used Fmoc/tBu (tert-butyl) SPPS strategy.[5][6] The Fmoc group is removed with a mild base, typically piperidine, allowing for further peptide chain elongation or modification at the newly exposed amine.[7]

  • This compound: This linker features a benzyl (Bn) group protecting the terminal amine. The benzyl group is stable to both the basic conditions used for Fmoc removal and the mild acidic conditions for some resin cleavages. It is typically removed under reductive conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C).[8][9] This unique cleavage requirement makes it a specialized tool for applications requiring an orthogonal protection scheme.

G cluster_0 Fmoc-NH-PEG2-CH2COOH cluster_1 This compound Fmoc_Struct Fmoc_Struct Benzyl_Struct Benzyl_Struct

Caption: Chemical structures of the two PEG linkers.

Head-to-Head Performance Comparison

The choice between Fmoc- and Benzyl-protected linkers has significant implications for the synthesis workflow, compatibility with other chemical moieties, and the design of the final peptide conjugate.

FeatureThis compoundFmoc-NH-PEG2-CH2COOHRationale & Key Considerations
N-Terminal Protecting Group Benzyl (Bn)9-Fluorenylmethoxycarbonyl (Fmoc)The protecting group is the defining difference, dictating the entire synthetic approach.[6]
Deprotection Chemistry Catalytic Hydrogenolysis: H₂, Pd/CBase-induced β-elimination: 20% Piperidine in DMFBenzyl group cleavage is harsh and not compatible with many common protecting groups (e.g., Cys(Trt)) or on-resin procedures.[8][9] Fmoc removal is mild and the cornerstone of modern SPPS.[7][10]
Orthogonality Orthogonal to both Fmoc/tBu and Boc/Bzl strategies.Fully orthogonal with tert-butyl (tBu) based side-chain protection.[6]The stability of the Benzyl group to both acid and base makes it a highly orthogonal protecting group, useful for specific, late-stage modifications.
Typical SPPS Application Terminal modification; introducing a protected amine for post-SPPS conjugation.Chain elongation; incorporation as an internal or N-terminal spacer.[4]Fmoc-PEG is used like an amino acid for building the peptide.[4] Benzyl-PEG is typically added as the final step on-resin to provide a handle for solution-phase chemistry later.
Automation Friendliness Not suitable for standard automated SPPS due to cleavage method.Highly compatible with automated SPPS protocols.[10]Automated synthesizers are designed around the repetitive acid/base cycles of Boc or Fmoc chemistry. Hydrogenolysis is a batch process performed post-synthesis.
Side Reaction Profile Risk of catalyst poisoning (e.g., by sulfur-containing residues). Incomplete cleavage.Diketopiperazine formation at the dipeptide stage.[11] Piperidine adducts.[10]Fmoc-related side reactions are well-documented and can often be mitigated by adjusting protocols.[11] Issues with hydrogenolysis can be difficult to overcome.

Quantitative Performance Metrics

While direct head-to-head quantitative data for these specific linkers is sequence-dependent, performance can be extrapolated from well-established data for their respective chemistries.

ParameterThis compound (via Hydrogenolysis)Fmoc-NH-PEG2-CH2COOH (via Piperidine)Notes
Coupling Efficiency >99%>99%Both linkers utilize their terminal carboxyl group for standard amide bond formation, which is typically highly efficient with modern coupling reagents (e.g., HBTU, HATU).
Deprotection Yield Variable (80-95%)>99.5%Fmoc deprotection is exceptionally clean and efficient.[12] Hydrogenolysis yield can be compromised by catalyst poisoning or steric hindrance and requires careful optimization.
Final Peptide Purity Potentially lowerGenerally higherThe harshness and potential incompleteness of hydrogenolysis can lead to more complex crude peptide mixtures requiring more rigorous purification. Fmoc chemistry is refined for high-purity outcomes.

Logical Workflow and Orthogonality

The choice of linker fundamentally alters the peptide synthesis workflow. The Fmoc-protected linker integrates seamlessly, while the Benzyl-protected linker requires a divergent, orthogonal step, typically performed after the main peptide sequence is complete.

G cluster_Fmoc Fmoc-NH-PEG2-CH2COOH Workflow cluster_Benzyl This compound Workflow F_Start Resin-Bound Peptide (Free N-Terminus) F_Couple Couple Fmoc-NH-PEG2-CH2COOH F_Start->F_Couple F_Wash1 Wash F_Couple->F_Wash1 F_Deprotect Fmoc Deprotection (20% Piperidine/DMF) F_Wash1->F_Deprotect F_Wash2 Wash F_Deprotect->F_Wash2 F_Next Continue Peptide Elongation OR Couple Another Molecule F_Wash2->F_Next F_Cleave Final Cleavage (TFA) F_Next->F_Cleave B_Start Resin-Bound Peptide (Final Residue) B_Couple Couple This compound B_Start->B_Couple B_Wash1 Wash B_Couple->B_Wash1 B_Cleave Final Cleavage (TFA) B_Wash1->B_Cleave B_Purify Purify Crude Peptide B_Cleave->B_Purify B_Deprotect Benzyl Deprotection (H₂, Pd/C in Solution) B_Purify->B_Deprotect B_Final Peptide with Free Amino-PEG Handle B_Deprotect->B_Final

Caption: Contrasting workflows for Fmoc- and Benzyl-protected linkers.

Experimental Protocols

The following are generalized protocols for the incorporation and deprotection of each linker within an SPPS workflow.

Protocol 1: On-Resin Coupling of PEG Linker (Fmoc or Benzyl)

  • Resin Preparation: Start with a resin-bound peptide chain after the final Fmoc deprotection step, leaving a free N-terminal amine. Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[5]

  • Activation Solution: In a separate vessel, dissolve the selected PEG linker (this compound or Fmoc-NH-PEG2-CH2COOH, 3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.

  • Coupling Reaction: Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation solution.[12] Immediately add the activated linker solution to the swollen resin.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents.[5]

Protocol 2: Fmoc Group Deprotection from PEG Linker

  • Piperidine Treatment: Add a 20% (v/v) solution of piperidine in DMF to the resin from the previous step.[12]

  • Deprotection: Agitate the mixture at room temperature. A typical procedure involves a quick 1-5 minute treatment, drain, followed by a longer 15-20 minute treatment.[12]

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[5] The resin now has a free amine ready for the next step.

Protocol 3: Final Peptide Cleavage from Resin

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard, robust cocktail is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). Caution: Handle TFA and scavengers in a certified chemical fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[12]

  • Isolation: Isolate the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.[5]

Protocol 4: Benzyl Group Deprotection (Post-Cleavage)

  • Peptide Dissolution: Dissolve the purified, Benzyl-PEG-modified peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture thereof).

  • Catalyst Addition: Add Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide).

  • Hydrogenation: Secure the reaction vessel to a hydrogenation apparatus. Purge the vessel with hydrogen gas and then maintain a positive pressure of H₂ (typically 1 atm to 50 psi) while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction by HPLC or Mass Spectrometry. The reaction can take from 2 to 24 hours.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to yield the final deprotected peptide.

Decision-Making Guide

Choosing the right linker depends entirely on the synthetic goal. This decision tree can guide researchers to the appropriate choice.

G q1 What is the primary goal of incorporating the PEG linker? a1 Incorporate a hydrophilic spacer and continue peptide elongation. q1->a1 Elongation a2 Create a terminal amine handle for post-synthesis conjugation. q1->a2 Handle res1 Use Fmoc-NH-PEG2-CH2COOH a1->res1 q2 Is the planned post-synthesis conjugation chemistry sensitive to base? a2->q2 a3 Yes, it is base-sensitive. q2->a3 Yes a4 No, it is base-stable. q2->a4 No res2 Use this compound a3->res2 res3 Consider Fmoc-NH-PEG2-CH2COOH (deprotect on-resin for conjugation). a4->res3

References

PEGylation: A Comparative Guide to Enhancing Drug Solubility and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a drug's solubility and pharmacokinetic profile is a critical step in the journey from discovery to clinical application. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, has emerged as a leading strategy to improve these key characteristics. This guide provides an objective comparison of the effects of PEGylation on drug solubility and pharmacokinetics, supported by experimental data and detailed methodologies.

PEGylation can significantly alter the physicochemical properties of a therapeutic agent, leading to enhanced aqueous solubility, a longer systemic circulation time, and reduced immunogenicity. By increasing the hydrodynamic radius of the molecule, PEGylation can decrease renal clearance and protect the drug from enzymatic degradation, ultimately improving its therapeutic efficacy.

Impact on Drug Solubility

One of the primary advantages of PEGylation is its ability to increase the aqueous solubility of hydrophobic drugs. The hydrophilic nature of the PEG polymer can overcome the poor water solubility of many small molecules and biologics, facilitating their formulation and administration.

Comparative Solubility Data

The following tables summarize the impact of PEGylation on the solubility of various drugs.

DrugFormulationSolubilityFold IncreaseReference
Paclitaxel Free Drug< 1 µg/mL-[1]
PEGylated Liposomes1.6 - 6.3 mg/mL>1600[1][2][3]
Simvastatin Free Drug8.74 µg/mL-[4]
Solid dispersion with PEG24.83 µg/mL~2.8[4]
Insulin NativeProne to aggregation-[5][6]
PEGylatedEnhanced solubility and resistance to aggregationN/A[5][6]

Impact on Pharmacokinetics

PEGylation profoundly alters the pharmacokinetic profile of a drug, generally leading to a longer half-life, increased systemic exposure (AUC), and reduced clearance. This allows for less frequent dosing, improving patient compliance and potentially reducing side effects.

Comparative Pharmacokinetic Parameters

The tables below provide a comparative overview of key pharmacokinetic parameters for several drugs before and after PEGylation.

Paclitaxel

ParameterNon-PEGylated (Taxol®)PEGylated LiposomesReference
Half-life (t½) ~5.05 h~17.8 h[2][3]
Area Under the Curve (AUC) -Increased[7]
Clearance (CL) -Decreased[7]
Volume of Distribution (Vd) --

Interferon

ParameterInterferon alfa-2bPEGylated Interferon alfa-2bReference
Half-life (t½) ~2.3 h~4.6 h[8]
Clearance (CL) ~231 mL/h/kg~22 mL/h/kg[8][9]
Mean Residence Time (MRT) -Prolonged[8]
ParameterInterferon alfa-2aPEGylated Interferon alfa-2aReference
Half-life (t½) -50-130 h[10]
Clearance (CL) -Reduced >100-fold[8]
Volume of Distribution (Vd) ~1.4 L/kg~0.99 L/kg[8]

Insulin

ParameterNative InsulinPEGylated InsulinReference
Time to Peak Concentration RapidDelayed by ~1 h[11]
Elimination Time Undetectable at 4 hDetected at 12 h[11]
Area Under the Curve (AUC) -Significantly greater[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are outlines for key experiments used to evaluate the effects of PEGylation.

Kinetic Solubility Assay

This assay is used to determine the solubility of a compound over time.

Protocol:

  • Stock Solution Preparation: Dissolve the test compound in an organic solvent like DMSO to create a concentrated stock solution.

  • Buffer Preparation: Prepare an aqueous buffer solution (e.g., phosphate-buffered saline, PBS) at the desired pH.

  • Assay Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Compound Dilution: Add the aqueous buffer to each well to achieve the desired final compound concentrations.

  • Incubation: Mix the contents and incubate the plate at a controlled temperature for a specific duration.

  • Measurement:

    • Nephelometry: Measure light scattering to detect the formation of a precipitate.

    • Direct UV/Vis Spectroscopy: After centrifugation to remove any precipitate, measure the absorbance of the supernatant at a wavelength where the compound absorbs.[12][13]

  • Data Analysis: Calculate the solubility based on the highest concentration that does not show precipitation or by correlating absorbance to a standard curve.

In Vivo Pharmacokinetic Study

This study design is used to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in an animal model.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Drug Administration: Administer the non-PEGylated and PEGylated drug formulations to different groups of animals via a specific route (e.g., intravenous bolus).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 h) from a suitable site (e.g., tail vein).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[14][15]

  • Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters (t½, AUC, CL, Vd) from the plasma concentration-time data.[14]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and pharmacokinetic analyses.

Solubility_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (in DMSO) Dispense Dispense Stock into Plate Stock->Dispense Buffer Prepare Aqueous Buffer Dilute Add Buffer and Mix Buffer->Dilute Dispense->Dilute Incubate Incubate at Controlled Temperature Dilute->Incubate Measure Measure Solubility (Nephelometry or UV/Vis) Incubate->Measure Calculate Calculate Solubility Measure->Calculate

Caption: Workflow for a typical kinetic solubility assay.

PK_Study_Workflow cluster_animal_phase In-Life Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Drug Administration (IV Bolus) Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Centrifuge Plasma Separation (Centrifugation) Sampling->Centrifuge Quantify Drug Quantification (HPLC-MS) Centrifuge->Quantify Calculate_PK Calculate PK Parameters (t½, AUC, CL, Vd) Quantify->Calculate_PK

References

The Great Debate: A Comparative Analysis of Rigid Versus Flexible PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules guide disease-causing proteins to the cellular machinery for degradation. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding and E3 ligase-recruiting ends. The choice between a flexible or a rigid linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible versus rigid PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

At a Glance: Flexible vs. Rigid Linkers

The two primary categories of PROTAC linkers, flexible and rigid, each present a unique set of advantages and disadvantages that can significantly impact a PROTAC's performance.[1]

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Aromatic Rings)
Conformational Freedom HighLow
Ternary Complex Formation Can adapt to various protein-protein orientations, but may have an entropic penalty upon binding.[1][2]Pre-organizes the PROTAC into a bioactive conformation, potentially reducing the entropic penalty and leading to more stable complexes.[1][3]
Physicochemical Properties PEG linkers can enhance solubility, while alkyl chains are often hydrophobic, potentially limiting solubility.[1]Can lead to improved physicochemical and pharmacokinetic properties.[1]
Metabolic Stability Can be more susceptible to metabolism.[1][4]Can enhance metabolic stability.[1][4]
Synthetic Accessibility Generally easier and more straightforward to synthesize.[3][4]Often more synthetically challenging to prepare.[3][4]

Impact on PROTAC Performance: A Data-Driven Comparison

Direct head-to-head comparisons of flexible versus rigid linkers within the same study can be challenging to find. However, by compiling representative data from various studies, we can illustrate the impact of linker type on PROTAC performance.

Degradation Efficiency: DC50 and Dmax

Two key parameters used to characterize the efficacy of a PROTAC are DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[5][6]

PROTAC TargetLinker TypeLinker CompositionDC50 (nM)Dmax (%)E3 Ligase LigandReference
BRD4FlexiblePEG/AlkylVariedVariedVHL/CRBN[7]
BRD4RigidCycloalkanes, AlkynesCan be improvedCan be improvedVHL/CRBN[7]
TBK1FlexibleAlkyl/EtherSubmicromolar (optimal at 21 atoms)>90Not Specified[5][8]
ARRigidDisubstituted phenyl ringsNo activity-Not Specified[8]

Note: The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.[1][4]

Pharmacokinetic Properties

The linker's composition significantly influences a PROTAC's drug-like properties, such as cell permeability and oral bioavailability.

PROTAC TargetLinker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Reference
ERK5Flexible (Alkyl)LowNot Reported[9]
ERK5Flexible (PEG)~3 orders of magnitude higher than alkylNot Reported[9]

Visualizing the PROTAC Mechanism and Evaluation Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing different linkers.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->POI Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Design PROTAC Design (Flexible vs. Rigid Linkers) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (SPR, ITC, FRET) Synthesis->Biophysical Characterize Ternary Complex Cellular Cellular Assays (Western Blot, NanoBRET) Biophysical->Cellular Cellular->Biophysical Feedback for Optimization PK Pharmacokinetic Assays (PAMPA) Cellular->PK

A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs with different linkers.

Western Blotting for Protein Degradation

Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC.[2] The intensity of the protein band is proportional to the amount of protein present.[2]

General Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[6]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor macromolecular interactions in real-time, providing kinetic and affinity data.[10]

General Protocol:

  • Immobilization: Covalently immobilize a high-purity E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip.[10]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics.[10][11]

    • In a separate experiment, immobilize the target protein and inject the PROTAC to measure the other binary interaction.[10]

  • Ternary Complex Analysis:

    • Inject a constant, saturating concentration of the target protein mixed with a serial dilution of the PROTAC over the immobilized E3 ligase.[10]

    • Alternatively, inject the PROTAC and target protein sequentially.[10]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetics and affinity of ternary complex formation.[10]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput method to predict passive membrane permeability of a compound.

General Protocol:

  • Plate Preparation: A donor plate is filled with a solution of the PROTAC in a buffer at a specific pH. An acceptor plate is filled with a buffer solution.[2]

  • Compound Addition: The PROTAC compound is added to the donor plate wells.[2]

  • Incubation: A filter plate coated with a lipid mixture is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate. This "sandwich" is incubated for a specific period (e.g., 4-16 hours).[2]

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.[2]

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.[2][7]

Conclusion

The choice between a flexible and a rigid linker is a critical decision in PROTAC design.[1] Flexible linkers offer synthetic ease and conformational adaptability, which can be advantageous in the initial stages of PROTAC discovery.[3][4] In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[3][4] Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and a systematic evaluation of various linker types is often necessary.[4] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to the Removal of the Benzyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

The benzyl group is a cornerstone in the repertoire of protecting groups for hydroxyl, amine, and thiol functionalities in multi-step organic synthesis. Its widespread use is attributed to its stability across a broad spectrum of reaction conditions. However, the successful deprotection of the benzyl group is a critical final step that requires careful consideration of the substrate's overall functionality. This guide provides a comparative analysis of the most common methods for benzyl group removal—catalytic hydrogenation, acid-catalyzed cleavage, and oxidative cleavage—supported by experimental data to aid researchers in selecting the optimal strategy.

Comparison of Deprotection Methodologies

The choice of deprotection method is dictated by the sensitivity of the substrate to the reaction conditions. While catalytic hydrogenation is the most common method, the presence of other reducible functional groups may necessitate alternative approaches such as acid-catalyzed or oxidative cleavage.[1][2]

MethodReagents and ConditionsTypical Yield (%)Key Features
Catalytic Hydrogenolysis H₂, Pd/C, in solvents like EtOH, MeOH, THF, or Toluene.[1]HighMost common method; can be slow; may affect other reducible functional groups like alkenes or alkynes.[1][3]
Catalytic Transfer Hydrogenation Pd/C with a hydrogen donor (e.g., 1,4-cyclohexadiene, formic acid, ammonium formate).[1][4]HighAvoids pressurized H₂; can be faster than hydrogenolysis; choice of donor can influence selectivity.[1]
Acid-Catalyzed Cleavage Strong acids (e.g., HBr, HI, BCl₃).[5]VariableSuitable for substrates sensitive to hydrogenation but stable in acidic conditions. Limited to acid-insensitive substrates.[5][6]
Oxidative Cleavage (DDQ) 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂, H₂O.[1][7]Good to HighEffective for p-methoxybenzyl (PMB) ethers, but can also cleave benzyl ethers, sometimes requiring photoirradiation.[1][5]
Oxidative Cleavage (Ozonolysis) O₃, followed by a reductive workup.[1]GoodMild conditions; reaction products include benzoic esters and benzoic acid alongside the desired alcohol.[1]
Oxidative Cleavage (Nitroxyl Radical) Nitroxyl radical (e.g., TEMPO derivative), co-oxidant (e.g., PIFA).[1]HighMild, ambient temperature conditions; broad substrate scope.[1][5]

Experimental Data: A Quantitative Comparison

The following tables provide a summary of quantitative data for the deprotection of N-benzyl and O-benzyl groups using various methods, offering a glimpse into the expected efficiency under different conditions.

N-Benzyl Deprotection
SubstrateMethod/ReagentSolventTemp. (°C)Time (h)Yield (%)
N-Benzyldioctylamine10% Pd/C, H₂MeOHRT1.599
N-Benzyldioctylamine10% Pd/C, 10% Nb₂O₅/C, H₂MeOHRT0.7599[8]
N-BenzylanilineDDQCH₂Cl₂/H₂ORT285

Data compiled from various sources, including BenchChem application notes.[3]

O-Benzyl Deprotection of Carbohydrate Derivatives
SubstrateMethod/ReagentSolventTime (h)Yield (%)
3-O-Benzyl-tetraacetylglucosideDDQ (1.5 equiv), 525 nm lightCH₂Cl₂/H₂O< 496[9]
4-O-Benzyl-di-O-isopropylidenegalactoseDDQ (1.5 equiv), 525 nm lightCH₂Cl₂/H₂O< 491[9]
S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranosideDDQ (2.3 equiv)CH₂Cl₂/H₂O1.578[10]

Detailed Experimental Protocols

Below are representative protocols for the three primary methods of benzyl group removal.

Method 1: Catalytic Hydrogenolysis

This protocol describes the deprotection of a benzyl-protected alcohol using hydrogen gas and a palladium on carbon catalyst.[6]

Materials:

  • Benzyl-protected alcohol (1 equivalent)

  • 10% Palladium on carbon (Pd/C) (10 mol%)[6]

  • Methanol (or other suitable solvent)

  • Hydrogen gas (balloon)

  • Round-bottom flask, magnetic stirrer, and filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve the benzyl-protected substrate in methanol to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask and evacuate the system, then backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.[6]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification can be performed by column chromatography if necessary.

Method 2: Acid-Catalyzed Cleavage

This protocol is suitable for substrates that are stable under strongly acidic conditions.

Materials:

  • Benzyl-protected substrate (1 equivalent)

  • Dichloromethane (CH₂Cl₂)

  • Boron trichloride (BCl₃) solution (1 M in CH₂Cl₂)

Procedure:

  • Dissolve the benzyl-protected substrate in dichloromethane.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the boron trichloride solution dropwise.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: Oxidative Cleavage using DDQ

This protocol is particularly effective for p-methoxybenzyl (PMB) ethers but can be adapted for benzyl ethers, sometimes with photoirradiation.[7][9]

Materials:

  • Benzyl-protected substrate (1 equivalent)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group)[9]

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve the benzyl-protected substrate in a mixture of dichloromethane and a small amount of water (e.g., 18:1 v/v).

  • Add DDQ to the solution at room temperature. For less reactive benzyl ethers, irradiation with a suitable light source may be necessary.[7][9]

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the deprotected product.

Visualizing the Process

To further clarify the workflow and decision-making process, the following diagrams are provided.

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Benzyl-Protected Substrate reaction Select & Perform Deprotection Method (e.g., Hydrogenolysis) start->reaction filter Filter Catalyst (if applicable) reaction->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify tlc TLC Analysis purify->tlc nmr NMR Spectroscopy tlc->nmr ms Mass Spectrometry nmr->ms end Confirmed Deprotected Product ms->end

General workflow for confirming benzyl group removal.

Method_Selection start Start: Need to Remove Benzyl Group q1 Are other reducible groups present (e.g., alkenes, alkynes, nitro groups)? start->q1 m1 Catalytic Hydrogenolysis (e.g., H2, Pd/C) q1->m1 No q2 Is the substrate acid-sensitive? q1->q2 Yes m2 Acid-Catalyzed Cleavage (e.g., BCl3, HBr) q2->m2 No m3 Oxidative Cleavage (e.g., DDQ, O3) q2->m3 Yes

References

Safety Operating Guide

Navigating the Disposal of Benzyl-PEG2-CH2COOH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like Benzyl-PEG2-CH2COOH is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a comprehensive disposal plan can be formulated by examining the hazards associated with its structural components—namely the benzyl group—and adhering to general best practices for chemical waste management.

Summary of Key Disposal and Safety Information

The disposal protocol for this compound should be approached with the caution afforded to potentially hazardous chemical waste. The following table summarizes the essential safety and disposal information derived from analogous compounds.

ParameterInformationCitation
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[1][2][3]
Waste Classification Treat as hazardous chemical waste. Do not dispose of down the drain.[1][2][3]
Spill Containment Absorb with an inert material (e.g., sand, vermiculite, dry sand, or earth).[2][4]
Environmental Precautions Prevent from entering drains, surface water, and groundwater.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, and eye/face protection (chemical safety goggles).[4][5]
Incompatible Materials Strong oxidizing agents.[1][4]

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe disposal of this compound and materials contaminated with it. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.

  • Waste Identification and Segregation :

    • Pure this compound : Any unused or waste pure compound should be collected in its original container or a clearly labeled, chemically compatible, and sealed waste container.[1]

    • Solutions : If the this compound is in a solvent, the entire solution must be treated as hazardous waste.[1]

    • Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, absorbent pads, and labware, are to be considered contaminated and collected in a designated, sealed waste bag or container.[1][6]

  • Containerization and Labeling :

    • Ensure all waste containers are leak-proof and clearly labeled with the full chemical name: "this compound Waste".

    • If mixed with other substances, all components of the waste stream should be clearly identified on the label.

  • Interim Storage :

    • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous chemical waste.

    • Ensure containers are tightly sealed to prevent leaks or evaporation.

    • Store away from incompatible materials, particularly strong oxidizing agents.[1]

  • Final Disposal :

    • All waste containing this compound must be disposed of as hazardous chemical waste.

    • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Always adhere to your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Spill Management

In the event of a spill, a swift and safe response is paramount to mitigate potential hazards.

  • Evacuation and Ventilation : For large spills or spills in poorly ventilated areas, evacuate personnel and ensure the area is well-ventilated.[1]

  • Containment : Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to soak up the spill.[2][4]

  • Collection : Carefully collect the absorbed material and place it into a sealed and appropriately labeled container for hazardous waste.[1][4]

  • Decontamination : Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.[1]

Visualizing the Disposal Workflow

The following diagrams illustrate the procedural steps for the proper disposal of this compound waste and the logical flow for spill management.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste for Disposal assess Is the waste pure, in solution, or on contaminated materials? start->assess collect_pure Collect in a designated, labeled, and sealed waste container. assess->collect_pure Pure collect_solution Treat entire solution as hazardous waste. Collect in a labeled, sealed container. assess->collect_solution In Solution collect_contaminated Collect in a designated, sealed waste bag or container. assess->collect_contaminated Contaminated Materials storage Store in a cool, dry, well-ventilated area away from incompatible materials. collect_pure->storage collect_solution->storage collect_contaminated->storage disposal Dispose of as hazardous chemical waste via EHS or a licensed contractor. DO NOT pour down the drain. storage->disposal

A workflow for the proper disposal of this compound waste.

cluster_0 Spill Event cluster_1 Immediate Response cluster_2 Cleanup and Collection cluster_3 Final Disposal spill Spill of this compound Occurs evacuate Evacuate and Ventilate Area spill->evacuate contain Contain Spill with Inert Absorbent Material evacuate->contain collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate disposal Dispose of all contaminated materials as hazardous chemical waste. decontaminate->disposal

A procedural workflow for managing a this compound spill.

References

Personal protective equipment for handling Benzyl-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Benzyl-PEG2-CH2COOH was not publicly available at the time of this writing. This guidance is based on the chemical properties of its constituent functional groups: a benzyl group, a polyethylene glycol (PEG) linker, and a carboxylic acid. It is imperative to treat this compound as potentially hazardous and to consult the direct supplier for a compound-specific SDS before handling.

This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a safe laboratory environment.

The compound comprises a benzyl group, which can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] The carboxylic acid functional group suggests it may be an irritant, particularly to the eyes and skin.[4][5] While the polyethylene glycol (PEG) component is generally considered to have low toxicity,[6][7] the overall compound should be handled with care.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent exposure through skin and eye contact, inhalation, or ingestion.[4][8] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or a face shield.[4][8]Essential for protecting eyes from splashes.[4] Standard safety glasses do not provide adequate protection.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5][10]Inspect gloves for any signs of degradation or perforation before use.[4] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[4][11]
Body Protection A fully fastened laboratory coat.[6][8] For larger quantities, consider an impervious apron.[8]Provides a primary barrier against accidental spills and contamination.[4]
Respiratory Protection All handling should be performed in a well-ventilated area, preferably a certified chemical fume hood.[4][6][8] An N95 or higher-rated respirator may be necessary for large spills or if ventilation is inadequate.[8]To minimize the inhalation of any potential vapors or aerosols.[4]
Foot Protection Closed-toe shoes.[4]Protects feet from spills and falling objects.[4]

Operational Plan: Safe Handling Protocols

A systematic approach is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is available and operational for all manipulations of the compound.[5]

  • Prepare your designated workspace, ensuring it is clean and uncluttered.[4]

  • Verify that all required PPE is available and in good condition.[12]

  • Locate the nearest safety shower and eyewash station before beginning work.

2. Handling:

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[4]

  • Avoid direct contact with skin, eyes, and clothing.[6][11] Do not breathe in any dust or vapors.[8][13]

  • Keep the container tightly sealed when not in use.[4][6]

  • Do not eat, drink, or smoke in the laboratory area.[11][12]

3. Post-Handling:

  • Decontaminate all work surfaces with an appropriate cleaning agent.[4][5]

  • Carefully remove and dispose of contaminated PPE as hazardous waste.[8]

  • Wash hands and any exposed skin thoroughly with soap and water.[4][6][11]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or diatomaceous earth).[8][14] Collect the absorbed material into a suitable, sealed container for disposal.[8][13] Clean the spill area thoroughly with soap and water.[8]

  • Large Spills: Evacuate the area immediately.[8] Increase ventilation to the area if it is safe to do so.[14] Do not attempt to clean up large spills without proper training and equipment.[8] Contact your institution's Environmental Health & Safety (EHS) department for assistance.[8]

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.[5][8]

  • Waste Segregation: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[8] Do not mix this compound waste with other waste streams.[4][8] It should be collected in a dedicated, properly labeled, and sealed container.[4][8]

  • Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[5][8] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[5][14] Unused or unwanted reagents should be disposed of in their original containers if possible, with labels intact.[8]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase prep_start Start: Handling Protocol for This compound verify_ppe Verify availability and condition of all required PPE prep_start->verify_ppe setup_workspace Set up clean workspace in a certified fume hood verify_ppe->setup_workspace locate_safety Locate nearest eyewash and safety shower setup_workspace->locate_safety don_ppe Don all required PPE locate_safety->don_ppe transfer_compound Carefully transfer compound, avoiding dust/aerosols don_ppe->transfer_compound spill_check Spill Occurs? transfer_compound->spill_check handle_spill Execute Spill Management Protocol spill_check->handle_spill Yes decontaminate Decontaminate work surfaces and equipment spill_check->decontaminate No handle_spill->decontaminate doff_ppe Remove and dispose of contaminated PPE decontaminate->doff_ppe wash_hands Wash hands and exposed skin doff_ppe->wash_hands collect_waste Collect all waste (chemical, PPE, absorbents) in a dedicated, labeled container wash_hands->collect_waste store_waste Store waste container in a cool, dry, well-ventilated area collect_waste->store_waste final_disposal Arrange for final disposal via institution's EHS or licensed waste contractor store_waste->final_disposal protocol_end End of Protocol final_disposal->protocol_end

Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-PEG2-CH2COOH
Reactant of Route 2
Reactant of Route 2
Benzyl-PEG2-CH2COOH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。